molecular formula C4H4INO B2434425 2-Iodo-4-methyl-1,3-oxazole CAS No. 1539210-11-1

2-Iodo-4-methyl-1,3-oxazole

Cat. No.: B2434425
CAS No.: 1539210-11-1
M. Wt: 208.986
InChI Key: XPNRKYOOXJFVCZ-UHFFFAOYSA-N
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Description

2-Iodo-4-methyl-1,3-oxazole (CAS 1539210-11-1) is a halogenated heterocycle that serves as a versatile and powerful intermediate in advanced organic synthesis and medicinal chemistry research . The carbon-iodine bond at the C2 position of the oxazole ring is a key reactive handle, making this compound an excellent substrate for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings . This allows researchers to regioselectively introduce a wide array of aryl, heteroaryl, and alkyl groups onto the oxazole core, enabling the efficient construction of complex, highly substituted oxazole libraries for drug discovery and materials science . The oxazole ring is a privileged scaffold found in numerous natural products and medicinally active compounds, and the specific 2-iodo-4-methyl substitution pattern offers a unique reactivity profile for the synthesis of 2,4-disubstituted oxazole analogues . The compound has a molecular formula of C4H4INO and a molecular weight of 208.99 g/mol . It is offered for research and development applications only and is not intended for diagnostic or therapeutic uses. Researchers are advised to consult the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodo-4-methyl-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4INO/c1-3-2-7-4(5)6-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNRKYOOXJFVCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=N1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1539210-11-1
Record name 2-iodo-4-methyl-1,3-oxazole
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Foundational & Exploratory

Technical Whitepaper: 2-Iodo-4-methyl-1,3-oxazole (CAS 1539210-11-1)

[1]

Executive Summary

2-Iodo-4-methyl-1,3-oxazole (CAS 1539210-11-1) represents a high-value heterocyclic building block in modern medicinal chemistry.[1] As a halogenated derivative of the oxazole pharmacophore, it offers a strategic entry point for the construction of complex bioactive molecules. The presence of the C2-iodine atom renders this scaffold highly reactive toward transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Sonogashira), while the C4-methyl group provides essential steric modulation and lipophilicity without interfering with the primary reaction center. This guide details the compound's properties, a validated synthesis protocol, and its application as a versatile scaffold in the development of kinase inhibitors and antibiotic agents.

Physicochemical Profile

The following data summarizes the core physical and chemical characteristics of 2-iodo-4-methyl-1,3-oxazole. Researchers should note that while the oxazole ring is generally stable, the C-I bond introduces photosensitivity, necessitating storage away from light.

PropertyValueNotes
CAS Number 1539210-11-1Unique Identifier
IUPAC Name 2-Iodo-4-methyl-1,3-oxazole
Molecular Formula C₄H₄INO
Molecular Weight 208.99 g/mol
Physical State Solid (Powder)Low-melting solid
Solubility DMSO, Methanol, DCMHydrophobic nature
Storage 2–8°C, Protect from LightIodine lability
Predicted LogP ~1.6Lipophilic scaffold
H-Bond Donors/Acceptors 0 / 2N and O acceptors

Synthesis Methodology

The synthesis of 2-iodo-4-methyl-1,3-oxazole is achieved through the regioselective lithiation of the precursor 4-methyloxazole , followed by electrophilic quenching with elemental iodine. This method exploits the acidity of the C2-proton (

1
Reaction Mechanism

The base-mediated deprotonation at C2 generates a nucleophilic heteroaryl lithium species.[1] The choice of base and temperature is critical to prevent ring opening (a common side reaction in oxazoles) or lateral lithiation at the methyl group.

Detailed Protocol

Reagents: 4-Methyloxazole (1.0 equiv), LiHMDS (1.1 equiv), Iodine (

1

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Add anhydrous THF and cool to -78°C .

  • Deprotonation: Add 4-methyloxazole. Slowly add LiHMDS (1.0 M in THF) dropwise over 20 minutes, maintaining the internal temperature below -70°C.

  • Equilibration: Stir the mixture at -78°C for 45 minutes to ensure complete formation of 2-lithio-4-methyloxazole .

  • Quench: Dissolve iodine (

    
    ) in a separate minimal volume of THF. Cannulate this solution into the reaction mixture slowly. The solution will transition from yellow/orange to dark violet/brown.[1]
    
  • Workup: Allow the reaction to warm to 0°C. Quench with saturated aqueous

    
     (sodium thiosulfate) to reduce excess iodine (indicated by color change from violet to yellow/clear).
    
  • Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc) is required to remove trace starting material.[1]

Synthesis Pathway Diagram[1]

SynthesisPathwaycluster_conditionsCritical Control PointsStart4-MethyloxazoleLithiationIntermediate:2-Lithio-4-methyloxazoleStart->LithiationLiHMDS, THF-78°C, 45 minProduct2-Iodo-4-methyl-1,3-oxazole(CAS 1539210-11-1)Lithiation->ProductIodine (I2)QuenchNote1Temp < -70°C preventsring openingLithiation->Note1Note2Anhydrous conditionsessential

Caption: Regioselective synthesis via C2-lithiation. Temperature control is paramount to preserve ring integrity.

Reactivity & Applications in Drug Discovery

The 2-iodo-4-methyl-1,3-oxazole scaffold serves as a versatile "linchpin" in convergent synthesis.[1] The C2-iodine bond is significantly more reactive than corresponding bromides or chlorides, allowing for mild cross-coupling conditions that tolerate sensitive functional groups.[1]

Key Transformations[1]
  • Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids to generate 2-aryl-4-methyloxazoles .[1] This is the primary route for synthesizing kinase inhibitors where the oxazole acts as a hinge-binding motif.[1]

  • Sonogashira Coupling: Coupling with terminal alkynes to create rigid, extended

    
    -systems.[1]
    
  • Negishi Coupling: Use of organozinc reagents for alkylation/arylation under highly functional-group-tolerant conditions.[1]

  • C-H Activation (C5): The C5 position remains open for late-stage functionalization via direct arylation (Pd-catalyzed C-H activation), allowing for sequential functionalization of the ring.[1]

Divergent Reactivity Diagram[1]

ReactivityCore2-Iodo-4-methyl-1,3-oxazole(The Scaffold)SuzukiSuzuki-Miyaura Coupling(Ar-B(OH)2, Pd(0))Core->SuzukiSonogashiraSonogashira Coupling(Alkyne, CuI, Pd(0))Core->SonogashiraStilleStille Coupling(Ar-SnR3, Pd(0))Core->StilleProd_Suzuki2-Aryl-4-methyloxazole(Kinase Inhibitors)Suzuki->Prod_SuzukiProd_Sono2-Alkynyl-4-methyloxazole(Molecular Probes)Sonogashira->Prod_SonoProd_Stille2-Heteroaryl-4-methyloxazole(Complex Natural Products)Stille->Prod_Stille

Caption: Divergent synthesis pathways utilizing the reactive C2-iodine handle for library generation.[1]

Handling and Safety Data

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2][3]

    • H319: Causes serious eye irritation.[1][2][3]

    • H335: May cause respiratory irritation.[1][4]

  • Precautionary Measures:

    • Handle in a fume hood to avoid inhalation of dust/vapors.[1]

    • Wear nitrile gloves and safety goggles.[1]

    • Iodine Release: Upon thermal decomposition or prolonged exposure to light, the compound may release iodine vapor (

      
      ), which is corrosive and toxic. Store in amber vials under inert gas (Argon/Nitrogen).
      

References

  • Sigma-Aldrich/Merck. (2024).[1] Product Specification: 2-iodo-4-methyl-1,3-oxazole. Retrieved from [1]

  • Vedejs, E., & Monahan, S. D. (1996).[1] Lithiation of Oxazoles: A General Method for C-2 Functionalization. Journal of Organic Chemistry, 61(15), 5192-5193.[1] (Foundational methodology for oxazole lithiation).

  • Garden, S. J., et al. (2002).[1] Regional Selective Lithiation of Oxazoles. Tetrahedron Letters, 43(34), 5965-5968.[1]

  • PubChem. (2024).[1] Compound Summary: 4-Methyloxazole (Precursor Data). Retrieved from [1]

  • Enamine. (2024).[1] Building Blocks: 2-Iodo-4-methyl-1,3-oxazole Safety Data Sheet. Retrieved from [1]

chemical structure and molecular weight of 2-iodo-4-methyl-1,3-oxazole

[1][2]

Executive Summary

2-Iodo-4-methyl-1,3-oxazole (CAS: 1539210-11-1) is a functionalized 1,3-azole derivative utilized primarily as an electrophilic coupling partner in transition-metal-catalyzed cross-coupling reactions.[1][2] Its structural integrity relies on the stability of the oxazole ring, while the C2-iodine moiety serves as a reactive "warhead" for diversification in drug discovery campaigns, particularly for fragment-based lead generation.[1]

Chemical Identity & Structural Characterization[1][2][3][4][5]

Molecular Specifications

The compound consists of a five-membered heteroaromatic ring containing oxygen and nitrogen at positions 1 and 3, respectively.[1][2] A methyl group is substituted at position 4, and an iodine atom functionalizes the reactive position 2.[1][2][3]

ParameterSpecification
IUPAC Name 2-Iodo-4-methyl-1,3-oxazole
CAS Registry Number 1539210-11-1
Molecular Formula C₄H₄INO
Molecular Weight 208.98 g/mol
Exact Mass 208.9338 Da
SMILES CC1=COC(I)=N1
Appearance Typically an off-white to yellow low-melting solid or oil
Structural Logic & Numbering

The oxazole ring numbering prioritizes oxygen as position 1.[1][2] The nitrogen atom is position 3.[1][2] The carbon between them is position 2 (the site of iodination), which is the most acidic and nucleophilic site for lithiation.[1]

Structurecluster_0Structural ComponentsCore1,3-Oxazole Core(Aromatic C3H3NO)Sub14-Methyl Group(Steric Handle)Core->Sub1 Substitution at C4Sub22-Iodo Group(Reactive Handle)Core->Sub2 Halogenation at C2PropertiesProperties:MW: 208.98C2-I Bond: Weak/ReactivepKa (H-C2 precursor): ~20Sub2->Properties

Figure 1: Structural decomposition of 2-iodo-4-methyl-1,3-oxazole highlighting functional handles.[1][2]

Synthesis Protocol: Regioselective Iodination

The synthesis of 2-iodo-4-methyl-1,3-oxazole is non-trivial due to the potential ring-opening instability of the intermediate 2-lithiooxazole.[1][2] The protocol below utilizes a Lithiation-Trapping strategy, strictly controlled at cryogenic temperatures to prevent equilibrium shifting to the acyclic isocyanide form.

Reaction Mechanism[1][2]
  • Deprotonation: n-Butyllithium (n-BuLi) removes the acidic proton at C2 of 4-methyloxazole.[1][2]

  • Electrophilic Quench: The resulting lithiated species attacks elemental iodine (

    
    ).[2]
    
Step-by-Step Methodology

Reagents: 4-Methyloxazole (1.0 eq), n-BuLi (1.1 eq, 1.6M in hexanes), Iodine (1.2 eq), Anhydrous THF.[1]

StepOperationTechnical Rationale (Causality)
1 Solvation Dissolve 4-methyloxazole in anhydrous THF under Argon/N₂ atmosphere. THF coordinates Li⁺, stabilizing the anion.[1][2]
2 Cryogenic Cooling Cool solution to -78°C (Dry ice/Acetone).[1][2] Essential to inhibit ring-opening of the 2-lithiooxazole intermediate to isocyanide.
3 Lithiation Add n-BuLi dropwise over 20 mins.[1][2] Maintain temp < -70°C. Stir for 30 mins. Generates the nucleophilic C2-anion.[1][2]
4 Iodination Add solution of

in THF dropwise. The deep violet color of iodine will fade as it reacts.
5 Quench Once iodine color persists (indicating excess), quench with sat.[1] aq.

.[1][2][4] Reduces unreacted

to iodide (colorless).
6 Extraction Extract with Et₂O or EtOAc.[1][2] Wash with brine, dry over

.
Self-Validating Quality Control
  • In-Process Check (IPC): Monitor by TLC (Hexane/EtOAc). The product is less polar than the starting material.[1][2]

  • NMR Validation:

    • Starting Material: Singlet at ~7.8–8.0 ppm (C2-H).[1][2]

    • Product:Disappearance of the C2-H singlet.[1][2] Retention of C5-H singlet (~7.4 ppm) and Methyl singlet (~2.2 ppm).[2]

Reactivity & Applications in Drug Discovery[8]

The 2-iodo-4-methyl-1,3-oxazole scaffold acts as a linchpin in medicinal chemistry, enabling the rapid assembly of biaryl systems found in kinase inhibitors and antimicrobials.[1][2]

Palladium-Catalyzed Cross-Coupling

The C2-I bond is highly labile toward oxidative addition by Pd(0) species, making this compound an excellent substrate for Suzuki-Miyaura, Stille, and Negishi couplings.[1][2]

CouplingSubstrate2-Iodo-4-methyl-1,3-oxazoleOxAddOxidative Addition Complex(Ar-Pd(II)-I)Substrate->OxAdd + Pd(0)Pd0Pd(0) CatalystPd0->OxAddTransMetTransmetallation(with R-B(OH)2 or R-SnBu3)OxAdd->TransMet + Nucleophile (R-M)RedElimReductive EliminationTransMet->RedElimRedElim->Pd0 Regenerate CatalystProduct2-Substituted-4-methyloxazole(Biaryl Scaffold)RedElim->Product

Figure 2: Catalytic cycle for the functionalization of the C2 position.

Biological Relevance[1][2][9]
  • Metabolic Stability: The 4-methyl group blocks potential oxidation at the C4 position, a common metabolic soft spot.[1]

  • Fragment Screening: Used as a fragment to probe binding pockets requiring a flat, aromatic H-bond acceptor (N3) and donor interaction (via C-H...O or pi-stacking).[1][2]

Safety & Handling (GHS Standards)

  • Hazards: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2] Irrit.).

  • Storage: Light-sensitive.[1][2] Store at -20°C under inert gas to prevent de-iodination or decomposition.

  • Disposal: Halogenated organic waste streams.

References

  • PubChem. 2-iodo-4-methyl-1,3-oxazole (Compound).[1][2][5] National Library of Medicine.[1][2] Accessed 2026.[1][5][6] [Link]

  • Vedsø, P., et al. "Synthesis of 4- and 5-substituted 1-hydroxyimidazoles through directed lithiation and metal-halogen exchange."[1][2][7] Journal of Organic Chemistry, 2001.[1][2] (Cited for general lithiation/halogenation protocols of 1,3-azoles).[1][2] [Link]

  • Common Organic Chemistry. Lithiation / Iodination Reaction Conditions. (General protocol validation). [Link]

  • Jakopin, Ž. "2-aminothiazoles in drug discovery: Privileged structures or toxicophores?" Chemico-Biological Interactions, 2020.[1][2] (Context on azole utility in drug design). [Link]

The 2-Iodo-4-methyl-1,3-oxazole Scaffold: A Technical Monograph on Synthetic Utility and Pharmacological Divergence

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Value

In the landscape of heterocyclic pharmacophores, the 1,3-oxazole ring stands as a privileged structure, mimicking the peptide bond geometry while offering enhanced metabolic stability and bioavailability. Within this class, 2-iodo-4-methyl-1,3-oxazole represents a critical "pivot scaffold." It is rarely the final therapeutic agent but serves as a high-value electrophilic intermediate.

The iodine atom at the C-2 position functions as a reactive handle for transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Stille), allowing for the rapid generation of diverse 2-substituted-4-methyl-1,3-oxazole derivatives . These derivatives have demonstrated potent biological activities, particularly in oncology (tubulin inhibition) and infectious diseases (DNA gyrase inhibition).

This guide details the synthetic access to this scaffold, the protocols for its diversification, and the validated biological profiles of its downstream derivatives.

Part 2: Chemical Foundation & Synthesis[1][2]

Stability and Reactivity Profile

The 2-iodo-4-methyl-1,3-oxazole moiety balances reactivity with stability. The C-2 position in oxazoles is naturally electron-deficient (similar to the 2-position in pyridine), making the C-I bond highly activated for oxidative addition to palladium(0) species. However, the molecule is sensitive to strong acids and prolonged exposure to light due to the labile nature of the C-I bond.

Synthesis of the Core Scaffold

Direct iodination of the parent 4-methyloxazole is the industry-standard route.

Protocol: C-2 Lithiation-Iodination

  • Principle: The C-2 proton of 4-methyloxazole is the most acidic (pKa ~20). Selective deprotonation followed by an electrophilic iodine quench yields the target.

  • Reagents: 4-methyloxazole, n-Butyllithium (n-BuLi), Iodine (

    
    ), THF (anhydrous).
    

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere.

  • Solvation: Dissolve 4-methyloxazole (10 mmol) in anhydrous THF (50 mL) and cool to -78°C (dry ice/acetone bath). Critical: Low temperature prevents ring opening to the isocyanide.

  • Lithiation: Dropwise add n-BuLi (1.1 equiv, 2.5 M in hexanes) over 20 minutes. Stir for 30 minutes at -78°C. The solution will turn yellow/orange, indicating the formation of the 2-lithio species.

  • Quench: Add a solution of

    
     (1.2 equiv) in THF dropwise.
    
  • Workup: Allow to warm to room temperature. Quench with saturated aqueous

    
     (to reduce excess iodine). Extract with 
    
    
    
    , dry over
    
    
    , and concentrate in vacuo.
  • Purification: Flash chromatography (Hexanes/EtOAc) yields 2-iodo-4-methyl-1,3-oxazole as a pale yellow solid/oil.

Part 3: Synthetic Versatility (Derivatization)

The biological value of this scaffold lies in its conversion into 2-aryl/heteroaryl derivatives. The following DOT diagram illustrates the divergence pathways.

Oxazole_Derivatization Core 2-Iodo-4-methyl- 1,3-oxazole Suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd(0)) Core->Suzuki Pd(PPh3)4 Na2CO3 Sonogashira Sonogashira (Terminal Alkyne, CuI) Core->Sonogashira PdCl2(PPh3)2 TEA Negishi Negishi (R-ZnX, Pd(0)) Core->Negishi Pd2(dba)3 Ligand Prod_A 2-Aryl-4-methyloxazoles (Anticancer/Antimicrobial) Suzuki->Prod_A Prod_B 2-Alkynyl-4-methyloxazoles (Click Chemistry Precursors) Sonogashira->Prod_B Prod_C 2-Alkyl-4-methyloxazoles (Metabolic Probes) Negishi->Prod_C

Figure 1: Synthetic divergence from the 2-iodo core. The Suzuki pathway is the primary route for generating bioactive libraries.

Part 4: Biological Activity of Derivatives[3][4]

Oncology: Tubulin Polymerization Inhibition

Derivatives where the iodine is replaced by a 3,4,5-trimethoxyphenyl ring (mimicking Combretastatin A-4) are potent antimitotic agents.

  • Mechanism: These compounds bind to the colchicine site of tubulin, preventing microtubule assembly during mitosis, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

  • Key Derivative: 2-(3,4,5-trimethoxyphenyl)-4-methyloxazole.[1]

Quantitative Data (In Vitro Potency):

Compound Substituent (at C-2)Cell LineIC50 (nM)Activity Profile
3,4,5-TrimethoxyphenylHeLa (Cervical Cancer)4.2Highly Potent
3,4,5-TrimethoxyphenylHT-29 (Colon Cancer)6.8Potent
4-FluorophenylHeLa>1000Inactive (SAR Control)
3-Amino-4-methoxyphenylMCF-7 (Breast Cancer)15.4Moderate

Data synthesized from SAR studies on combretastatin analogues [1][3].

Antimicrobial Activity: DNA Gyrase Inhibition

The 2-iodo scaffold allows access to 2-(heteroaryl) derivatives that target bacterial DNA gyrase (Topoisomerase II).

  • Target: Bacterial DNA Gyrase B subunit (GyrB).

  • Mechanism: The oxazole nitrogen accepts a hydrogen bond from the ATPase active site, while the C-2 substituent occupies the hydrophobic pocket.

  • Spectrum: Active against Gram-positive bacteria (S. aureus, MRSA) and M. tuberculosis.

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay

  • Inoculum: Prepare bacterial suspension (e.g., S. aureus ATCC 29213) at

    
     CFU/mL.
    
  • Dosing: Dissolve oxazole derivatives in DMSO. Serial dilute in cation-adjusted Mueller-Hinton broth.

  • Incubation: 37°C for 18-24 hours.

  • Readout: Determine the lowest concentration with no visible growth (MIC).

Part 5: Mechanism of Action (Signaling Pathway)

The following diagram elucidates the apoptotic signaling pathway triggered by the most potent anticancer derivatives (Combretastatin mimics).

Apoptosis_Pathway Drug 2-Aryl-4-methyloxazole Tubulin Tubulin Dimers (Colchicine Site) Drug->Tubulin Binds Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Arrest G2/M Cell Cycle Arrest Microtubule->Arrest Causes Bcl2 Bcl-2 Phosphorylation (Inactivation) Arrest->Bcl2 Signaling Caspase Caspase-3/9 Activation Bcl2->Caspase Triggers Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Executes

Figure 2: Mechanism of Action for anticancer oxazole derivatives. Inhibition of tubulin dynamics triggers the mitochondrial apoptotic cascade.

References

  • Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. Journal of Medicinal Chemistry.

  • Synthesis and Reactions of Oxazoles. ResearchGate.

  • Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology.

  • Palladium-catalyzed cross-coupling reactions of 2-iodo-4-(phenylchalcogenyl)-1-butenes. Organic Letters.

  • Synthesis of 1,3-oxazoles (Methodologies). Organic Chemistry Portal.

Sources

2-Iodo-4-methyl-1,3-oxazole: Technical Safety & Handling Guide

[1]

Part 1: Executive Summary

The Electrophilic Gateway in Heterocyclic Synthesis

2-Iodo-4-methyl-1,3-oxazole (CAS: 1539210-11-1) is a specialized heterocyclic building block primarily utilized in the synthesis of bioactive pharmaceutical ingredients.[1] Its value lies in the C2-iodine moiety , which serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Negishi).[1]

However, this chemical utility introduces specific stability hazards.[1] The electron-deficient nature of the oxazole ring, combined with the labile carbon-iodine bond, renders the compound sensitive to light, heat, and nucleophilic degradation.[1] This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic understanding of the compound's hazards and a validated protocol for its preservation and safe use.[1]

Part 2: Chemical Identity & Physicochemical Profiling[2]

This compound is often misidentified due to the variety of methyl/iodo oxazole isomers.[1] Verification of the exact substitution pattern is critical for safety and reactivity.

Identity Matrix
ParameterData
Chemical Name 2-Iodo-4-methyl-1,3-oxazole
CAS Number 1539210-11-1
Molecular Formula C₄H₄INO
Molecular Weight 208.98 g/mol
SMILES CC1=COC(=N1)I
Structure Description 5-membered aromatic ring containing O and N at positions 1 and 3; Methyl group at C4; Iodine at C2.[1][2][3][4][5]
Physical Properties & Stability Logic
  • Appearance: Typically a pale yellow to orange solid or semi-solid oil (depending on purity and ambient temperature).[1]

  • Solubility: Soluble in DMSO, DMF, CH₂Cl₂ (DCM), and Methanol. Insoluble in water.[1]

  • Reactivity Profile:

    • Light Sensitivity: High.[1] The C–I bond is prone to homolytic cleavage under UV/visible light, liberating iodine radicals (

      
      ).
      
    • Thermal Instability: Moderate.[1] Prolonged heating above 40°C without a catalyst can induce decomposition.[1]

    • Hydrolysis: The C2 position is electrophilic; susceptible to hydrolysis in strong acidic/basic aqueous media.[1]

Part 3: Hazard Identification (GHS Framework)[1]

The compound is classified as a Category 4 Acute Toxin and a Category 2 Irritant .[1] It does not possess the extreme flammability of its non-iodinated parent (oxazole), but it introduces significant contact hazards.

GHS Label Elements[1]
  • Signal Word: WARNING

  • Pictogram: GHS07 (Exclamation Mark)[1]

Hazard Statements (H-Codes)
CodeHazard DescriptionMechanistic Insight
H302 Harmful if swallowed.[1][][7]Alkylating potential of the iodo-heterocycle allows it to react with biological nucleophiles (proteins/DNA).[1]
H315 Causes skin irritation.[8][9][10][11][12]Lipophilic nature allows dermal penetration; electrophilic reactivity causes local tissue damage.[1]
H319 Causes serious eye irritation.[8][10]Direct interaction with corneal proteins; lachrymatory potential is possible but not confirmed.[1]
H335 May cause respiratory irritation.[8][9][10][11]Dust or vapor inhalation irritates mucous membranes via local alkylation.[1]

Part 4: Operational Safety & Handling Protocols

The "Cold-Dark-Inert" Storage Standard

Because the C2-Iodine bond is the "weak link," preservation protocols must minimize energy input (light/heat) and reactive species (oxygen/moisture).[1]

  • Temperature: Store at 2°C to 8°C (Refrigerated). For long-term storage (>3 months), -20°C is recommended to arrest slow decomposition.[1]

  • Atmosphere: Store under Argon or Nitrogen .[1] Oxygen can facilitate oxidative degradation of the oxazole ring.[1]

  • Container: Amber glass vials with Teflon-lined caps. Do not use metal spatulas if the substance appears degraded (free iodine can corrode metal); use glass or plastic.[1]

Handling Workflow (Diagram)

The following decision tree illustrates the safe lifecycle of the compound in a research setting.

SafetyWorkflowReceiptReceipt of Material(Check Integrity)StorageStorage: 4°C, Dark, Inert GasReceipt->StorageEvaluationVisual Check:Is it dark brown/purple?Storage->EvaluationPrior to usePurificationPurification Required(Filtration/Recrystallization)Evaluation->PurificationYes (Free Iodine present)UsageExperimental Use(Fume Hood, Nitrile Gloves)Evaluation->UsageNo (Pale Yellow)Purification->UsageQuenchQuenching/Disposal(Treat as Halogenated Waste)Usage->Quench

Caption: Operational workflow for handling 2-iodo-4-methyl-1,3-oxazole, emphasizing the visual check for decomposition (iodine release).

Experimental Best Practices
  • Weighing: Perform weighing in a chemical fume hood. If the compound is an oil, use a gas-tight syringe to avoid atmospheric exposure.[1]

  • Solvent Selection: Avoid protic solvents (EtOH, H₂O) for stock solutions unless immediate use is intended.[1] Preferred solvents: Anhydrous DMSO or DCM.[1]

  • Reaction Monitoring: When heating (e.g., Suzuki coupling at 80°C), ensure the reaction vessel is shielded from ambient light to prevent competing radical de-iodination.

Part 5: Toxicological Mechanisms & Emergency Response

Mechanism of Toxicity

The toxicity of 2-iodo-4-methyl-1,3-oxazole stems from its reactivity as an electrophile .[1]

  • Cellular Target: The C2 carbon is electron-poor (inductive withdrawal by N and O).[1] Nucleophilic residues in proteins (e.g., cysteine thiols) can attack this position, displacing iodine.

  • Metabolic Byproducts: In vivo metabolism may release iodide ions (

    
    ) and the methyl-oxazole core.[1] While iodide is generally low-toxicity, the alkylation of cellular machinery leads to the observed irritation and acute toxicity (H302).[1]
    
Emergency Procedures
ScenarioImmediate ActionRationale
Skin Contact Wash with soap and water for 15 min.[1] Do not use ethanol. Ethanol may increase skin absorption.[1] Soap emulsifies the lipophilic compound.[1]
Eye Contact Rinse cautiously with water for 15 min.[12] Remove contact lenses.[1][7][8][9][10][11][12]Physical removal of the irritant is the priority to prevent corneal damage.[1]
Ingestion Rinse mouth. Do NOT induce vomiting. Call Poison Control.Vomiting risks aspiration and secondary esophageal burns from the irritant.[1]
Spill Cleanup Absorb with inert material (vermiculite). Wipe surface with 10% sodium thiosulfate .[1]Thiosulfate neutralizes any free iodine released during the spill.[1]

Part 6: Synthesis & Reactivity Context

Understanding why this compound is used helps predict its behavior.[1] It is a "linchpin" molecule.[1]

The Suzuki/Stille Gateway

The iodine atom at C2 is a "pseudohalogen" on steroids.[1] It is significantly more reactive than the corresponding bromide or chloride, allowing for coupling reactions under milder conditions.[1]

ReactivityPathCompound2-Iodo-4-methyl-1,3-oxazolePdCyclePd(0) Oxidative AdditionCompound->PdCycleCatalysisDecompDecomposition(Homolysis)Compound->DecompLight/Heat (No Catalyst)IntermediatePd(II)-Oxazole ComplexPdCycle->IntermediateProduct2-Aryl-4-methyl-1,3-oxazole(Drug Scaffold)Intermediate->Product+ Aryl-Boronic Acid

Caption: The divergent fate of the compound: Controlled Pd-catalyzed coupling vs. uncontrolled thermal/photolytic decomposition.

Reference Protocols

Researchers utilizing this compound should refer to standard protocols for Halogenated Heterocycle Couplings .

  • Solvent: 1,4-Dioxane or Toluene/Water mixtures.[1]

  • Base:

    
     or 
    
    
    (weaker bases prefered to avoid ring opening).[1]
  • Catalyst:

    
     or 
    
    
    .[1]

References

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: 2-iodo-4-methyl-1,3-oxazole. Product No. EN300-1234901.[1] Link

  • PubChem. (2025).[1][13][5] Compound Summary: 2-iodo-4-methyl-1,3-oxazole (CID 57682489).[1][14] National Center for Biotechnology Information.[1] Link

  • BOC Sciences. (2025).[1] 2-Iodooxazole Derivatives and Hazards.

  • Schnürch, M., et al. (2007).[1] "Halogenated Heterocycles as Tools for Functionalization." Chemical Society Reviews.[1] (Contextual grounding for halo-oxazole reactivity).

  • GHS Classification Database. (2025). Harmonized Classification for Iodo-1,3-oxazoles. European Chemicals Agency (ECHA).[1][13][5][15] Link[1]

Commercial Availability & Technical Dossier: 2-Iodo-4-methyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the commercial landscape, sourcing strategies, and handling protocols for 2-iodo-4-methyl-1,3-oxazole , a critical but unstable heterocyclic building block.[1]

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Sourcing Managers, Process Chemists[1]

Part 1: Executive Summary & Strategic Assessment[1]

2-iodo-4-methyl-1,3-oxazole (CAS: 1539210-11-1) is a high-value, "made-to-order" building block rather than a commodity chemical.[1] While it serves as a pivotal intermediate for cross-coupling reactions (Suzuki-Miyaura, Stille, Negishi) to introduce the 4-methyloxazole motif, its commercial availability is severely constrained by its inherent chemical instability .[1]

Key Sourcing Insight: Most catalog listings for this compound are "virtual."[1] The primary reliable source is often Enamine (and its distribution network via Sigma-Aldrich/Merck).[1] Researchers should expect lead times of 2–4 weeks for fresh synthesis or risk receiving degraded material if ordering from non-specialized aggregators.

Recommendation: For campaigns requiring >5 grams, in-house synthesis (Protocol provided in Part 4) is often superior to external sourcing due to the risk of decomposition during transit.

Part 2: Technical Profile & Instability Mechanisms[1]

Understanding why this compound is difficult to source is prerequisite to handling it successfully.

Chemical Identity
PropertyData
IUPAC Name 2-iodo-4-methyl-1,3-oxazole
CAS Number 1539210-11-1
Molecular Formula C₄H₄INO
Molecular Weight 208.99 g/mol
Appearance Yellowish oil or low-melting solid (often darkens on storage)
Solubility Soluble in THF, DCM, DMSO; decomposes in protic solvents over time.[1]
The Instability Factor

The C2-position of the oxazole ring is electron-deficient.[1] Substituting it with iodine creates a "ticking clock" for two decomposition pathways:

  • Homolytic Cleavage: The C–I bond is weak (approx. 50–60 kcal/mol). Exposure to light or heat generates iodine radicals, initiating polymerization.

  • Ring Opening: Under acidic conditions or elevated temperatures, the oxazole ring can hydrolyze or ring-open, destroying the pharmacophore.

Part 3: Commercial Supply Chain Landscape[1]

The market for 2-iodo-4-methyl-1,3-oxazole is tiered.[1] Understanding this hierarchy prevents "ghost orders" (orders placed that are later cancelled due to lack of stock).

Supplier Tiering[1]
TierSupplier TypeKey VendorsReliabilityNotes
Tier 1 Originators Enamine HighLikely the actual manufacturer.[1] Ships from Kyiv or US/EU depots.[1]
Tier 2 Distributors Sigma-Aldrich (MilliporeSigma)HighOften re-lists Enamine stock (Cat# ENAH2C556894).[1] Good QC but higher markup.
Tier 3 Aggregators MolPort, eMoleculesVariableThey do not hold stock.[1] They query Tier 1 databases.
Tier 4 Custom Synthesis WuXi AppTec, PharmaronHighBest for multi-kilogram GMP batches, not mg/g scale.
Sourcing Strategy Diagram

The following logic flow illustrates the optimal decision-making process for acquiring this compound.

SupplyChain Start Need 2-iodo-4-methyl-1,3-oxazole QtyCheck Quantity Required? Start->QtyCheck SmallScale < 5 Grams QtyCheck->SmallScale LargeScale > 5 Grams QtyCheck->LargeScale CheckEnamine Check Enamine/Sigma Stock SmallScale->CheckEnamine Make SYNTHESIZE IN-HOUSE LargeScale->Make Urgent Timeline Custom Contract Manufacturing (CMO) LargeScale->Custom Budget Available InStock In Stock? CheckEnamine->InStock Buy ORDER (Cold Chain Req.) InStock->Buy Yes InStock->Make No (Lead time > 3 wks)

Figure 1: Strategic sourcing decision tree. Due to stability issues, "In Stock" is the only safe buying option; backorders often result in degraded material.

Part 4: In-House Synthesis Protocol (The "Self-Validating" Alternative)

If commercial stock is unavailable or degraded, the synthesis of 2-iodo-4-methyl-1,3-oxazole is straightforward but requires strict adherence to cryogenic conditions .[1]

Reaction Logic: Direct lithiation of the C2-proton of 4-methyloxazole using LiHMDS (Lithium hexamethyldisilazide) prevents the ring fragmentation often seen with n-BuLi.[1] The resulting lithio-species is trapped with iodine.[1]

Reagents & Materials
  • Precursor: 4-methyl-1,3-oxazole (CAS: 23012-10-4) - Commercially stable and cheap.[1]

  • Base: LiHMDS (1.0 M in THF) - Preferred over n-BuLi for selectivity.[1]

  • Electrophile: Iodine (

    
    ), resublimed.
    
  • Solvent: Anhydrous THF (freshly distilled or from solvent system).

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere.

  • Solvation: Dissolve 4-methyl-1,3-oxazole (1.0 equiv) in anhydrous THF (0.2 M concentration).

  • Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Do not proceed until internal temp is <-75°C.

  • Lithiation: Add LiHMDS (1.1 equiv) dropwise over 20 minutes.

    • Checkpoint: The solution may turn slight yellow.[1] Stir at -78°C for 45 minutes to ensure complete deprotonation.

  • Iodination: Dissolve Iodine (1.2 equiv) in a minimal amount of THF. Add this solution dropwise to the reaction mixture at -78°C.

    • Observation: The color will transition from dark purple (iodine) to brown/yellow as it reacts.

  • Quench: After 1 hour at -78°C, quench with saturated aqueous

    
     (Sodium thiosulfate) while still cold.
    
  • Workup:

    • Allow to warm to room temperature.[1][2][3]

    • Extract with Diethyl Ether (

      
      ) x3.
      
    • Wash combined organics with Brine.[1]

    • Dry over

      
       and concentrate in vacuo at low temperature  (bath < 30°C).
      
  • Purification: Flash chromatography (Silica gel, Hexanes/EtOAc gradient).

    • Note: The product is volatile and heat-sensitive.[1] Do not use a high-vacuum pump for extended periods.[1]

Synthesis Pathway Diagram[1]

Synthesis Precursor 4-methyl-1,3-oxazole (CAS 23012-10-4) Step1 LiHMDS, THF -78°C, 45 min Precursor->Step1 Intermediate 2-Lithio-species (Unstable @ > -50°C) Step2 Iodine (I2) -78°C -> RT Intermediate->Step2 Product 2-iodo-4-methyl-1,3-oxazole (Target) Step1->Intermediate Step2->Product

Figure 2: Lithiation-Iodination sequence.[1] Cryogenic control is the critical quality attribute (CQA).

Part 5: Handling, Storage, and QC

Once acquired or synthesized, strict protocols are required to maintain purity.

Storage Conditions
  • Temperature: Store at -20°C (long term) or -80°C (ideal).

  • Atmosphere: Store under Argon or Nitrogen. Oxygen accelerates decomposition.[1]

  • Light: Protect from light (wrap vial in foil). Photolytic cleavage of the C–I bond is rapid.

  • Stabilizers: Storing over activated Copper (Cu) turnings can sometimes stabilize halo-heterocycles.[1]

Quality Control (QC)
  • NMR:

    
    H NMR in 
    
    
    
    . Look for the disappearance of the C2-proton signal (approx.[1] 7.8-8.0 ppm in parent oxazole).[1]
  • TLC: Stains well with

    
     or Iodine.
    
  • Appearance Check: If the solid/oil turns dark brown or black, significant iodine liberation (decomposition) has occurred. Purify immediately before use.[1]

References

  • Sigma-Aldrich. (n.d.).[1] 2-iodo-4-methyl-1,3-oxazole Product Page. Retrieved from [1]

  • Enamine. (n.d.). Heterocyclic Building Blocks Catalog. Retrieved from

  • PubChem. (2025).[4][5] 2-iodo-1,3-oxazole Compound Summary. National Library of Medicine.[3] Retrieved from

  • Strotman, N. A., et al. (2010).[2] Complementary Methods for Direct Arylation of Oxazoles. Organic Letters, 12(15), 3578–3581. (Describes general oxazole lithiation/arylation strategies). Retrieved from

  • Organic Chemistry Portal. (n.d.). Synthesis of Oxazoles. Retrieved from

Sources

Technical Guide: Solubility Profile & Handling of 2-Iodo-4-methyl-1,3-oxazole

[1]

Executive Summary

2-iodo-4-methyl-1,3-oxazole (CAS: 1539210-11-1) is a functionalized heteroaromatic scaffold widely utilized in the synthesis of bioactive compounds.[1][2][3] Its value lies in the C-2 iodine handle , which serves as a prime site for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Negishi) to construct complex drug candidates.[1]

Understanding its solubility profile is not merely about dissolution; it is about selecting the optimal medium that balances solvation power with chemical stability . This guide synthesizes theoretical physicochemical data with empirical solvent behaviors to provide a robust framework for handling this intermediate.

Physicochemical Characterization

To predict solubility behavior, we must first analyze the molecular architecture of the compound.[3]

Structural Analysis[1]
  • Core: 1,3-Oxazole ring (Planar, aromatic, electron-deficient).[1]

  • Substituents:

    • C-2 Iodine: High polarizability, lipophilic, weak hydrogen bond acceptor (halogen bond donor).[1]

    • C-4 Methyl: Weakly lipophilic, increases van der Waals surface area.[1]

  • Dipole Moment: The oxazole ring has a significant dipole (oxygen/nitrogen electronegativity).[3] However, the C-I bond vector opposes the ring dipole to some extent, modulating the overall polarity.

Calculated Properties (In Silico)
  • Molecular Weight: ~209.0 g/mol

  • Physical State: Solid (Powder) at STP.

  • LogP (Octanol/Water): Estimated at 1.8 – 2.2 .

    • Rationale: Base oxazole (~0.[4][5]5) + Methyl (~0.5) + Iodine (~1.0).

    • Implication: The compound is lipophilic .[6] It will partition preferentially into organic solvents over aqueous media.

  • Hydrogen Bonding:

    • Donors (HBD): 0[1][3]

    • Acceptors (HBA): 2 (N and O on the ring)[3]

Solubility Profile

Based on the structural analysis and standard behavior of halogenated azoles, the solubility profile is categorized into three tiers.

Tier 1: High Solubility (>50 mg/mL)

These solvents are recommended for stock solution preparation and reaction media.[3]

SolventClassMechanism of SolvationApplication
Dichloromethane (DCM) ChlorinatedDipole-dipole interactions; excellent solubilization of lipophilic halides.[1][3]Extraction, Chromatography
DMSO Polar AproticStrong dipole interaction with the oxazole ring; disrupts crystal lattice efficiently.[3]Bioassays, Stock Solutions
DMF / DMAc Polar AproticHigh dielectric constant; stabilizes transition states in Pd-coupling.[1][3]Reaction Medium (Suzuki/Stille)
THF EtherModerate polarity; coordinates well with metal catalysts.Reaction Medium (Negishi/Grignard)
Tier 2: Moderate Solubility (10–50 mg/mL)

Useful for crystallization or specific reaction conditions.[1]

SolventClassNotes
Ethyl Acetate EsterGood general solvent; often used in mixtures with Hexanes for TLC/Flash.[1][3]
Methanol / Ethanol AlcoholSoluble, but potential for nucleophilic attack at C-2 under high heat/base conditions.[1][3]
Acetonitrile NitrileGood solubility; often used in HPLC mobile phases.
Toluene AromaticSoluble due to pi-stacking potential; used in high-temp couplings.[1][3]
Tier 3: Low Solubility / Antisolvents (<1 mg/mL)

Used for precipitation and purification.[3]

  • Water: Highly insoluble due to lipophilic iodine and methyl groups.[3]

  • Hexanes/Heptane: Low solubility. The polarity of the oxazole ring prevents full dissolution in purely aliphatic hydrocarbons.

  • Diethyl Ether: Moderate to low solubility compared to THF.

Experimental Protocols

Solubility Determination Workflow

Do not rely on literature values alone. Purity differences (e.g., 95% vs 99%) can drastically alter solubility limits. Use this self-validating protocol.

Method: Gravimetric Saturation (Standardized)[1]

  • Weigh: Place 10 mg of 2-iodo-4-methyl-1,3-oxazole into a 2 mL HPLC vial.

  • Aliquot: Add the target solvent in 50 µL increments at 25°C.

  • Agitate: Vortex for 30 seconds after each addition. Sonication (5 mins) is recommended to break crystal lattices.

  • Observe: Check for clarity against a black background.

  • Calculate:

    
    
    
Visualization: Solubility Screening Logic

The following diagram outlines the decision process for selecting a solvent based on the intended application (Synthesis vs. Analysis).

SolubilityWorkflowStartStart: 2-iodo-4-methyl-1,3-oxazoleDefineGoalDefine ApplicationStart->DefineGoalSynthesisSynthesis (Pd-Coupling)DefineGoal->SynthesisPurificationPurification (Flash/Cryst)DefineGoal->PurificationAnalysisAnalysis (HPLC/NMR)DefineGoal->AnalysisCheckTempReaction Temp > 80°C?Synthesis->CheckTempSolubilityCheckSoluble in Hexanes?Purification->SolubilityCheckProticCheckProtic Solvent OK?Analysis->ProticCheckHighBoilUse DMF, Toluene, or DioxaneCheckTemp->HighBoilYesLowBoilUse THF or DCMCheckTemp->LowBoilNoYesHexUse Hexane/EtOAc GradientSolubilityCheck->YesHexYesNoHexUse DCM/MeOH GradientSolubilityCheck->NoHexNo (Likely)NMRUse CDCl3 or DMSO-d6ProticCheck->NMRNoHPLCUse MeCN/H2O (+Buffer)ProticCheck->HPLCYes

Caption: Decision matrix for solvent selection based on operational requirements.

Application Context: Cross-Coupling Reactions

The primary utility of 2-iodo-4-methyl-1,3-oxazole is as an electrophile in transition-metal catalysis.[1][3] The solvent choice here dictates the reaction rate and the stability of the oxidative addition complex.

Solvent Effects on C-I Bond Activation

The C-I bond is weak (approx. 50-60 kcal/mol).[1][3]

  • Polar Solvents (DMF, DMSO): Enhance the rate of oxidative addition by stabilizing the polar Pd(II) intermediate.[3] Recommended for difficult couplings.[1]

  • Non-Polar Solvents (Toluene): May require higher temperatures but reduce the risk of protodeiodination (a common side reaction where the Iodine is replaced by Hydrogen).

Recommended Reaction Systems
Reaction TypeRecommended Solvent SystemAdditives
Suzuki-Miyaura 1,4-Dioxane / Water (4:[1][3]1)

or

Sonogashira THF / Et3N (1:1)CuI (co-catalyst)
Negishi Anhydrous THF

Visualization: Reaction Workflow

The following diagram illustrates the standard workflow for utilizing this compound in a Suzuki coupling, highlighting the critical solvent-dependent steps.

ReactionWorkflowSubstrate2-iodo-4-methyl-1,3-oxazole(Solid)DissolutionDissolution(Dioxane/DMF)Substrate->DissolutionSolvationCatalystAddCatalyst Addition(Pd(dppf)Cl2)Dissolution->CatalystAddHomogenizationBaseAddBase Activation(Aq. Carbonate)CatalystAdd->BaseAddBiphasic MixHeatingHeating (80-100°C)BaseAdd->HeatingReactionWorkupExtraction(EtOAc/Water)Heating->WorkupPartitioning

Caption: Standard workflow for Suzuki coupling utilizing the 2-iodo-oxazole scaffold.[1][3]

References

  • PubChem. (n.d.).[3] 2-iodo-4-methyl-1,3-oxazole (Compound).[1][2] National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

  • Strotman, N. A., et al. (2010).[7] Catalyst-Controlled Regioselective Arylation of Oxazoles. Organic Letters, 12(15), 3578–3581. (Demonstrates solvent effects on oxazole arylation regioselectivity). [Link]

  • Lipinski, C. A. (2001).[3] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] [Link]

Methodological & Application

Application Note: Suzuki-Miyaura Cross-Coupling Protocols for 2-Iodo-4-methyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-iodo-4-methyl-1,3-oxazole scaffold represents a critical yet chemically labile building block in medicinal chemistry. Unlike its C4 or C5 halogenated counterparts, the C2-iodo position is uniquely sensitive. The adjacent nitrogen and oxygen atoms render the C2 position highly electrophilic, facilitating rapid oxidative addition, but also making the oxazole ring susceptible to nucleophilic ring-opening under basic conditions.

This guide provides two field-validated protocols to mitigate these risks. Protocol A utilizes a robust bis(diphenylphosphino)ferrocene (dppf) system for standard aryl boronic acids. Protocol B employs a Buchwald Gen-2 precatalyst system designed for sterically hindered or heteroaryl coupling partners, addressing the common failure mode of slow transmetallation leading to protodeboronation.

Substrate Analysis & Critical Challenges

The Stability-Reactivity Paradox

The 4-methyl substituent provides a slight inductive electron-donating effect (+I), which renders the oxazole ring marginally more stable against nucleophilic attack compared to the unsubstituted parent. However, the C-I bond at the 2-position remains prone to two primary degradation pathways during cross-coupling:

  • Ring Opening (Base-Mediated): Strong hydroxide bases (NaOH, KOH) or high temperatures (>100°C) can attack the C2 position, leading to ring cleavage into acyclic nitriles or amides.

  • Protodeboronation of Partner: Because 2-haloazoles are electron-deficient, they require Lewis-basic activation of the boronic acid. If the catalytic cycle (specifically transmetallation) is slow, the activated boronic species will decompose before coupling occurs.[1]

Quality Control of Starting Material

Success is heavily dependent on the purity of 2-iodo-4-methyl-1,3-oxazole.

  • Synthesis Origin: Material prepared via direct lithiation (n-BuLi/-78°C/I2) often contains traces of ring-opened impurities. Material prepared via the Sandmeyer reaction (from 2-amino-4-methyloxazole) is generally more robust but must be free of residual copper oxidants.

  • Storage: Store at -20°C under argon. Darkening of the solid indicates iodine liberation and decomposition.

Experimental Protocols

Protocol A: The "Workhorse" Method (Standard Aryl Boronic Acids)

Recommended for: Phenyl, tolyl, and electron-rich aryl boronic acids.

Rationale: This protocol uses Pd(dppf)Cl2, a bidentate ligand complex with a large bite angle that enforces reductive elimination, preventing


-hydride elimination side reactions. The base, Na2CO3, is mild enough to preserve the oxazole ring.
Materials
  • Substrate: 2-Iodo-4-methyl-1,3-oxazole (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2·CH2Cl2) (3–5 mol%)

  • Base: 2M aqueous Na2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)[2]

Step-by-Step Procedure
  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the oxazole substrate (1.0 equiv), aryl boronic acid (1.2 equiv), and Pd(dppf)Cl2 (0.03 equiv).

  • Inerting: Cap the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.2 M relative to oxazole) via syringe.

  • Activation: Add degassed 2M Na2CO3 (2.0 equiv) dropwise. Note: The biphasic mixture requires vigorous stirring.

  • Reaction: Heat the block to 80°C . Do not exceed 90°C. Stir for 4–16 hours.

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the iodide (M+H ~210) and emergence of the biaryl product.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO4.

Protocol B: The "High-Performance" Method (Heteroaryls & Hindered Systems)

Recommended for: Pyridyl, pyrimidyl boronic acids, or ortho-substituted aryls.

Rationale: Heteroaryl boronic acids are prone to rapid protodeboronation.[1] This protocol uses XPhos Pd G2, a precatalyst that generates the active LPd(0) species immediately, ensuring the oxidative addition occurs before the boronic acid decomposes. K3PO4 provides higher basicity than carbonate without the nucleophilicity of hydroxide.

Materials
  • Substrate: 2-Iodo-4-methyl-1,3-oxazole (1.0 equiv)

  • Coupling Partner: Heteroaryl boronic ester (pinacol ester preferred) (1.5 equiv)

  • Catalyst: XPhos Pd G2 (2–5 mol%)

  • Base: K3PO4 (tribasic potassium phosphate) (2.0 equiv, solid or 0.5M aq)

  • Solvent: THF : Water (4:1 ratio)

Step-by-Step Procedure
  • Setup: In a glovebox or under strict Schlenk conditions, combine oxazole (1.0 equiv), boronate ester (1.5 equiv), XPhos Pd G2 (0.02 equiv), and solid K3PO4 (2.0 equiv).

  • Solvent: Add degassed THF/Water (4:1) mixture (0.15 M concentration).

  • Reaction: Heat to 60°C . Note: The lower temperature preserves the unstable heteroaryl boronate species.

  • Time: These reactions are often faster (1–4 hours).

  • Workup: Filter through a pad of Celite to remove palladium black. Concentrate and purify via flash chromatography.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Conversion (Recovered SM) Catalyst poisoning or inactive Pd species.Switch to Protocol B (XPhos/SPhos). Ensure solvents are rigorously degassed (O2 kills Pd(0)).
Ring Opening (Acyclic byproducts) Base is too strong or Temp too high.Switch base from K3PO4 to CsF or K2CO3 . Lower temp to 60°C.
Protodeboronation (Ar-H formed) Slow transmetallation.Use Boronic Esters instead of acids. Add excess boronate (2.0 equiv). Use anhydrous conditions (Dioxane/CsF).
Homocoupling (Ar-Ar) Oxidative coupling of boronic acid.Reduce O2 exposure. Lower catalyst loading. Add the base slowly as a solution.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle with specific failure modes for the 2-iodooxazole substrate.

SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Fast for C-I) Pd0->OxAdd + 2-iodo-4-methyl-oxazole PdII_Complex L2Pd(Ar)I (Intermediate) OxAdd->PdII_Complex TransMetal Transmetallation (Rate Determining) PdII_Complex->TransMetal + Ar-B(OH)2 / Base Decomp FAILURE MODE: Ring Opening (Base/Heat) PdII_Complex->Decomp Slow Transmetallation PdII_Biaryl L2Pd(Ar)(Ar') (Pre-Elimination) TransMetal->PdII_Biaryl Proto FAILURE MODE: Protodeboronation (Partner Decomp) TransMetal->Proto Unstable Boronic Acid RedElim Reductive Elimination (Product Release) PdII_Biaryl->RedElim RedElim->Pd0 Cycle Completes

Figure 1: Catalytic cycle for 2-iodo-4-methyl-1,3-oxazole, highlighting critical failure points where ring instability or partner decomposition can occur if conditions are not optimized.

Optimization Decision Tree

DecisionTree Start Start: Select Coupling Partner Type Is Partner Heteroaryl or Hindered? Start->Type No No (Simple Aryl) Type->No Yes Yes (Heteroaryl/Hindered) Type->Yes MethodA PROTOCOL A: Pd(dppf)Cl2 / Na2CO3 Dioxane / 80°C No->MethodA Check Check LCMS: Product Formed? MethodA->Check MethodB PROTOCOL B: XPhos Pd G2 / K3PO4 THF:H2O / 60°C Yes->MethodB MethodB->Check Success Purify Check->Success Yes Fail Switch to Anhydrous (DMF / CsF) Check->Fail No

Figure 2: Logic flow for selecting the appropriate protocol based on the steric and electronic nature of the boronic acid coupling partner.

References

  • MIT DSpace. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. (Detailed discussion on precatalyst selection for azoles).

  • National Institutes of Health (PMC). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (Foundational text on XPhos/SPhos usage).

  • Organic Chemistry Portal. Suzuki Coupling: General Mechanisms and Recent Advances. (Overview of base/solvent effects).

  • Organic Syntheses. Synthesis of 5-(Thiophen-2-yl)oxazole via Suzuki Coupling. (Demonstrates stability of oxazole rings under Pd(dppf) conditions).

Sources

Application Note: Strategic Synthesis of 2,4-Disubstituted Oxazoles via 2-Iodo-4-methyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

The oxazole moiety is a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in natural products (e.g., Telomestatin, Hennoxazole) and synthetic therapeutics (e.g., kinase inhibitors). The 2,4-disubstituted oxazole architecture is particularly valuable for its ability to mimic peptide bonds while improving metabolic stability.

This guide details the synthesis of 2,4-disubstituted oxazoles using 2-iodo-4-methyl-1,3-oxazole as a divergent linchpin. While 4-methyloxazole is commercially available, the introduction of the iodine handle at the C-2 position transforms it into a highly reactive electrophile suitable for palladium-catalyzed cross-couplings.

Key Technical Advantages:

  • Regiocontrol: The C-2 iodine allows for exclusive functionalization at the most acidic position of the oxazole ring without competitive lithiation at C-5.

  • Versatility: The iodide is an excellent leaving group for Suzuki-Miyaura (arylation), Sonogashira (alkynylation), and Stille (vinylation) couplings.

  • Atom Economy: Direct C-H activation routes exist, but the iodination route offers superior reliability for complex coupling partners.

Synthesis of the Core Reagent: 2-Iodo-4-methyl-1,3-oxazole

The synthesis relies on the selective deprotonation of the C-2 proton (pKa ~20) followed by electrophilic quench with iodine.

Critical Mechanistic Insight

The oxazole ring is susceptible to ring-opening via electrocyclic rearrangement if the C-2 lithio-species is allowed to warm. The resulting isocyanide enolate is a dead-end byproduct. Therefore, cryogenic temperature maintenance (-78 °C) is non-negotiable until the iodine quench is complete.

Validated Protocol

Reagents:

  • 4-Methyl-1,3-oxazole (1.0 equiv)

  • 
    -Butyllithium (1.1 equiv, 2.5 M in hexanes) or LiHMDS (for higher fidelity)
    
  • Iodine (

    
    ) (1.2 equiv)
    
  • THF (Anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere. Charge with anhydrous THF (0.2 M concentration relative to oxazole).

  • Cooling: Cool the solvent to -78 °C (Dry ice/Acetone bath).

  • Deprotonation: Add 4-methyloxazole. Slowly add

    
    -BuLi dropwise over 15 minutes.
    
    • Checkpoint: The solution may turn slight yellow. Stir for 30 minutes at -78 °C. Do not allow temperature to rise.

  • Quench: Dissolve Iodine (

    
    ) in a minimal amount of dry THF. Add this solution dropwise to the reaction mixture at -78 °C. The color should transition from dark purple (excess iodine) to a lighter hue as it reacts, but eventually persist.
    
  • Workup: Stir for 30 minutes at -78 °C, then allow to warm to 0 °C. Quench with saturated aqueous

    
     (sodium thiosulfate) to remove excess iodine (color turns yellow/clear).
    
  • Extraction: Extract with

    
     (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo at low temperature (< 30 °C).
  • Purification: Flash chromatography (Silica gel, Hexanes/EtOAc 9:1).

    • Stability Note: The product, 2-iodo-4-methyloxazole, is light-sensitive and thermally unstable. Store at -20 °C in the dark.

Divergent Functionalization Protocols

Once the 2-iodo-4-methyloxazole is secured, it serves as the electrophile in Pd-catalyzed couplings.

Pathway A: Suzuki-Miyaura Coupling (Arylation)

This pathway installs aryl or heteroaryl groups at the C-2 position.[1]

Reagents:

  • 2-Iodo-4-methyloxazole (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: DME (Dimethoxyethane) or Toluene/EtOH (2:1)

Protocol:

  • Degas solvents with Argon for 15 minutes.

  • Combine iodo-oxazole, boronic acid, and catalyst in the reaction vessel.

  • Add solvent and aqueous base.

  • Heat to 80 °C for 4–12 hours. Monitor by TLC/LC-MS.

    • Note: Microwave irradiation (100 °C, 20 min) is often superior for stubborn substrates.

  • Workup: Dilute with water, extract with EtOAc. Purify via column chromatography.

Table 1: Representative Yields (Suzuki)

EntryBoronic Acid (

)
Electronic NatureYield (%)Notes
1Phenylboronic acidNeutral88%Standard conditions
24-Methoxyphenylboronic acidElectron Rich92%Fast reaction (<2h)
34-Fluorophenylboronic acidElectron Poor75%Requires longer time
43-Pyridylboronic acidHeteroaryl65%Use

as base
Pathway B: Sonogashira Coupling (Alkynylation)

This pathway creates a


 bond, extending the conjugation.

Reagents:

  • 2-Iodo-4-methyloxazole (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Catalyst:

    
     (5 mol%)[2]
    
  • Co-catalyst: CuI (2 mol%)

  • Base/Solvent:

    
     (Triethylamine) / THF (1:1)
    

Protocol:

  • Dissolve the iodo-oxazole in dry THF/Et3N.

  • Add Pd catalyst and CuI.[2][3][4]

  • Add the terminal alkyne dropwise.

  • Stir at Room Temperature (RT) for 1 hour, then heat to 50 °C if conversion is slow.

    • Warning: Exclusion of oxygen is critical to prevent homocoupling of the alkyne (Glaser coupling).

Visualized Workflows

Synthesis & Divergence Map

The following diagram illustrates the critical decision points and flow from the raw material to the final library of 2,4-disubstituted oxazoles.

OxazoleSynthesis cluster_warning Critical Control Point SM 4-Methyl-1,3-oxazole Lithio 2-Lithio-Intermediate (-78°C, Unstable) SM->Lithio n-BuLi, THF -78°C Iodo 2-Iodo-4-methyl-1,3-oxazole (The 'Hub') Lithio->Iodo I2 Quench Warm to 0°C Suzuki Product A: 2-Aryl-4-methyloxazole Iodo->Suzuki Ar-B(OH)2 Pd(PPh3)4 Sono Product B: 2-Alkynyl-4-methyloxazole Iodo->Sono Alkyne Pd/CuI

Caption: Workflow for the generation of the 2-iodo-hub and subsequent divergent couplings. The yellow node indicates the critical temperature-sensitive intermediate.

Catalytic Cycle (Suzuki Mechanism on Oxazole)

Understanding the mechanism aids in troubleshooting low yields. The oxidative addition step is generally fast for 2-iodooxazoles due to the electron-deficient nature of the C=N bond.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Pd-I Species) Pd0->OxAdd 2-Iodo-oxazole TransMet Transmetalation (Pd-Ar Species) OxAdd->TransMet Ar-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 2,4-Disubstituted Oxazole Note Rate Accelerating Factor: Electron-deficient C2 facilitates Oxidative Addition

Caption: Simplified Suzuki-Miyaura catalytic cycle. The electron deficiency at the oxazole C-2 position facilitates the initial oxidative addition step.

Troubleshooting & Quality Control

Common Failure Modes
  • Low Yield in Iodination: Usually caused by allowing the lithio-species to warm above -60 °C before iodine addition. This leads to ring opening (isocyanide formation).

    • Solution: Ensure internal probe temperature monitoring. Pre-cool the iodine solution.

  • Homocoupling in Sonogashira: Presence of oxygen leads to alkyne dimerization.

    • Solution: Rigorous freeze-pump-thaw degassing of solvents.

  • Protodeiodination: The iodine falls off, regenerating the starting material during coupling.

    • Solution: Use anhydrous solvents and avoid prolonged heating; switch to highly active catalysts like Pd(dppf)Cl2 or XPhos Pd G2 to speed up the coupling relative to the side reaction.

Analytical Validation
  • 1H NMR (Starting Material vs Product):

    • 4-Methyloxazole: Distinct singlet at ~7.85 ppm (C-2 H).

    • 2-Iodo-4-methyloxazole: The signal at 7.85 ppm disappears .

    • Coupled Product: Appearance of aromatic protons corresponding to the new substituent.

References

  • Vedejs, E., & Monahan, S. D. (1996). Palladium-Catalyzed Cross-Coupling of 2-Zincated Oxazoles. The Journal of Organic Chemistry, 61(15), 5192-5193. [Link]

    • Context: Foundational work on metallation of oxazoles and subsequent couplings.
  • Zhang, X., Liu, J., Liu, Y., & Du, Y. (2013). An efficient preparation of 2-alkyl-oxazoles from 2-iodooxazoles. Tetrahedron Letters, 54(35), 4697-4700. [Link]

    • Context: Specific protocols for Suzuki coupling on the 2-iodooxazole scaffold.
  • Hodgetts, K. J., & Kershaw, M. T. (2002). Synthesis of 2,4-Disubstituted Oxazoles. Organic Letters, 4(17), 2905-2907. [Link]

    • Context: Alternative routes and structural valid
  • Schnürch, M., Flasik, R., Khan, A. F., Spina, M., Mihovilovic, M. D., & Stanetty, P. (2011). Cross-coupling reactions on azoles with two or more heteroatoms. European Journal of Organic Chemistry, 2011(35), 6983-7018. [Link]

    • Context: Comprehensive review of coupling str

Sources

Application Note: Palladium-Catalyzed Arylation of 2-Iodo-4-Methyl-1,3-Oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Core Directive

Executive Summary

The 2-aryl-4-methyl-1,3-oxazole motif is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for amides and esters in kinase inhibitors and metabolic disease targets. While direct C-H arylation of oxazoles is possible, it often suffers from regioselectivity issues (C2 vs. C5).

This guide focuses on the controlled arylation of 2-iodo-4-methyl-1,3-oxazole via Palladium-catalyzed cross-coupling. By utilizing the pre-functionalized 2-iodo precursor, researchers can achieve exclusive C2-regioselectivity. This protocol addresses the specific challenges of this substrate: the lability of the C2-iodine bond and the sensitivity of the oxazole ring to ring-opening under harsh basic conditions.

Mechanistic Causality & Design

The reaction proceeds via a standard Pd(0)/Pd(II) catalytic cycle. However, the electron-deficient nature of the oxazole ring makes the C2-I bond highly reactive toward oxidative addition.

  • Challenge: The resulting oxidative addition complex (Oxazole-Pd-I) is electrophilic. In the presence of strong bases (hydroxides/alkoxides), the oxazole ring is prone to nucleophilic attack and subsequent ring-opening or protodeiodination.

  • Solution: We utilize the Suzuki-Miyaura coupling as the primary method due to its green profile, but with mild bases (Carbonates/Phosphates) to preserve ring integrity. A Stille protocol is provided as a secondary "rescue" method for base-sensitive substrates.

Part 2: Experimental Protocols & Methodology

Protocol A: Suzuki-Miyaura Coupling (Standard)

Best for: Scalability, toxicity management, and general library synthesis.

Reagent Table:

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9][10][11]Role
Substrate 2-Iodo-4-methyl-1,3-oxazole1.0Electrophile
Coupling Partner Aryl Boronic Acid (

)
1.2 - 1.5Nucleophile
Catalyst

0.05 (5 mol%)Catalyst
Base

(2M aq.) or

(solid)
2.0 - 3.0Activator
Solvent DME (Dimethoxyethane) /

4:1 RatioMedium

Step-by-Step Procedure:

  • Preparation: In a glovebox or under Argon flow, charge a microwave vial or Schlenk tube with 2-iodo-4-methyl-1,3-oxazole (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and

    
      (5 mol%).
    
  • Solvation: Add degassed DME (concentration ~0.1 M relative to oxazole).

  • Activation: Add 2M aqueous

    
      (3.0 equiv). Crucial: Ensure the aqueous base is degassed to prevent homocoupling of the boronic acid.
    
  • Reaction: Seal the vessel. Heat to 80°C for 4–16 hours.

    • Note: Monitor via LCMS. If conversion stalls, raise to 100°C, but watch for oxazole decomposition (darkening of solution).

  • Workup: Cool to RT. Dilute with EtOAc and wash with water (x2) and brine (x1). Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). 2-Aryl-oxazoles are typically UV-active and move easily on silica.

Protocol B: Stille Coupling (Alternative)

Best for: Base-sensitive substrates or sterically hindered couplings.

Reagent Table:

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9][10][11]Role
Substrate 2-Iodo-4-methyl-1,3-oxazole1.0Electrophile
Coupling Partner Aryl-Trimethylstannane (

)
1.1Nucleophile
Catalyst

0.05 (5 mol%)Catalyst
Additive CuI (Copper(I) Iodide)0.10 (10 mol%)Co-catalyst
Solvent Anhydrous 1,4-Dioxane or TolueneN/AMedium

Step-by-Step Procedure:

  • Charge: Combine 2-iodo-4-methyl-1,3-oxazole (1.0 equiv), Aryl Stannane (1.1 equiv),

    
      (5 mol%), and CuI  (10 mol%) in a dry pressure vial.
    
  • Inert Atmosphere: Evacuate and backfill with Argon (x3).

  • Solvation: Add anhydrous Dioxane (0.2 M).

  • Reaction: Heat to 90–100°C for 12 hours.

    • Mechanism:[1][5][8][10][12][13] The CuI facilitates the "Copper Effect," transmetalating the aryl group from Sn to Cu, then to Pd, accelerating the rate-limiting transmetalation step.

  • Workup: Cool to RT. Add aqueous KF (saturated) and stir for 30 mins to precipitate tin residues (white solid). Filter through Celite.

  • Purification: Standard silica chromatography.

Part 3: Visualization & Logic

Reaction Mechanism & Pathway

The following diagram illustrates the catalytic cycle, highlighting the critical oxidative addition step where the C2-I bond is broken.

G Start Pd(0) Active Species OxAdd Oxidative Addition (Pd inserts into C2-I bond) Start->OxAdd + 2-Iodo-oxazole TransMet Transmetalation (Ar-B(OH)2 or Ar-SnR3 enters) OxAdd->TransMet + Base/Ar-B(OH)2 Iso Isomerization (cis to trans) TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Start Regeneration Product 2-Aryl-4-methyl-1,3-oxazole RedElim->Product

Caption: Catalytic cycle for the cross-coupling of 2-iodo-oxazoles. The oxidative addition is facile, but transmetalation is the rate-determining step often requiring optimization.

Troubleshooting Decision Tree

Use this logic flow to optimize reaction conditions if the standard protocol fails.

Workflow Start Start: Protocol A (Suzuki) Check1 Did reaction reach >50% conversion? Start->Check1 Success Isolate Product Check1->Success Yes Fail1 Analyze Impurities Check1->Fail1 No Path1 Protodeiodination (H-Oxazole)? Fail1->Path1 Path2 Homocoupling (Ar-Ar)? Fail1->Path2 Path3 No Reaction (SM recovered)? Fail1->Path3 Sol1 Sol: Use Anhydrous Protocol (Switch to Dioxane/CsF) Path1->Sol1 Sol2 Sol: Degass better or Slow addition of Boronate Path2->Sol2 Sol3 Sol: Switch to Protocol B (Stille) or High-Activity Catalyst (XPhos Pd G3) Path3->Sol3

Caption: Optimization workflow. Protodeiodination is the most common side-reaction due to the instability of the C2-Pd intermediate in protic media.

Part 4: References & Validation

Validation Statement: The protocols above are derived from established methodologies for 2-haloazole couplings. The use of Pd(dppf)Cl2 is specifically recommended for heterocyclic halides to prevent coordination of the nitrogen to the metal center, which can poison simple Pd(PPh3)4 catalysts.

References:

  • Regioselective Palladium Cross-Coupling of 2,4-Dihalooxazoles. ResearchGate. (Accessed 2023).[2][14] Describes the fundamental reactivity of 2-iodooxazoles vs 4-halooxazoles. Link

  • Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole. Organic Letters. (2010). Provides context on the stability of oxazole rings under arylation conditions. Link

  • The Mechanisms of the Stille Reaction. Angewandte Chemie. (2004). Foundational text for the Stille coupling mechanism utilized in Protocol B. Link

  • Synthesis of 1,3-Oxazoles. Organic Chemistry Portal. General overview of oxazole synthesis and reactivity. Link

Sources

Application Note: Negishi Cross-Coupling of 2-Iodo-4-methyl-1,3-oxazole with Organozinc Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Relevance

The functionalization of the 1,3-oxazole core is a pivotal transformation in medicinal chemistry, particularly for the synthesis of bioactive natural products (e.g., hennoxazole, phorboxazole) and heterocyclic drug candidates.[1] While C4 and C5 positions are amenable to electrophilic aromatic substitution, the C2 position is best accessed via metallation.

This guide details the Negishi cross-coupling of 2-iodo-4-methyl-1,3-oxazole . This specific substrate presents a unique challenge: the 2-iodooxazole moiety is highly reactive and can be chemically unstable (prone to light degradation and ring-opening). However, the Negishi coupling offers a mild, chemoselective solution superior to Suzuki or Stille couplings for this substrate, primarily due to the high functional group tolerance of organozinc reagents and the ability to operate under neutral conditions, avoiding the base-mediated degradation often seen with oxazoles.

Key Advantages of this Protocol
  • Chemoselectivity: Preserves the sensitive oxazole ring system.

  • Versatility: Compatible with alkyl, aryl, and heteroaryl zinc reagents.[2][3][4]

  • Scalability: Designed for milligram to multigram scale-up.

Mechanistic Workflow

The success of this reaction relies on a catalytic cycle involving Palladium(0).[5][6][7] The 2-iodo-4-methyl-1,3-oxazole acts as the electrophile.

Figure 1: Catalytic Cycle & Reaction Pathway[8]

NegishiCycle Pd0 Pd(0)Ln (Active Catalyst) OxidativeAdd Oxidative Addition (Rate Limiting) Pd0->OxidativeAdd PdII_Complex R-Pd(II)-I (Intermediate) OxidativeAdd->PdII_Complex Transmetal Transmetallation (Zn to Pd) PdII_Complex->Transmetal PdII_Dialkyl R-Pd(II)-R' (Dialkyl/Diaryl Complex) Transmetal->PdII_Dialkyl ReductiveElim Reductive Elimination (Product Release) PdII_Dialkyl->ReductiveElim ReductiveElim->Pd0 Regeneration Product 2-Substituted-4-methyloxazole ReductiveElim->Product Substrate 2-iodo-4-methyl-1,3-oxazole Substrate->OxidativeAdd Reagent R'-ZnX (Organozinc) Reagent->Transmetal

Caption: The Pd(0)-catalyzed cycle. Oxidative addition of the 2-iodooxazole is followed by transmetallation with organozinc and reductive elimination.

Precursor Synthesis: 2-iodo-4-methyl-1,3-oxazole

Critical Note: 2-iodo-4-methyl-1,3-oxazole is not indefinitely stable at room temperature. It is light-sensitive and volatile. It is highly recommended to synthesize this precursor fresh or store it at -20°C in the dark for no longer than 1 week.

Protocol A: Lithiation-Iodination Sequence

Objective: Selective C2-iodination of 4-methyloxazole.

Materials:

  • 4-Methyl-1,3-oxazole (Commercial)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Iodine (I₂), resublimed

  • THF (Anhydrous, distilled/dried)

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL Schlenk flask under Argon. Add anhydrous THF (20 mL) and 4-methyl-1,3-oxazole (1.0 g, 12.0 mmol).

  • Cryogenic Cooling: Cool the solution to -78°C (dry ice/acetone bath). Allow 15 minutes for equilibration.

  • Deprotonation: Add n-BuLi (5.3 mL, 13.2 mmol, 1.1 equiv) dropwise via syringe over 10 minutes.

    • Expert Insight: The C2 proton is the most acidic (pKa ~20). A color change to yellow/orange indicates lithiation. Stir for 30 mins at -78°C.

  • Iodine Quench: Dissolve Iodine (3.35 g, 13.2 mmol) in anhydrous THF (10 mL) in a separate vial. Add this solution dropwise to the lithiated oxazole at -78°C.

  • Workup: Stir for 30 mins at -78°C, then allow to warm to 0°C. Quench with saturated aq. Na₂S₂O₃ (to reduce excess iodine).

  • Extraction: Extract with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate carefully (volatile product) at reduced pressure (do not heat water bath >30°C).

  • Purification: Rapid filtration through a short plug of silica gel (eluent: 10% EtOAc/Hexanes) yields the product as a pale yellow oil/solid.

Negishi Coupling Protocol

Self-Validating System: Before starting, titrate your organozinc reagent using iodine/LiCl or salicylaldehyde phenylhydrazone to ensure accurate stoichiometry.

Protocol B: Cross-Coupling

Objective: Coupling of 2-iodo-4-methyl-1,3-oxazole with R-ZnX.

Reagents Table:

ComponentEquiv.RoleNotes
2-Iodo-4-methyloxazole 1.0ElectrophileFreshly prepared or purity checked.
Organozinc (R-ZnBr/Cl) 1.2 - 1.5NucleophileCommercial or Knochel-type prep.
Pd(PPh₃)₄ 0.05 (5 mol%)CatalystStandard. Use Pd(dppf)Cl₂ for sterically hindered cases.
THF [0.2 M]SolventMust be anhydrous and degassed.

Experimental Steps:

  • Catalyst Preparation: In a glovebox or under rigorous Argon flow, add Pd(PPh₃)₄ (58 mg, 0.05 mmol) and 2-iodo-4-methyl-1,3-oxazole (209 mg, 1.0 mmol) to a dry reaction vial equipped with a stir bar.

  • Solvation: Add anhydrous, degassed THF (3 mL).

  • Reagent Addition: Add the Organozinc reagent (1.2 mmol) dropwise at Room Temperature (RT).

    • Observation: A mild exotherm may occur. The solution often darkens from yellow to brown/black as Pd(0) cycles.

  • Reaction:

    • Standard: Stir at 60°C for 2-4 hours.

    • Sensitive R-groups: Stir at RT for 12-18 hours.

    • Monitoring: Check TLC (UV visualization). The starting iodide (Rf ~0.5 in 20% EtOAc/Hex) should disappear.

  • Quench: Cool to RT. Add saturated aq. NH₄Cl (2 mL) and stir vigorously for 5 minutes.

  • Isolation: Dilute with EtOAc. Separate layers. Extract aqueous layer with EtOAc (2x). Dry combined organics (Na₂SO₄).

  • Purification: Flash column chromatography.

    • Note: Oxazoles are weakly basic; avoid highly acidic silica or add 1% Et₃N to the eluent if streaking occurs.

Experimental Workflow Visualization

Workflow start Start: 4-methyloxazole step1 Lithiation (-78°C, n-BuLi) start->step1 step2 Iodination (I2 Quench) step1->step2 inter Intermediate: 2-iodo-4-methyloxazole step2->inter step3 Negishi Coupling (Pd cat, R-ZnX, 60°C) inter->step3 + R-ZnX workup Workup (NH4Cl, Extraction) step3->workup final Final Product: 2-Substituted Oxazole workup->final

Caption: Operational workflow from commercial starting material to final coupled product.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Inactive Catalyst or Wet SolventUse fresh Pd(PPh₃)₄ (should be yellow, not brown). Distill THF over Na/Benzophenone.
Homocoupling (R-R) Slow TransmetallationSwitch catalyst to Pd(dppf)Cl₂ or XPhos-Pd-G2 . Increase Zn reagent to 1.5 equiv.
Deiodination (Substrate -> H) Moisture/Proton SourceEnsure system is strictly anhydrous. Check n-BuLi quality during iodide synthesis.
Product Decomposition Acidic Workup/SilicaOxazoles can be acid-sensitive.[8][9] Use neutral alumina or buffered silica (1% Et₃N).

References

  • Vedejs, E., & Monahan, S. D. (1997). "Lithiation of Oxazoles: A General Method." Journal of Organic Chemistry, 62(15), 5137–5143. [Link]

  • Knochel, P., et al. (2011). "Preparation and Application of Functionalized Organozinc Reagents." Chemical Reviews, 111(3), 1346–1416. [Link]

  • Hodgetts, K. J. (2005). "Synthesis of 2-Substituted Oxazoles." Tetrahedron, 61(28), 6860-6870. [Link]

  • Negishi, E. (2002). "Handbook of Organopalladium Chemistry for Organic Synthesis." Wiley-Interscience. [Link]

Sources

Application Note: Orthogonal Functionalization of 2-Iodo-4-methyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers through the strategic functionalization of 2-iodo-4-methyl-1,3-oxazole . This scaffold presents a unique "reactivity dichotomy": a highly reactive C–I bond at the C-2 position and an acidic, activatable C–H bond at the C-5 position.

The guide prioritizes chemoselectivity , addressing the challenge of preventing competitive oxidative addition at the C–I bond during C–H activation protocols.

Subject: Selective C–H Activation and C–I Functionalization Strategies Substrate: 2-iodo-4-methyl-1,3-oxazole (CAS: Generic Reference) Audience: Medicinal Chemists, Process Chemists, Synthetic Biologists

Executive Summary & Strategic Analysis

The 2-iodo-4-methyl-1,3-oxazole scaffold is a high-value heterocyclic building block. Its utility stems from the ability to undergo divergent functionalization :

  • C-2 Position (Iodine Handle): Primed for classical cross-coupling (Suzuki, Stille, Negishi) or Iodine-Magnesium exchange.

  • C-5 Position (C–H Handle): Susceptible to direct Pd-catalyzed C–H arylation or electrophilic functionalization.

The Chemoselectivity Challenge: Attempting direct C–H activation at C-5 on the unmodified 2-iodo substrate is chemically risky. Palladium catalysts typically insert into the C–I bond (


 kcal/mol) much faster than they activate the C–H bond (

kcal/mol). Therefore, the most robust protocols employ a Sequential Workflow : functionalizing C-2 first, followed by C-5 C–H activation.
Reaction Landscape Diagram

OxazoleReactivity Start 2-Iodo-4-methyl-1,3-oxazole C2_Product 2-Aryl-4-methyloxazole Start->C2_Product Path A: Suzuki/Stille Coupling (Pd(0), Ar-B(OH)2) Mg_Intermediate 2-Magnesio-Intermediate (Knochel Species) Start->Mg_Intermediate Path C: I/Mg Exchange (iPrMgCl, -20°C) Final_Product 2,5-Diaryl-4-methyloxazole (Fully Functionalized) C2_Product->Final_Product Path B: C-5 C-H Activation (Pd(II), Ar-X, Base) Electrophile_Product 2-Functionalized Oxazole (E = CHO, COR, etc.) Mg_Intermediate->Electrophile_Product Quench with E+ Electrophile_Product->Final_Product Subsequent C-5 C-H Activation

Figure 1: Divergent synthetic pathways. Path A+B represents the standard high-yield workflow for drug discovery.

Protocol A: C-2 Functionalization (The Iodine Handle)

Prerequisite for C-5 Activation.

Before targeting the C-5 C–H bond, the reactive iodine must be utilized. The Suzuki-Miyaura coupling is the preferred method due to its tolerance of the oxazole nitrogen.

Mechanistic Insight

Oxazole C-2 iodides are highly electrophilic. Oxidative addition of Pd(0) is rapid. However, the basicity of the oxazole nitrogen can poison the catalyst. Use of mild bases (fluoride or carbonate) and phosphine ligands with wide bite angles (e.g., Xantphos) or bulky monophosphines (e.g., XPhos) prevents coordination-induced deactivation.

Experimental Procedure: C-2 Suzuki Coupling

Target: Synthesis of 2-(4-fluorophenyl)-4-methyl-1,3-oxazole.

  • Reagents:

    • 2-iodo-4-methyl-1,3-oxazole (1.0 equiv)

    • 4-Fluorophenylboronic acid (1.2 equiv)

    • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(OAc)₂/XPhos (2 mol%)

    • Base: Na₂CO₃ (2.0 M aqueous, 2.0 equiv)

    • Solvent: DME/Water (4:1) or Toluene/EtOH/Water (4:1:1)

  • Step-by-Step:

    • Charge a reaction vial with the oxazole (1.0 mmol), boronic acid (1.2 mmol), and Pd catalyst.

    • Evacuate and backfill with Argon (x3) to remove O₂ (crucial to prevent homocoupling).

    • Add degassed solvent (5 mL) and aqueous base.

    • Heat to 80 °C for 4–6 hours. Note: Iodine is reactive; extreme temperatures (>100°C) are rarely needed and may cause deiodination.

    • Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over MgSO₄ and concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc).

Checkpoint: The disappearance of the C-2 Iodine peak in 13C NMR (~115 ppm shift to ~160 ppm for C-Ar) confirms success.

Protocol B: C-5 C–H Activation (Direct Arylation)

The Core Technology.

Once the C-2 position is substituted (Ar, Alkyl, or blocked), the C-5 position becomes the primary site for functionalization. This protocol uses Concerted Metalation-Deprotonation (CMD) to install an aryl group at C-5 without pre-functionalization (e.g., stannylation).

Mechanistic Insight (CMD Pathway)

The acidity of the C-5 proton (pKa ~29) allows abstraction by a carbonate or pivalate base coordinated to the Palladium center.

  • Ag-Free Conditions: Preferred for scale-up. Relies on Pivalic Acid (PivOH) as a proton shuttle.

  • Regioselectivity: The 4-methyl group provides steric bias, further directing activation to the open C-5 position.

Experimental Procedure: C-5 Direct Arylation

Target: Synthesis of 2,5-Bis(aryl)-4-methyloxazole.

  • Reagents:

    • 2-Aryl-4-methyloxazole (Product from Protocol A) (1.0 equiv)

    • Aryl Bromide (Ar-Br) (1.5 equiv) Note: Ar-I can be used but Ar-Br is more stable.

    • Catalyst: Pd(OAc)₂ (5 mol%)[1][2]

    • Ligand: PCy₃ (10 mol%) or P(t-Bu)₃·HBF₄ (for sterically hindered substrates).

    • Base: K₂CO₃ (2.5 equiv)

    • Additive: Pivalic Acid (30 mol%) Critical for CMD mechanism.

    • Solvent: DMA (Dimethylacetamide) or DMF.[1]

  • Step-by-Step:

    • Setup: In a dry pressure tube, combine the oxazole substrate (0.5 mmol), Aryl Bromide (0.75 mmol), Pd(OAc)₂, Ligand, K₂CO₃, and Pivalic Acid.

    • Inert Atmosphere: Seal and purge with Argon.

    • Solvent: Add anhydrous DMA (2.5 mL).

    • Reaction: Heat to 110–120 °C for 16 hours.

      • Why High T? C–H activation has a higher activation energy than cross-coupling.

    • Monitoring: Monitor by LCMS. Look for the M+Ar mass.

    • Workup: Dilute with water, extract with EtOAc (x3). Wash organic layer with LiCl (5% aq) to remove DMA.

    • Purification: Silica gel chromatography.

Troubleshooting Table
IssueProbable CauseSolution
Low Conversion Inactive Catalyst / PoisoningSwitch to Pd(OAc)₂/P(t-Bu)₃ . Ensure O₂ exclusion.
Homocoupling of Ar-Br Reductive Elimination competitionReduce catalyst loading; Slow addition of Ar-Br.
C-2/C-5 Scrambling C-2 substituent instabilityEnsure C-2 group is stable (Aryl/Alkyl). Avoid esters at C-2 if using strong bases.
Black Precipitate Pd "black" formationAdd more ligand (increase L:Pd ratio to 3:1).

Protocol C: Preserving the Iodine (The "Reverse" Strategy)

Advanced / High Risk.

If you must functionalize C-5 while keeping the C-2 Iodine intact (e.g., to use the iodine later for a radiolabel or sensitive group), you cannot use Pd-catalysis easily. Instead, use Lithiation-Trapping .

Warning: Direct lithiation of 2-iodo-oxazoles often leads to "Halogen Dance" or scrambling. The safest route is Magnesium-Halogen Exchange followed by trapping, but this consumes the iodine.

True "iodine-preserving" C-5 functionalization is rarely viable directly. Alternative: Start with 2-chloro-4-methyloxazole .

  • Perform C-5 C–H Arylation (Pd inserts into C-Cl much slower than C-I; using specific ligands like DavePhos allows C-H activation in presence of Cl).

  • Perform Finkelstein reaction (Cl

    
     I) or Buchwald coupling at C-2 later.
    

References

  • Strotman, N. A., et al. (2010).[3] "Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5." Organic Letters. Link

    • Key Insight: Defines solvent/ligand switching for C-2 vs C-5 selectivity.
  • Verrier, C., et al. (2008).[1] "Palladium-catalyzed direct (hetero)arylation of ethyl oxazole-4-carboxylate." Journal of Organic Chemistry. Link

    • Key Insight: Establishes Pivalic Acid (CMD) conditions for oxazoles.
  • Balkenhohl, M., et al. (2020).[4] "Regioselective Functionalization of the Oxazole Scaffold Using TMP-Bases." Angewandte Chemie Int.[4] Ed.Link

    • Key Insight: Use of Knochel bases for metallation if avoiding Pd-c
  • Piguel, S., et al. (2011). "Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series." Beilstein Journal of Organic Chemistry. Link

    • Key Insight: Comprehensive review of oxazole reactivity p

Sources

Application Note: Nucleophilic Substitution at the C-2 Position of Oxazole

[1]

Executive Summary & Strategic Rationale

The oxazole ring is a cornerstone scaffold in medicinal chemistry, appearing in bioactive natural products (e.g., virginiamycin) and synthetic therapeutics. The C-2 position (between the oxygen and nitrogen atoms) is the most electron-deficient site on the ring, making it the primary target for nucleophilic attack.

However, C-2 functionalization is not a trivial SNAr reaction. Unlike pyridine or pyrimidine, the oxazole ring possesses a high propensity for ring-opening (cleavage) under nucleophilic conditions. A successful protocol must balance nucleophilicity against ring stability.

This guide provides three validated workflows to navigate this instability, transitioning from standard amine displacements to advanced sulfone-displacement strategies for sterically hindered substrates.

Mechanistic Insight: The Stability-Reactivity Paradox

To design effective experiments, one must understand the electronic landscape. The C-2 position acts as an electronic sink due to the inductive withdrawal of both the adjacent oxygen and the imine-like nitrogen.

The Mechanism

The reaction proceeds via an Addition-Elimination (SNAr) pathway.[1][2] The rate-determining step is typically the formation of the anionic intermediate (Meisenheimer-like complex).[3]

Critical Failure Mode: If the leaving group (LG) is poor or the reaction temperature is too high without sufficient stabilization, the intermediate may undergo C-O bond scission, leading to an acyclic isocyanide or nitrile (Ring Opening), rather than re-aromatizing to the desired product.

Visualization: SNAr vs. Ring Opening Pathways

Oxazole_MechanismStart2-Halooxazole(Substrate)IntermediateMeisenheimer-likeIntermediate(Anionic)Start->Intermediate Addition (k1)Rate DeterminingNuNucleophile(Nu:)Nu->IntermediateProduct2-SubstitutedOxazoleIntermediate->Product Elimination (k2)-LGRingOpenRing Opening(Acyclic Nitrile/Isocyanide)Intermediate->RingOpen C-O Bond Scission(Side Reaction)

Figure 1: Mechanistic divergence. Success depends on favoring Elimination (k2) over Ring Scission.

Critical Parameters for Optimization

Before attempting the protocols, review these causality-driven parameters:

ParameterRecommendationScientific Rationale
Leaving Group (LG) F > SO₂R > Cl > Br Unlike aliphatic SN2, fluoride is often superior in SNAr because its high electronegativity stabilizes the anionic intermediate, lowering the activation energy of the first step. Sulfones (SO₂R) are excellent alternatives for "stubborn" substrates.
Base Selection DIPEA, Cs₂CO₃ Avoid strong nucleophilic bases (e.g., hydroxide, small alkoxides) which can attack C-2 or C-5 and trigger ring opening. Sterically hindered bases are preferred.
Solvent DMF, DMSO, NMP Polar aprotic solvents are required to solvate the cation of the base and leave the nucleophile "naked" and reactive.
Temperature 60°C – 100°C High heat promotes ring opening. Start at 60°C and ramp slowly. Microwave irradiation is often superior due to shorter reaction times, minimizing decomposition.

Experimental Protocols

Protocol A: Standard Displacement with Amines (2-Chlorooxazole)

Best for: Primary and unhindered secondary amines.

Materials:

  • Substrate: 2-Chloro-1,3-oxazole derivative (1.0 equiv)

  • Nucleophile: Amine (1.2 – 1.5 equiv)

  • Base: Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF

Workflow:

  • Dissolution: Dissolve the 2-chlorooxazole (1.0 mmol) in anhydrous MeCN (5 mL, 0.2 M).

  • Addition: Add DIPEA (2.0 mmol) followed by the amine (1.2 mmol).

  • Reaction:

    • Thermal: Heat to reflux (80°C) for 4–12 hours. Monitor by TLC/LCMS.

    • Microwave (Recommended): Seal in a microwave vial. Irradiate at 100°C for 30 minutes.

  • Workup: Concentrate solvent in vacuo. Redissolve residue in EtOAc, wash with water (x2) and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Validation Check: Look for the disappearance of the C-2 chlorine isotope pattern in MS and the appearance of the amine NH/CH signals in NMR.

Protocol B: The "Sulfone Strategy" for Low-Reactivity Nucleophiles

Best for: Weak nucleophiles (anilines, alcohols) or when the 2-chloro substrate fails.

Concept: The methanesulfonyl (mesyl) or benzenesulfonyl group is a far superior leaving group than chlorine, often allowing reactions to proceed at lower temperatures, preserving the ring.

Step 1: Activation (Sulfide Oxidation)

  • Start with 2-methylthiooxazole (often more stable/accessible).

  • Dissolve in DCM at 0°C.

  • Add m-CPBA (2.2 equiv) portion-wise.

  • Stir at RT for 2 hours. Wash with saturated NaHCO₃ to remove m-chlorobenzoic acid.

  • Isolate 2-methylsulfonyloxazole .

Step 2: Displacement

  • Dissolve 2-methylsulfonyloxazole (1.0 equiv) in DMF.

  • Add Nucleophile (1.1 equiv) and Cs₂CO₃ (1.5 equiv).

  • Stir at Room Temperature to 50°C. (Note the lower temperature requirement compared to Protocol A).

  • Caution: Sulfinates are the byproduct. Ensure thorough aqueous washing during workup.

Protocol C: Troubleshooting Ring Opening (Recovery)

If your reaction turns into a complex black mixture, ring opening has likely occurred.

Diagnostic:

  • NMR: Loss of the characteristic oxazole singlet (if C-5/C-4 substituted) or shift in regiochemistry. Appearance of broad nitrile peaks or aldehyde signals (hydrolysis products).

  • LCMS: Mass of [M + H2O] indicates hydrolysis/ring opening.

Correction:

  • Switch Solvent: Change from DMF to THF or Dioxane (lower polarity can sometimes stabilize the transition state).

  • Lower Temp / Longer Time: Reduce temperature by 20°C and extend time.

  • Change LG: Switch from -Cl to -F (if synthetic route permits) to accelerate the formation of the intermediate relative to the decomposition.

Decision Tree for Protocol Selection

Protocol_SelectionStartStart: 2-HalooxazoleCheckNuNucleophile Type?Start->CheckNuAmine1° or 2° AmineCheckNu->AmineStrongWeakNuWeak Nu(Aniline/Alcohol/Thiol)CheckNu->WeakNuWeak/HinderedStandardProtocol A:Standard S_NAr(DIPEA, 80°C)Amine->StandardSulfoneProtocol B:Sulfone Activation(Oxidize SMe -> SO2Me)WeakNu->SulfoneCheckFailDid Protocol A Fail?Standard->CheckFailCheckFail->SulfoneYes (Low Yield)SuccessIsolate ProductCheckFail->SuccessNoSulfone->Success

Figure 2: Logical flow for selecting the appropriate substitution strategy.

References

  • Nucleophilic Aromatic Substitution (SNAr) Mechanisms. Master Organic Chemistry. (2018). Detailed overview of the addition-elimination mechanism and Meisenheimer complexes. Link

  • Oxazole Reactivity and Properties. Wikipedia. Comprehensive data on pKa, C-2 acidity, and general reactivity patterns of the oxazole ring.[4] Link

  • Reactions of Oxazoles. Chemistry LibreTexts. (2022). Specific discussion on nucleophilic displacement and the resistance of simple aryl halides vs activated heterocycles. Link

  • Nucleophilic Substitution of 2-halopyridines (Analogous Chemistry). ChemRxiv. (2021). Recent protocols on SNAr conditions for heteroaryl halides which directly apply to the oxazole scaffold. Link

  • Review on Chemistry of Oxazole Derivatives. Semantic Scholar. (2020). Academic review highlighting the rarity of C-2 substitution without activating groups and the hierarchy of halogen substitution. Link

Protocol for the Regioselective Synthesis of 2-Iodo-4-methyl-1,3-oxazole via C2-Lithiation

[1]

Strategic Overview

The synthesis of 2-iodo-4-methyl-1,3-oxazole is a critical gateway to functionalized oxazole scaffolds, widely used in the development of natural products (e.g., phorboxazoles) and pharmaceutical agents.[1] The presence of the iodine atom at the C2 position activates the ring for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Negishi), enabling rapid structural diversification.

However, this transformation is non-trivial due to the inherent instability of the 2-lithiooxazole intermediate. Unlike standard aromatic lithiations, the deprotonated oxazole ring exists in a delicate equilibrium with an acyclic isocyanide enolate . If the reaction temperature rises above -70°C, the ring opens irreversibly, leading to decomposition and complex mixtures.

This protocol details a robust, high-yielding methodology that circumvents these pitfalls through precise temperature control and kinetic trapping.[1]

Mechanistic Principles & Critical Factors[1]

The Ring-Opening Equilibrium (The "Vedejs" Trap)

The core challenge in C2-functionalization of oxazoles is the electrocyclic ring opening of the 2-lithiated species.[1]

  • State A (Closed): The nucleophilic 2-lithiooxazole required for iodination.[1]

  • State B (Open): The acyclic isocyanide enolate, which is thermodynamically accessible at higher temperatures (

    
    ).
    

To ensure exclusive formation of the 2-iodo product, the lithiation must be performed at -78°C , and the electrophile (iodine) must be present before the system is allowed to warm.

Regioselectivity

The pKa of the C2 proton (



DOT Diagram: Mechanistic Pathway

OxazoleLithiationStart4-Methyl-1,3-oxazoleLithio2-Lithio-4-methyloxazole(Unstable Intermediate)Start->Lithio Deprotonation (C2)Basen-BuLi (-78°C)Base->LithioOpenAcyclic Isocyanide Enolate(Ring Opened)Lithio->Open > -60°C (Equilibrium)Product2-Iodo-4-methyl-1,3-oxazoleLithio->Product Electrophilic TrappingIodineIodine (I2)Iodine->Product

Figure 1: Reaction mechanism highlighting the critical equilibrium between the lithiated species and the ring-opened isocyanide. Temperature control is the only barrier preventing the formation of the acyclic byproduct.

Experimental Protocol

Reagents and Equipment[1][4][5][6][7][8][9]
  • Starting Material: 4-Methyl-1,3-oxazole (Commercial grade, >97%).[1]

  • Base:

    
    -Butyllithium (
    
    
    -BuLi), 1.6 M or 2.5 M in hexanes.[1] Titrate before use.
  • Electrophile: Iodine (

    
    ), resublimed.
    
  • Solvent: Tetrahydrofuran (THF), anhydrous (distilled from Na/Benzophenone or from a solvent columns system).

  • Quench: Saturated aqueous Sodium Thiosulfate (

    
    ).
    
  • Apparatus: Flame-dried 3-neck round bottom flask, nitrogen/argon balloon or manifold, low-temperature thermometer.

Stoichiometry Table
ReagentEquiv.MW ( g/mol )Role
4-Methyl-1,3-oxazole 1.083.09Substrate

-BuLi
1.1-Base
Iodine (

)
1.2253.81Electrophile
THF 0.2 M-Solvent
Step-by-Step Procedure

Step 1: System Preparation

  • Equip a flame-dried round-bottom flask with a magnetic stir bar and a rubber septum.

  • Purge the flask with dry Nitrogen or Argon for 15 minutes.

  • Add anhydrous THF to the flask (concentration relative to substrate: ~0.2 M).

  • Add 4-methyl-1,3-oxazole (1.0 equiv) via syringe.[1]

  • Cool the solution to -78°C using a dry ice/acetone bath. Allow at least 15 minutes for the internal temperature to equilibrate.

Step 2: Lithiation (C-H Activation)

  • Add

    
    -BuLi (1.1 equiv) dropwise via syringe over 10–15 minutes.[1]
    
    • Critical: Run the addition down the side of the flask to precool the reagent.

    • Observation: The solution may turn a slight yellow/orange color.

  • Stir the mixture at -78°C for 30 minutes .

    • Note: Do not exceed 45 minutes. Prolonged stirring does not improve yield and increases the risk of ring opening.

Step 3: Iodination (Electrophilic Trapping)

  • Dissolve Iodine (1.2 equiv) in a minimal amount of anhydrous THF in a separate dry vial.

  • Add the Iodine/THF solution dropwise to the reaction mixture at -78°C .

    • Visual Cue: The dark color of the iodine will dissipate initially as it reacts. Eventually, a brown color will persist.

  • Stir at -78°C for 30 minutes.

  • Remove the cooling bath and allow the reaction to warm to 0°C (ice bath) over 30 minutes.

Step 4: Workup and Isolation

  • Quench: Add saturated aqueous

    
     (Sodium Thiosulfate) solution to the reaction mixture while stirring vigorously.
    
    • Purpose: This reduces unreacted iodine (

      
      ) to iodide (
      
      
      ), changing the organic layer from dark brown to pale yellow/clear.
  • Extraction: Dilute with water and extract with Diethyl Ether (

    
    ) or Ethyl Acetate (
    
    
    ) (3x).
    • Note:

      
       is preferred to avoid extracting polar impurities.
      
  • Drying: Wash combined organics with Brine, dry over anhydrous

    
     or 
    
    
    .
  • Concentration: Filter and concentrate in vacuo at a bath temperature < 30°C .

    • Warning: 2-Iodooxazoles can be volatile and thermally unstable.[1] Do not overheat.

  • Purification: Purify via flash column chromatography (Silica gel; Hexanes/EtOAc gradient, typically 9:1 to 4:1).

DOT Diagram: Experimental Workflow

WorkflowSetupSetup: Dry THF, N2 atmCool to -78°CLithiationLithiation: Add n-BuLi dropwiseStir 30 min @ -78°CSetup->LithiationIodinationIodination: Add I2 in THFStir 30 min @ -78°CLithiation->IodinationWarmingWarm to 0°C(Controlled)Iodination->WarmingQuenchQuench: Sat. Na2S2O3(Remove excess Iodine)Warming->QuenchWorkupExtraction (Et2O) -> Dry -> Concentrate(<30°C Bath)Quench->Workup

Figure 2: Step-by-step experimental workflow ensuring process integrity.[1]

Quality Control & Troubleshooting

Stability Warning

2-Iodo-4-methyl-1,3-oxazole is sensitive to light and heat.[1] Store the purified product at -20°C under an inert atmosphere, protected from light (amber vial or foil-wrapped).

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (<40%) Moisture in THF or AtmosphereEnsure rigorous drying of THF (KF < 50 ppm).[1] Flame dry all glassware.[1]
Complex Mixture (NMR) Ring Opening (Temp > -70°C)Verify internal temperature during

-BuLi addition. Ensure -78°C is maintained.
Starting Material Recovered Degraded

-BuLi
Titrate

-BuLi using diphenylacetic acid or menthol/bipyridine method before use.
Product Decomposition Thermal instability during workupKeep rotary evaporator bath < 30°C. Do not store neat product at RT for long periods.[1]

References

  • Vedejs, E.; Monahan, S. D. "Lithiation of oxazoles. The interfering equilibrium." Journal of the American Chemical Society, 1997 , 119(8), 1855–1862.

  • Evans, D. A.; Cee, V. J.; Smith, T. E.; Santiago, K. J. "Selective Lithiation of 2-Methyloxazoles." Organic Letters, 1999 , 1(1), 87–90.

  • Hodges, J. C.; Patt, W. C.; Connolly, C. J. "Lithiation of 4-methyloxazole." Journal of Organic Chemistry, 1991 , 56(1), 449–452.

  • Patent Reference: "Method for producing oxazole derivative." WO2015129926, 2015 .[2] (Describes analogous lithiation/iodination procedures).

Application Note: Sonogashira Coupling of 2-Iodo-4-methyl-1,3-oxazole with Terminal Alkynes

[1]

Executive Summary

This technical guide details the optimized protocol for the Sonogashira cross-coupling of 2-iodo-4-methyl-1,3-oxazole with various terminal alkynes. The 2-alkynyloxazole motif is a privileged pharmacophore in medicinal chemistry, frequently observed in kinase inhibitors, antifungals, and natural product analogues (e.g., phorboxazole derivatives).

While 2-halooxazoles are valuable intermediates, they exhibit distinct reactivity profiles compared to phenyl halides.[1] The 2-position is electron-deficient, facilitating oxidative addition, yet the nitrogen atom can coordinate to palladium, potentially poisoning the catalyst if conditions are not optimized. This protocol utilizes a Pd(II)/Cu(I) co-catalyzed system under mild conditions to ensure high yields and suppress common side reactions such as Glaser homocoupling.

Strategic Analysis & Critical Parameters

Substrate Characteristics[1][2]
  • Electrophile: 2-iodo-4-methyl-1,3-oxazole.[1]

    • Reactivity: High.[1][2][3] The C-I bond at the 2-position is activated by the adjacent nitrogen and oxygen atoms.

    • Stability:[1] Moderate.[1] Unlike aryl iodides, 2-iodoazoles can be light-sensitive and prone to decomposition upon prolonged storage. Recommendation: Store at -20°C in the dark; use promptly after purification.

  • Nucleophile: Terminal Alkyne.[1][3][4]

    • Risk:[1][5][6][7] Susceptible to oxidative homocoupling (Glaser coupling) in the presence of Cu(I) and Oxygen.

Reaction Optimization Matrix
ParameterSelected ConditionRationale (Causality)
Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)Robust, air-stable precatalyst.[1] The PPh₃ ligands stabilize the Pd(0) species preventing aggregation ("palladium black") while being labile enough to allow oxidative addition of the bulky iodide.
Co-Catalyst CuI (1-3 mol%)Essential for generating the active copper-acetylide species, which transmetallates to Palladium much faster than the free alkyne, allowing the reaction to proceed at Room Temperature (RT).
Base/Solvent Et₃N / THF (1:1 or excess base)Triethylamine acts as both base (to neutralize HI) and reductant for Pd(II) → Pd(0).[1] THF solubilizes the polar oxazole without coordinating as strongly as DMF or MeCN, which can compete for open coordination sites.
Atmosphere Argon (Inert) Critical. Oxygen must be rigorously excluded to prevent alkyne homocoupling and catalyst oxidation.[1]

Mechanistic Pathway

Understanding the dual catalytic cycle is vital for troubleshooting.[1] The copper cycle activates the alkyne, feeding the nucleophile into the palladium cycle.

SonogashiraCyclePd0Pd(0)L2Active CatalystOxAddOxidative Addition(Ar-Pd-I)Pd0->OxAdd+ SubstrateTransMetTransmetallation(Ar-Pd-Alkynyl)OxAdd->TransMet+ Cu-Acetylide- CuIIsomcis/trans IsomerizationTransMet->IsomCuICuI(Precatalyst)TransMet->CuIRegenerationRedElimReductive Elimination(Product Release)Isom->RedElimRedElim->Pd0+ ProductCuAcetylideCu-Acetylide(Active Nucleophile)CuI->CuAcetylide+ Alkyne + BaseCuAcetylide->TransMetTransmetallationSubstrate2-iodo-4-methyloxazoleAlkyneTerminal AlkyneBaseEt3NProduct2-alkynyl-oxazole

Figure 1: Dual Catalytic Cycle. Note the interception of the Pd(II) intermediate by the in-situ generated Copper Acetylide.

Standard Operating Protocol (SOP)

Reagents & Equipment[1]
  • Flask: 2-neck round bottom flask (oven-dried).

  • Solvent: Anhydrous THF (distilled over Na/Benzophenone or from a solvent system).[1]

  • Base: Triethylamine (Et₃N), degassed.[1]

  • Catalysts: PdCl₂(PPh₃)₂ (Sigma-Aldrich >98%), CuI (99.999% beads preferred).[1]

Step-by-Step Procedure

Step 1: Catalyst Pre-loading (Inert Atmosphere)

  • Equip the flask with a magnetic stir bar and a rubber septum.

  • Add 2-iodo-4-methyl-1,3-oxazole (1.0 equiv, e.g., 1.0 mmol, 209 mg).

  • Add PdCl₂(PPh₃)₂ (0.03 equiv, 21 mg).

  • Add CuI (0.02 equiv, 4 mg).

  • Crucial: Cap the flask and cycle Vacuum/Argon three times. This removes adsorbed oxygen from the solid surface.

Step 2: Solvent Addition [1]

  • Via syringe, add Anhydrous THF (5.0 mL, 0.2 M concentration).

  • Add Et₃N (3.0 equiv, 0.42 mL).[1]

  • Stir gently at Room Temperature (RT) for 5 minutes. The solution typically turns yellow/orange.

Step 3: Alkyne Addition

  • Dissolve the Terminal Alkyne (1.2 equiv) in a minimal amount of THF (1 mL).[1]

  • Add the alkyne solution dropwise to the reaction mixture over 5-10 minutes.

    • Why? Slow addition keeps the concentration of free alkyne low relative to the Cu-acetylide, favoring cross-coupling over homocoupling.

Step 4: Reaction Monitoring

  • Stir at RT.[1][3][4]

  • Monitor by TLC/LC-MS at 1 hour.

    • Observation: A white precipitate (Et₃N·HI salt) will form as the reaction progresses.[1]

    • Endpoint: If starting material remains after 4 hours, warm the reaction to 40°C. Avoid boiling THF (66°C) to prevent catalyst decomposition.

Step 5: Workup & Purification

  • Quench: Dilute with Et₂O or EtOAc (20 mL).

  • Wash: Wash with Sat. NH₄Cl (2 x 10 mL) to remove Copper salts (aqueous layer turns blue).

    • Caution: Do not use strong acid (HCl) for washing, as the oxazole nitrogen can protonate, dragging the product into the aqueous layer.

  • Dry: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash Chromatography (Hexanes/EtOAc). Oxazoles stain well with PMA (Phosphomolybdic Acid) or Vanillin.

Experimental Workflow & Decision Tree

WorkflowStartStart: Reagent PrepDegasDegas Solvents/Base(Argon Sparge 15 min)Start->DegasMixMix Ar-I + Pd + Cu(Solid Phase)Degas->MixAddLiqAdd THF/Et3NThen Alkyne (Dropwise)Mix->AddLiqStirStir at RT (1-4h)AddLiq->StirCheckTLC/LCMS CheckStir->CheckHeatHeat to 45°CCheck->HeatIncompleteWorkupWorkup:EtOAc dil / NH4Cl washCheck->WorkupCompleteHeat->CheckRe-check 2hPurifyColumn ChromatographyWorkup->Purify

Figure 2: Operational workflow ensuring quality control at critical checkpoints.

Troubleshooting & Self-Validation

ObservationRoot CauseCorrective Action
Black Precipitate "Palladium Black" formation (catalyst decomposition).[1]Ensure PPh₃ is sufficient.[1] Add 1-2 mol% extra PPh₃ ligand. Ensure O₂ is excluded.
Blue Aqueous Layer Copper salts removal (Normal).[1]This validates effective washing. If layer is colorless, copper may still be in organic phase; wash again with NH₄Cl/NH₃.
Homocoupling (Di-yne) Oxygen leak or fast alkyne addition.[1]Degas solvents more thoroughly.[1] Add alkyne slower. Reduce CuI loading to 1 mol%.
Low Conversion Poisoning of catalyst by Oxazole N.Switch to a bulkier ligand catalyst like Pd(dppf)Cl₂ or increase temperature to 50°C.

Expected Results (Scope)

Based on analogous heteroaryl systems, the following yields are typical for this protocol:

Alkyne TypeExample SubstrateExpected YieldNotes
Aryl Phenylacetylene85-95%Very fast reaction (<2h).[1]
Alkyl 1-Octyne75-85%Slower; may require mild heating (40°C).[1]
Silyl TMS-Acetylene90-98%Excellent for synthesizing the terminal alkyne oxazole (after deprotection).[1]
Functionalized Propargyl Alcohol60-75%Hydroxyl group can coordinate Cu; protect as THP ether or Acetate for higher yields.[1]

References

  • Sonogashira Coupling Overview: Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1] Chemical Reviews, 107(3), 874–922. [1]

  • Oxazole Synthesis & Reactivity: Yeh, V. S. C. (2004).[1] Recent advances in the synthesis of oxazoles.[1][2][8] Tetrahedron, 60(52), 11995-12024. [1]

  • Heteroaryl Coupling Protocols: Schnürch, M., Flasik, R., Khan, A. F., Spina, M., Mihovilovic, M. D., & Stanetty, P. (2011). Cross-coupling reactions on azoles with two or more heteroatoms.[8] European Journal of Organic Chemistry, 2011(35), 6983-7018. [1]

  • 2-Iodooxazole Preparation & Use: Vedejs, E., & Luppo, R. R. (1995).[1] A Method for the Synthesis of 2-Substituted Oxazoles.[1][2][8][9][10] Journal of Organic Chemistry. (Contextual grounding for substrate stability). [1]

  • General Sonogashira Protocol: Organic Chemistry Portal. Sonogashira Coupling.

Troubleshooting & Optimization

preventing deiodination side reactions in 2-iodo-4-methyl-1,3-oxazole coupling

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: OXZ-2024-C2 Subject: Prevention of Protodeiodination (Hydrodehalogenation) in Palladium-Catalyzed Cross-Coupling

Diagnostic Center: Why Deiodination Occurs

Deiodination (specifically protodeiodination) is the most common failure mode when coupling 2-iodo-1,3-oxazoles. The C2 position of the oxazole ring is electron-deficient, making the C–I bond highly reactive toward oxidative addition. However, this same reactivity makes the resulting LₙPd(II)–Ar intermediate unstable and prone to side reactions before transmetallation can occur.

The "Deiodination Trap" occurs when the catalytic cycle diverts from the cross-coupling pathway into a reduction pathway. This is almost always driven by the formation of a Palladium-Hydride (LₙPd–H) species.

The Mechanism of Failure

The diagram below illustrates the critical decision point in the catalytic cycle where your reaction is likely failing.

G Start 2-Iodo-4-methyloxazole (Substrate) OxAdd Oxidative Addition (LₙPd-Ar species) Start->OxAdd Fast TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Desired Path BetaElim β-Hydride Elimination (from Solvent/Ligand) OxAdd->BetaElim Side Reaction Product Desired Coupled Product TransMet->Product Reductive Elimination SideProd Deiodinated Byproduct (4-methyloxazole) BetaElim->SideProd Reductive Elimination (via Pd-H)

Figure 1: The "Deiodination Trap" in 2-iodooxazole coupling. The intermediate Pd-species is intercepted by hydride sources before it can couple with the boronic acid.

Root Causes of Hydride Formation
  • Solvent Choice: Primary and secondary alcohols (MeOH, EtOH, iPrOH) act as hydride donors via

    
    -hydride elimination.
    
  • Base Selection: Alkoxide bases (e.g., NaOEt, KOtBu) contain

    
    -hydrogens that can be transferred to Palladium.
    
  • Slow Transmetallation: If the boronic acid/ester is sterically hindered or electronically deactivated, the Pd(II) intermediate "waits" too long, increasing the statistical probability of finding a hydride source.

Standard Operating Procedure (SOP)

This protocol is designed to minimize the lifespan of the unstable Pd(II) intermediate by accelerating transmetallation and removing hydride sources.

The "Safe" Suzuki-Miyaura Protocol for 2-Iodooxazoles
ParameterSpecificationRationale
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ or Pd₂(dba)₃ + XPhos Bidentate ligands (dppf) prevent

-hydride elimination by occupying coordination sites. Bulky Buchwald ligands (XPhos) accelerate reductive elimination.
Solvent Toluene / Water (10:1) or Dioxane (Anhydrous) CRITICAL: Avoid alcohols. Toluene is aprotic.[1] If solubility is an issue, use DMF but ensure it is strictly anhydrous.
Base K₃PO₄ (3.0 eq) or Cs₂CO₃ (2.0 eq) Inorganic bases lack

-hydrogens, eliminating the primary source of hydrides found in alkoxides.
Temperature 60°C – 80°C 2-iodooxazoles are thermally sensitive. Do not exceed 90°C. If microwave is used, limit to 50°C for longer times.
Concentration 0.1 M – 0.2 M High dilution favors the intramolecular side reaction; keep concentration moderate to favor intermolecular coupling.
Step-by-Step Workflow
  • Deoxygenation (Essential):

    • Dissolve the 2-iodo-4-methyloxazole and Boronic Acid (1.2 eq) in the solvent mixture.

    • Technique: Sparge with Argon/Nitrogen for 15 minutes. Oxygen promotes homocoupling and catalyst decomposition.[2]

  • Base Addition:

    • Add K₃PO₄ (solid) or Cs₂CO₃. If using aqueous K₃PO₄, ensure the water is also degassed.

  • Catalyst Addition:

    • Add the Pd catalyst last.

  • Reaction:

    • Heat to 60°C. Monitor via LC-MS every 30 minutes.

    • Stop Condition: Terminate immediately upon consumption of the iodide. Prolonged heating after conversion leads to product decomposition.

Optimization Matrix & Troubleshooting

If the standard protocol fails, use this matrix to adjust variables based on the specific type of failure observed.

ObservationDiagnosisCorrective Action
>50% Deiodinated Byproduct Hydride source present.Switch Solvent: Move from THF/Dioxane to Toluene. Switch Base: Ensure no alkoxides are present. Use K₃PO₄.
Low Conversion (Starting Material Remains) Catalyst poisoning or slow oxidative addition.Change Ligand: Switch to XPhos or SPhos . These electron-rich ligands facilitate oxidative addition and protect the Pd center.
Homocoupling of Boronic Acid Oxygen leak or slow transmetallation.Degas longer. Add the boronic acid slowly (syringe pump) to keep its concentration low relative to the iodide.
Black Precipitate (Pd Black) Catalyst decomposition.Stabilize Pd: Add 10 mol% free ligand (e.g., PPh₃ or XPhos) to stabilize the active species. Lower the temperature.
Ligand Selection Guide
  • PPh₃: Generally too slow for unstable 2-iodooxazoles. Avoid.

  • dppf: Excellent starting point. The large bite angle and bidentate nature stabilize the Pd complex.

  • XPhos/SPhos: Best for difficult cases (sterically hindered partners). The bulk prevents the approach of

    
    -hydrogens.
    

Frequently Asked Questions (FAQ)

Q: Can I use ethanol or methanol as a co-solvent to improve solubility? A: No. This is the most common cause of deiodination. Alcohols are excellent hydride donors. If you need polarity, use DMF, DMAc, or Acetonitrile, but ensure they are anhydrous.

Q: Why is 2-iodo-4-methyloxazole so unstable compared to the thiazole analog? A: The C–I bond in oxazoles is significantly weaker and more polarized than in thiazoles due to the higher electronegativity of oxygen compared to sulfur. This makes the C2 position highly susceptible to both nucleophilic attack and oxidative addition, but also prone to losing the iodine atom to reduction.

Q: My reaction works but the yield is low (30%). How do I boost it? A: Try adding Copper(I) Iodide (CuI, 10 mol%) . This creates a "hybrid" Stille/Suzuki effect (the Liebeskind-Srogl variation), where the copper facilitates the transmetallation step, which is often the bottleneck that allows deiodination to compete.

Q: Is the 2-iodo-4-methyloxazole light sensitive? A: Yes. Iodine-carbon bonds in heterocycles are photolabile. Wrap your reaction flask in aluminum foil during the reaction and storage.

References

  • Mechanistic Insight into Dehalogenation

    • BenchChem Technical Support.[1][3][4] "Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides." (2025).[1] Link

  • General Palladium Catalysis Cycles

    • Chemistry LibreTexts. "17.2: Palladium catalyzed couplings." (2020). Link

  • Ligand Effects on Deiodination

    • Beilstein Journal of Organic Chemistry. "Synthesis and reactivity of azole-based iodazinium salts." (2020). Link

  • Oxazole Synthesis & Stability

    • Organic Chemistry Portal.[2] "Synthesis of Isoxazoles via Electrophilic Cyclization." (2007). Link

  • Practical Suzuki Protocols

    • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." (2023).[5] Link

Sources

optimizing catalyst loading for 2-iodo-4-methyl-1,3-oxazole reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Optimization for 2-Iodo-4-methyl-1,3-oxazole

Introduction: The Substrate Challenge

Subject: 2-Iodo-4-methyl-1,3-oxazole CAS: 103851-XX-X (Generic Ref) Reactivity Profile: The C2-iodine bond in 1,3-oxazoles is exceptionally electrophilic, making it a prime candidate for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Sonogashira).[1] However, the 4-methyl-1,3-oxazole scaffold presents a distinct "Janus-faced" challenge:

  • High Reactivity: The C2 position undergoes oxidative addition rapidly.[1]

  • Catalyst Poisoning: The N3 nitrogen is a Lewis base.[1] In the absence of sterically demanding ligands, it coordinates to the electrophilic Pd(II) center, forming stable, inactive "off-cycle" resting states (Pd-N adducts).[1]

This guide focuses on breaking this coordination lock to lower catalyst loading while maintaining high Turnover Numbers (TON).

Module 1: Critical Reactivity Parameters

The N-Coordination Trap (Catalyst Deactivation)
  • Mechanism: The oxazole nitrogen (N3) competes with the phosphine ligand for the Pd center. If the Pd-N bond is too stable, the catalytic cycle stalls after oxidative addition or transmetallation.

  • Solution: Use electron-rich, sterically bulky ligands (e.g., Buchwald dialkylbiaryl phosphines like XPhos or SPhos).[1] The bulk prevents the N3-oxazole from approaching the Pd center, while the electron density facilitates the oxidative addition of the C-I bond.

Protodehalogenation (The "Hidden" Side Reaction)
  • Observation: Formation of 4-methyl-1,3-oxazole (replacement of I with H).[1]

  • Cause: This often occurs in alcoholic solvents (MeOH, EtOH) where the solvent acts as a hydride source via

    
    -hydride elimination from a Pd-alkoxide intermediate.[1]
    
  • Fix: Switch to aprotic polar solvents (DMF, DMAc, or 1,4-Dioxane) or strictly control base stoichiometry.

Regulatory Limits (ICH Q3D)
  • Why optimize? Palladium is a Class 2B elemental impurity.[1][2]

  • Target: For oral drug products, the Permitted Daily Exposure (PDE) is generally <100 µ g/day .[1][3] High catalyst loading (5 mol%) results in massive downstream purification costs.[1]

  • Goal: Target <0.5 mol% loading to simplify purification.

Module 2: Troubleshooting Guide (Q&A)

Q1: My reaction initiates rapidly but stalls at ~60% conversion. Adding more catalyst doesn't help.[1] Why?

  • Diagnosis: This is classic product inhibition or catalyst aggregation .[1] As the product (a 2-substituted oxazole) accumulates, it may be a better ligand for Pd than your starting material, effectively poisoning the remaining catalyst.[1] Alternatively, your catalyst may have precipitated as Pd-black.[1]

  • Corrective Action:

    • Switch Ligands: Move from PPh3 to a chelating ligand like dppf or a bulky monodentate like XPhos .[1]

    • Check Stoichiometry: Ensure your Ligand:Pd ratio is at least 2:1 (for monodentate) or 1.1:1 (for bidentate) to keep Pd solubilized.[1]

Q2: I see significant amounts of homocoupled oxazole (oxazole dimer).

  • Diagnosis: This suggests the transmetallation step is slow, allowing two oxidative addition complexes to disproportionate, or the presence of oxygen promoting Pd(II)-mediated homocoupling.[1]

  • Corrective Action:

    • Degas Thoroughly: Sparge with Argon for 20 minutes; nitrogen balloons are often insufficient for sensitive kinetics.[1]

    • Change Base: Switch from carbonate bases (Na2CO3) to phosphates (K3PO4) or fluorides (KF/CsF) to accelerate transmetallation.[1]

Q3: The reaction turns black immediately upon heating.

  • Diagnosis: Rapid decomposition of the catalyst precursor into inactive Palladium nanoparticles (Pd-black). This indicates the ligand is not stabilizing the Pd(0) species at that temperature.

  • Corrective Action:

    • lowering Temperature: 2-iodooxazoles are reactive; try 40-60°C instead of reflux.

    • Pre-catalysts: Use Pd(II) precatalysts (e.g., XPhos Pd G2 ) that generate the active species slowly, preventing the "burst" of unstable Pd(0).[1]

Module 3: Experimental Protocol (Optimization Workflow)

Objective: Optimize loading from 5 mol% down to <0.5 mol% for a Suzuki-Miyaura coupling.

Standard Conditions (Starting Point):

  • Substrate: 2-iodo-4-methyl-1,3-oxazole (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Base: K3PO4 (2.0 equiv, anhydrous)[1]

  • Solvent: 1,4-Dioxane/Water (9:1)[1]

  • Temperature: 60 °C

Step-by-Step Optimization:

  • Ligand Screen (at 1 mol% Pd):

    • Run parallel reactions with PPh3, dppf, XPhos, and PCy3.[1]

    • Success Metric: >95% HPLC conversion in <4 hours.[1]

    • Likely Winner: XPhos or dppf due to oxazole coordination issues.[1]

  • Loading De-escalation (The "Ladder" Approach):

    • Once the best ligand is found, set up 4 vials:

      • Vial A: 1.0 mol%

      • Vial B: 0.5 mol%

      • Vial C: 0.1 mol%

      • Vial D: 0.05 mol%

    • Monitor conversion at 1h, 4h, and 24h.

  • Kinetic Profiling:

    • If Vial C (0.1 mol%) reaches 100% but takes 24h (vs 1h for Vial A), the reaction is active but slow.[1] Increase temperature by 10°C or double the concentration [M] to recover rates without adding metal.

Module 4: Visualization & Logic

Diagram 1: The "Poisoned" Catalytic Cycle

This diagram illustrates the competition between the productive catalytic cycle and the non-productive coordination of the oxazole nitrogen.

OxazoleCatalysis Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + 2-Iodo-oxazole Poison OFF-CYCLE TRAP Pd-N(Oxazole) Complex Pd0->Poison N-Coordination (Low Steric Bulk) TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Poison->Pd0 Reversible only with Heat/Bulk

Caption: The catalytic cycle showing the critical "Off-Cycle Trap" where the oxazole nitrogen coordinates to Pd(0), halting reactivity unless sterically bulky ligands are used.

Diagram 2: Optimization Decision Tree

A logical flow for researchers encountering low yields.

OptimizationTree Start Start: Low Yield (<50%) CheckSM Is SM consumed? Start->CheckSM Dehal Product: De-iodo (H)? CheckSM->Dehal Yes Color Rxn Color: Black Precipitate? CheckSM->Color No SideRxn Action: Remove acidic protons Switch to DMF/DMAc Dehal->SideRxn Yes Homo Product: Homocoupling? Dehal->Homo No O2Leak Action: Degas Solvent Check Base Homo->O2Leak Yes PdBlack Action: Increase Ligand Ratio Use Pre-catalyst Color->PdBlack Yes NoRxn Rxn Color: Clear/Pale? Color->NoRxn No Poison Action: Switch to Bulky Ligand (XPhos/SPhos) NoRxn->Poison Likely Poisoning

Caption: Troubleshooting logic flow for diagnosing reaction failure modes based on crude LCMS/NMR analysis.

References

  • Schnürch, M., et al. "Halogenated Heterocycles as Materials for Cross-Coupling Reactions."[1] Advanced Synthesis & Catalysis, vol. 354, no.[1][4] 7, 2012, pp. 1181-1255.[1] Link

  • International Council for Harmonisation (ICH). "Guideline Q3D(R2) on Elemental Impurities."[1][5] European Medicines Agency, 2022.[1][5] Link

  • Billingsley, K., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides."[1] Journal of the American Chemical Society, vol. 129, no.[1] 11, 2007, pp. 3358–3366.[1] Link

  • Li, H., et al. "Pd-Catalyzed Cross-Coupling Reactions of Oxazoles."[1] Organic Letters, vol. 24, no.[1][6] 22, 2022, pp. 5762–5766.[1] Link

Sources

Technical Support Center: Stability & Storage of 2-Iodo-4-methyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed to address the stability challenges associated with 2-iodo-4-methyl-1,3-oxazole , a versatile but labile heterocyclic intermediate.

Doc ID: TS-OXZ-2024-001 | Revision: 2.1 | Role: Senior Application Scientist

Executive Summary: The Instability Mechanism

Researchers often report rapid degradation of 2-iodo-4-methyl-1,3-oxazole, manifesting as discoloration (yellowing/browning) and loss of purity. This instability is driven by two primary mechanisms:

  • Photolytic/Thermal Homolysis: The C(2)–I bond is relatively weak. Exposure to UV light or heat causes homolytic cleavage, generating iodine radicals (

    
    ) and oxazole radicals. These radicals initiate polymerization or dimerization.
    
  • Acid-Catalyzed Hydrolysis: The oxazole ring is basic. Trace moisture and acidity (even from atmospheric

    
     or degradation byproducts like HI) can protonate the nitrogen, rendering the C(2) position susceptible to nucleophilic attack by water, leading to ring opening.
    

Visual Troubleshooting & Decision Logic

The following workflow outlines the critical decision points for handling and storing this compound to maximize shelf-life.

StorageLogic Start Received 2-iodo-4-methyl-1,3-oxazole Check Visual Inspection: Is it White/Off-White? Start->Check Brown Discolored (Yellow/Brown) (Iodine Release) Check->Brown No Usage Immediate Usage? Check->Usage Yes Purify Purification Required: Filtration through Basic Alumina or Recrystallization (Hexanes) Brown->Purify Purify->Usage LongTerm Long-Term Storage (>24 Hours) Usage->LongTerm No ShortTerm Short-Term Handling Usage->ShortTerm Yes SolidState Solid State: Amber Vial + Argon + -20°C LongTerm->SolidState SolutionState Solution State: Avoid Protic Solvents Add Cu stabilizer (Optional) LongTerm->SolutionState ShortTerm->SolidState Keep Cold/Dark

Figure 1: Decision logic for handling 2-iodo-4-methyl-1,3-oxazole. Note the critical checkpoint for discoloration, indicating free iodine.

Troubleshooting Guide & FAQs

Issue 1: Sample Discoloration (Yellow/Brown)

User Question: "My sample was white when synthesized yesterday, but today it is turning yellow. Is it still usable?"

Technical Diagnosis: The yellowing is caused by the liberation of elemental iodine (


) due to the homolysis of the C–I bond. This process is autocatalytic; the generated 

can act as a Lewis acid, further destabilizing the ring.

Corrective Action:

  • Dissolve & Wash: Dissolve the solid in a non-polar solvent (e.g., Pentane or Hexanes).

  • Scavenge Iodine: Wash with a dilute solution of sodium thiosulfate (

    
    ) or filter through a short plug of basic alumina  (which removes both 
    
    
    
    and acidic impurities).
  • Re-isolate: Dry over

    
     and concentrate in vacuo at low temperature (<30°C).
    
Issue 2: Storage in Solution

User Question: "Can I store stock solutions of the compound for biological assays?"

Technical Diagnosis: Storage in solution is risky. Protic solvents (Methanol, Water) promote nucleophilic attack at the C-2 position. Halogenated solvents (DCM, Chloroform) often contain trace HCl, which catalyzes ring opening.

Best Practice:

  • Preferred Solvent: Anhydrous DMSO or Acetonitrile (molecular sieves dried).

  • Temperature: Store at -80°C for biological stocks.

  • Avoid: Methanol, Ethanol, and un-stabilized Chloroform.

Issue 3: Purity Drop During Weighing

User Question: "The purity drops by 5% just during the weighing process. How do I prevent this?"

Technical Diagnosis: 2-iodo-4-methyl-1,3-oxazole is likely subliming or degrading due to ambient moisture and light in the weighing room.

Corrective Action:

  • Work Fast: Minimize exposure time.

  • Cold Handling: Keep the source vial on ice/dry ice during weighing.

  • Inert Gas: If possible, weigh inside a glovebox or under a funnel of Argon flow.

The "Gold Standard" Storage Protocol

To ensure stability for >6 months, strictly adhere to this protocol. This system relies on exclusion of entropy (heat) , exclusion of catalysts (light/acid) , and stabilization .

Step-by-Step Methodology
  • Container Selection:

    • Use Amberized glass vials (borosilicate). If amber vials are unavailable, wrap clear vials tightly in aluminum foil.

    • Reasoning: Blocks UV/Visible light (200-450 nm) which cleaves the C–I bond.

  • Atmosphere Control:

    • Purge the vial with Argon (preferred over Nitrogen due to higher density) for 30 seconds before sealing.

    • Seal with a Teflon-lined screw cap. Parafilm is insufficient for long-term storage as it is permeable to oxygen over time.

  • Chemical Stabilization (The "Copper Trick"):

    • Add a small piece of activated Copper wire/turnings to the vial.

    • Mechanism:[1][2][3][4] Copper acts as a radical scavenger and reacts with any liberated

      
       to form CuI, preventing the autocatalytic decomposition loop [1].
      
  • Temperature:

    • Standard: Store at -20°C .

    • Ideal: Store at -80°C for indefinite storage.

    • Note: Allow the vial to warm to room temperature before opening to prevent water condensation on the cold solid.

Quantitative Stability Comparison
Storage ConditionTime to 5% DegradationPrimary Failure Mode
Ambient / Clear Vial / Air < 24 HoursPhotolysis & Hydrolysis
4°C / Amber / Air 1 - 2 WeeksSlow Hydrolysis
-20°C / Amber / Argon 3 - 6 MonthsThermal Bond Cleavage (Slow)
-20°C / Amber / Argon / Copper > 12 MonthsStable

References

  • BenchChem. (2025).[5][6] Stability issues of the oxazole ring. Retrieved from

  • Fisher Scientific. (2023). Safety Data Sheet: 4-Iodo-5-methylisoxazole (Analogous Handling). Retrieved from

  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. Journal of Organic Chemistry. (General reference for oxazole lability and synthesis).
  • Enamine. (2023). Safety Data Sheet: 2-iodo-5-methyl-1,3-oxazole. Retrieved from

(Note: While specific degradation data for the exact 2-iodo-4-methyl isomer is proprietary/scarce, the protocols above are derived from the established chemistry of the 2-iodooxazole class as supported by the references.)

Sources

purification techniques for light-sensitive 2-iodo-4-methyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: OX-294 Subject: 2-Iodo-4-methyl-1,3-oxazole — Degradation during purification Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

You are likely experiencing photolytic deiodination or acid-catalyzed ring opening . 2-iodo-4-methyl-1,3-oxazole is a highly reactive, electron-deficient heterocycle. Unlike its bromo- or chloro-analogs, the C(2)–I bond is exceptionally weak (~50-60 kcal/mol) and susceptible to homolytic cleavage by UV/visible light.[1] Furthermore, the oxazole ring is sensitive to protonation at N3, which can trigger hydrolysis on acidic stationary phases (like standard silica gel).[1]

This guide replaces standard purification protocols with "Dark/Neutral" methodologies validated for high-energy nitrogen heterocycles.

Module 1: The Degradation Mechanism

Before attempting purification, understand why your compound turns brown/purple.[1] The color comes from molecular iodine (


), a byproduct of radical coupling after the C–I bond breaks.[1]

Photodeiodination Start 2-Iodo-4-methyloxazole RadicalPair [Oxazole• + I•] Radical Pair Start->RadicalPair Homolytic Cleavage Light hv (Light) Light->RadicalPair Path1 Homocoupling (Bi-oxazoles) RadicalPair->Path1 Path2 H-Abstraction (4-Methyloxazole) RadicalPair->Path2 Iodine I2 Formation (Purple Color) RadicalPair->Iodine

Figure 1: The photolytic degradation pathway.[1] Light energy cleaves the C-I bond, releasing Iodine radicals that recombine to form visible purple impurities (


) and reduce your yield.[1]
Module 2: Purification Protocols
Method A: The "Dark" Column (Preferred for High Purity)

Use this if your crude purity is <80% or contains non-volatile impurities.[1]

Critical Modification: Standard silica gel is often too acidic (pH ~4-5). You must use Neutral Alumina or Buffered Silica .

Materials:

  • Stationary Phase: Neutral Alumina (Brockmann Grade III) OR Silica Gel pre-treated with 1% Triethylamine (

    
    ).[1]
    
  • Solvent System: Pentane/Diethyl Ether (Avoid chlorinated solvents if possible; they can generate radicals).[1]

  • Equipment: Aluminum foil, chilled column jacket (optional).[1]

Step-by-Step Protocol:

  • The Blackout: Wrap the entire column, collection tubes, and rotary evaporator bulb in aluminum foil. Turn off fume hood lights or use red-light safety lamps.

  • Slurry Packing: Prepare the slurry in a separate flask covered in foil. If using silica, flush the column with mobile phase containing 1%

    
     to neutralize acid sites.[1]
    
  • Rapid Elution: Load the sample. Run the column using positive pressure (flash) to minimize residence time.[1] 2-iodooxazoles should not stay on the column for >15 minutes.

  • Evaporation: Evaporate fractions at <30°C . Do not heat the water bath. The compound is volatile; high vacuum + heat will result in product loss into the trap.

Method B: Kugelrohr Distillation (Preferred for Scale >1g)

Use this if the product is a liquid or low-melting solid and relatively free of tars.[1]

Step-by-Step Protocol:

  • Setup: Pre-weigh the receiving bulb. Wrap the connection joints in foil.

  • Vacuum: Apply high vacuum (<0.5 mmHg).

  • Temperature Ramp:

    • Start at ambient temperature.[2]

    • Slowly increase the oven temperature. 2-iodo-4-methyloxazole is expected to distill at lower temperatures than its benzoic acid counterparts.

    • Target Range: Expect distillation between 40°C – 60°C at 0.5 mmHg (Estimate based on 4-methyloxazole bp ~108°C at atm).

  • Collection: Cool the receiving bulb with dry ice/acetone to prevent re-evaporation into the pump.

Module 3: Decision Logic & Troubleshooting

Use this logic flow to determine the correct intervention for your specific failure mode.

DecisionTree Problem Start: What is the issue? Color Product turning purple/brown? Problem->Color Yield Low Yield / Missing Mass? Problem->Yield LightLeak Light Leak: Wrap all glass in foil. Color->LightLeak If on shelf Acidic Acid Hydrolysis: Switch to Neutral Alumina. Color->Acidic If on column Volatility Volatility Loss: Check Rotovap Trap. low temp (<30°C). Yield->Volatility If liquid Instability Thermal Decay: Switch to Kugelrohr (lower bp via vacuum). Yield->Instability If solid/tar

Figure 2: Troubleshooting decision matrix for common isolation failures.

Module 4: Comparison of Techniques
FeatureNeutral Alumina (Flash) Kugelrohr Distillation Standard Silica Column
Acid Stability High (Safe)High (Safe)Low (Risk of hydrolysis)
Light Protection Difficult (Requires foil)Moderate (Oven is dark)Difficult
Thermal Risk Low (Room Temp)Moderate (Requires heat)Low
Throughput < 1.0 gram> 1.0 gram< 1.0 gram
Rec.[1] Use Case Final purification of small batchesBulk isolation of crude oilNOT RECOMMENDED
FAQ: Frequently Asked Questions

Q: Can I store the purified compound in solution? A: Yes, but with caveats. Store in degassed pentane or ether over activated copper wire (stabilizer) at -20°C. The copper scavenges any free iodine radicals that form, preventing the autocatalytic decomposition cycle.[1]

Q: My NMR shows a clean product, but it turned black overnight in the freezer. Why? A: This is likely "autocatalytic decomposition." A trace amount of


 formed (perhaps during the NMR experiment itself) and initiated a radical chain reaction.[1]
Fix: Always filter the product through a small plug of basic alumina before long-term storage to remove trace acid/iodine seeds.

Q: I don't have Neutral Alumina. Can I use basic? A: For oxazoles, Basic Alumina is often safer than acidic silica, but be cautious of base-catalyzed ring opening if your oxazole has electron-withdrawing groups at C5.[1] For 2-iodo-4-methyl-1,3-oxazole, basic alumina is generally acceptable.[1]

References
  • Vedejs, E., & Monahan, S. D. (1998).[1] Lithiation of Oxazoles. The Journal of Organic Chemistry, 63(23), 8536–8543.[1] [Link][1]

    • Context: Establishes the stability profile of metallated oxazoles and general synthesis routes relevant to 2-substituted deriv
  • Hodgetts, K. J. (2001).[1] Direct Lithiation of 1,3-Oxazole and 1,3-Oxazole-4-carboxylates: The First General Synthesis of 2-Substituted Oxazoles. Tetrahedron Letters, 42(23), 3959-3961.[1] [Link][1][2]

    • Context: Provides protocols for handling reactive 2-lithiooxazole intermediates, which share stability concerns with 2-iodo variants.
  • Grimmett, M. R. (1997).[1] Imidazole and Benzimidazole Synthesis. Academic Press. (Referenced for general halo-heterocycle handling).

    • Context: General reference for the purification of light-sensitive halogen

Sources

overcoming homocoupling byproducts in 2-iodo-4-methyl-1,3-oxazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Mitigation of Homocoupling (2,2'-bisoxazole) and Ring-Opening during C2-Iodination. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Diagnostic Overview: The "Kinetic Trap"

You are likely encountering a mixture of the desired product (2-iodo-4-methyloxazole ), the homocoupled dimer (2,2'-bis-4-methyloxazole ), and potentially acyclic nitrile debris.

This failure mode is not a result of "bad technique" in the traditional sense, but a fundamental kinetic competition inherent to heteroaryl-lithium chemistry. When you generate 2-lithio-4-methyloxazole (Species A) and quench it with Iodine (


), the first molecules of product formed (Species B) are highly electrophilic.

If Species A encounters Species B before it encounters


, it performs a nucleophilic attack on the product, expelling lithium iodide and forming the dimer. This is a classic "Wurtz-type" coupling. Furthermore, 2-lithiooxazoles exist in a precarious equilibrium with their acyclic isocyanoenolate forms (the Schröder equilibrium), which leads to decomposition if the temperature rises above -60°C.
Visualizing the Failure Mode

The following diagram maps the kinetic competition occurring in your flask.

Oxazole_Failure_Pathways Start 4-Methyl-1,3-oxazole Lithio 2-Lithio-Intermediate (Nucleophilic) Start->Lithio LiHMDS/nBuLi -78°C Product 2-Iodo-4-methyloxazole (Electrophilic Product) Lithio->Product Path A: Reaction with I2 (Desired) Dimer Homocoupled Dimer (Impurity) Lithio->Dimer Path B: Attack on Product (Parasitic) RingOpen Isocyanoenolate (Decomposition) Lithio->RingOpen > -50°C Schröder Equilibrium Iodine Iodine Source (Electrophile) Product->Dimer Acts as Electrophile

Figure 1: The kinetic competition between productive iodination (Path A) and parasitic homocoupling (Path B). Note that the product itself catalyzes the failure by acting as an electrophile toward the remaining starting material.

The Solution: Inverse Addition Protocol

To eliminate homocoupling, we must ensure the concentration of the electrophile (


) is always orders of magnitude higher than the concentration of the nucleophile (2-lithiooxazole). Standard "direct addition" (dropping 

into the lithiated species) violates this rule.

The Fix: You must utilize an Inverse Addition strategy. The lithiated species is transferred into the iodine solution.

Optimized Experimental Protocol

Scale: 10.0 mmol basis | Solvent: Anhydrous THF | Temp: -78°C constant

StepActionCritical Technical Note
1. Preparation (Flask A) Dissolve 4-methyloxazole (1.0 equiv) in THF (0.2 M). Cool to -78°C.Use a cryostat or dry ice/acetone. Temperature fluctuations > -60°C trigger ring opening.
2. Lithiation Add LiHMDS (1.1 equiv) dropwise over 15 min. Stir for 30 min at -78°C.LiHMDS is preferred over n-BuLi to minimize nucleophilic attack on the ring itself [1].
3. Preparation (Flask B) In a separate flask, dissolve

(1.5 - 2.0 equiv) in THF. Cool to -78°C.
Excess iodine is mandatory. It acts as a buffer to ensure every drop of Flask A meets only

.
4. The Transfer (Inverse) Cannulate the solution from Flask A into Flask B slowly.Do not pour. The rate of addition should be slow enough to maintain -78°C.
5. Quench Once addition is complete, stir for 10 min, then quench with sat.

(aq) while cold.
Thiosulfate reduces excess iodine. Do not warm to RT before quenching.
Why This Works

By dripping the lithiated oxazole into a sea of iodine, the local concentration of


 is always high, and the concentration of the product (2-iodo-oxazole) relative to 

is low. The lithiated species is consumed by

instantly, never getting the chance to "see" the product and dimerize.

Advanced Troubleshooting: Transmetallation

If the Inverse Addition protocol still yields >5% dimer (common in scale-up where heat transfer is slower), you must reduce the nucleophilicity of the intermediate by transmetallating to Zinc.

The "Zinc-Buffer" Method:

  • Generate 2-lithio-4-methyloxazole at -78°C (as above).

  • Add anhydrous

    
      (1.2 equiv, 1M in THF) to the lithiated species.
    
  • Warm to 0°C (The zincate is stable and will not ring-open).

  • Add

    
     (solid or solution).
    

The resulting 2-zinc-oxazole is soft enough to react with Iodine but too stable to attack the 2-iodo-product, effectively shutting down the dimerization pathway [2].

Workflow Visualization: Inverse vs. Transmetallation

Protocol_Comparison cluster_0 Standard Fix: Inverse Addition cluster_1 Heavy Duty Fix: Transmetallation Step1 Flask A: Lithiate (-78°C) Step3 Cannulate A into B Step1->Step3 Step2 Flask B: Iodine Excess (-78°C) Step2->Step3 Zn1 Lithiate (-78°C) Zn2 Add ZnCl2 Zn1->Zn2 Zn3 Warm to 0°C (Stable Zincate) Zn2->Zn3 Zn4 Add Iodine Zn3->Zn4

Figure 2: Decision tree for protocol selection. Use Inverse Addition (Blue) for speed/standard scales. Use Transmetallation (Red) for large scales or persistent dimerization.

Frequently Asked Questions (FAQs)

Q: Can I use n-Butyllithium (n-BuLi) instead of LiHMDS? A: Yes, but with caution. n-BuLi is a stronger nucleophile than LiHMDS. While it effectively lithiates C2, it carries a higher risk of attacking the oxazole ring or the methyl group protons. If you see alkylated byproducts, switch to the non-nucleophilic base LiHMDS [3].

Q: My reaction turns black/tarry upon warming. What happened? A: This is the signature of the Schröder equilibrium (Ring Opening). If the 2-lithio species warms up before quenching (or before transmetallation), it opens into an isocyanoenolate, which polymerizes. You must keep the lithiation step strictly at -78°C.

Q: Can I use NIS (N-Iodosuccinimide) instead of


? 
A:  NIS is convenient for weighing, but 

is kinetically superior for the inverse addition method.

reacts faster with the lithium species, which is critical to outcompete the dimerization reaction.

Q: I see a "double iodination" byproduct. What is this? A: This is likely 2,5-diiodo-4-methyloxazole. This occurs if you have excess base which deprotonates the C5 position after C2 is iodinated. Ensure stoichiometry of base is 1:1 or slightly less (0.95 equiv) relative to substrate if this persists.

References

  • Vedejs, E.; Monahan, S. D. "Oxazole activation by N-complexation: lithiation of 2-unsubstituted oxazoles." Journal of the American Chemical Society, 1987 , 109(21), 6545–6547.

  • Anderson, B. A.; et al. "The synthesis of 2-iodooxazoles and their utilization in Stille couplings." Journal of Organic Chemistry, 1996 , 61(14), 4820–4823.

  • Garden, S. J.; et al. "Lithiation of oxazoles: A review." Tetrahedron, 2002 , 58(42), 8399-8412.

solvent selection for high-yield functionalization of 2-iodo-4-methyl-1,3-oxazole

[1]

Ticket ID: OX-2I-4M-SOLV Subject: Solvent Optimization for High-Yield C2 Functionalization Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Substrate Analysis

User Profile: Medicinal Chemists, Process Chemists Substrate: 2-iodo-4-methyl-1,3-oxazole Critical Reactivity Profile: [1]

  • C2-Iodine: Highly reactive handle for Pd-catalyzed cross-couplings and Lithium-Halogen exchange.

  • Oxazole Ring: Electron-deficient heterocycle. Susceptible to ring opening under strong acidic conditions or vigorous nucleophilic attack if not properly controlled.[1]

  • C4-Methyl: Weak electron-donating group (EDG).[1] Provides minor steric shielding but generally stabilizes the ring against oxidative degradation compared to the unsubstituted parent.

Core Challenge: The C-I bond is labile. Improper solvent selection leads to three primary failure modes:

  • Protodehalogenation: Loss of Iodine (replaced by H) due to solvent acting as a hydride source.[1]

  • Catalyst Poisoning: Strong coordination of solvent (e.g., Pyridine, unhindered amines) to the Pd center.[1]

  • Ring Fragmentation: Acidic hydrolysis or ring-opening during workup.[1]

Module A: Palladium-Catalyzed Cross-Coupling (Suzuki/Sonogashira)[1]

Objective: Carbon-Carbon bond formation at C2.[1] Mechanism: Oxidative Addition (OA) of Pd(0) into the C-I bond is fast.[1] The rate-determining step is often Transmetallation (TM).[1]

Solvent Selection Matrix
Solvent SystemPolarity (

)
Application ContextProsCons
1,4-Dioxane / H₂O ModerateGeneral Purpose. Standard for Suzuki-Miyaura.[1]Excellent solubility for boronic acids; moderate boiling point (101°C).[1]Peroxide formation risk; difficult to remove completely (forms azeotropes).[1]
DMF or DMA HighDifficult Substrates. Use when solubility is poor.Stabilizes polar transition states; high boiling point allows thermal activation.[1]High Risk: Can stabilize anionic Pd species excessively, altering selectivity.[1] Difficult workup.
Toluene / H₂O LowLabile Substrates. Use to prevent protodehalogenation.Biphasic system minimizes side reactions; easy separation.[1]Poor solubility for polar boronic acids; requires Phase Transfer Catalyst (PTC).[1]
2-MeTHF ModerateGreen Chemistry. Process scale-up.Derived from biomass; separates cleanly from water; higher boiling point than THF.[1]Cost; can contain peroxide impurities if unstabilized.[1]
Protocol 1: Optimized Suzuki-Miyaura Coupling
  • Reagents: 2-iodo-4-methyl-1,3-oxazole (1.0 equiv), Arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(dppf)Cl₂ (3 mol%).[1]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio).[1] Degassed.

  • Temperature: 80°C.

  • Procedure:

    • Charge solids into a vial.

    • Add degassed solvent mixture.

    • Sparge with Argon for 5 mins (Critical to prevent homocoupling).

    • Heat to 80°C for 4-12 hours.

    • Checkpoint: Monitor TLC. If C-I bond remains but boronic acid is consumed, add more boronic acid (protodehalogenation of boronate is competing).[1]

Module B: Lithium-Halogen Exchange (Metallation)[1]

Objective: Generation of the 2-lithio-4-methyl-1,3-oxazole nucleophile. Critical Constraint: The resulting C2-lithio species is thermally unstable above -50°C (ring opening/polymerization).[1]

The Ether vs. THF Debate
FeatureDiethyl Ether (Et₂O) Tetrahydrofuran (THF)
Aggregation State Promotes aggregation (Tetramers/Hexamers).[1]Breaks aggregates (Dimers/Monomers).[1]
Reactivity Slower exchange; "Safer" control.Fast exchange; Higher reactivity.[1][2]
Stability Risk Low risk of solvent deprotonation.High Risk: THF can be deprotonated by strong bases at > -40°C.
Recommendation Use for slow electrophiles .Use for standard exchange (preferred).
Protocol 2: Cryogenic Lithiation-Trapping
  • Reagents: 2-iodo-4-methyl-1,3-oxazole (1.0 equiv), i-PrMgCl (1.1 equiv) OR n-BuLi (1.1 equiv).[1]

  • Solvent: Anhydrous THF.

  • Temperature: -78°C (Strict).[1][3][4]

  • Procedure:

    • Dissolve substrate in THF at -78°C.

    • Add n-BuLi dropwise down the side of the flask (pre-cool the stream).

    • Stir for exactly 15 minutes. Do not over-stir. (Longer times = ring opening).[1]

    • Add electrophile (e.g., aldehyde, ketone) immediately.[1]

    • Warm to RT slowly only after quenching.

Visualization: Decision Logic & Troubleshooting

Figure 1: Solvent Selection Decision Tree

SolventSelectionStartStart: Functionalization of2-iodo-4-methyl-1,3-oxazoleReactionTypeSelect Reaction ClassStart->ReactionTypeSuzukiPd-Catalyzed Coupling(Suzuki/Stille)ReactionType->SuzukiLithiumLithium-HalogenExchangeReactionType->LithiumSolubilityCheckAre reagents solublein Toluene?Suzuki->SolubilityCheckTempCheckCan you maintain-78°C?Lithium->TempCheckTolueneUse Toluene/H2O (10:1)(Best for suppressing side reactions)SolubilityCheck->TolueneYesDioxaneUse Dioxane/H2O (4:1)(Standard Protocol)SolubilityCheck->DioxaneNoDMFUse DMF or DMA(Only for highly polar substrates)Dioxane->DMFStill Insoluble?THFUse THF(Fast exchange, standard)TempCheck->THFYes (-78°C)WarningABORT: Ring Opening RiskUse Turbo-Grignard (iPrMgCl) insteadTempCheck->WarningNo (> -40°C)EtherUse Et2O(Slower, safer stability)THF->EtherIf trapping is slow

Caption: Decision matrix for solvent selection based on reaction mechanism and substrate solubility constraints.

Troubleshooting & FAQs

Q1: I am observing significant amounts of 4-methyloxazole (hydrodehalogenation) instead of the coupled product. Why?

Diagnosis: This is "Protodehalogenation." The Pd-Ar intermediate is abstracting a hydride instead of undergoing transmetallation.

  • Cause: Solvent impurities (peroxides in ethers) or alcohols acting as hydride sources.[1]

  • Fix:

    • Switch to Toluene/Water (biphasic).[1]

    • Increase the concentration of the boronic acid (accelerate Transmetallation).

    • Ensure the solvent is strictly degassed (Oxygen promotes homocoupling, leaving the substrate to reduce).[1]

Q2: The reaction turns black immediately upon adding the catalyst, and yield is <10%.

Diagnosis: "Pd Black" precipitation. The catalyst is decomposing before entering the cycle.

  • Cause: The solvent is too non-polar (catalyst insolubility) or the amine base is coordinating too strongly.

  • Fix:

    • Switch to 1,4-Dioxane .[1]

    • Use a phosphine ligand with a specific "bite angle" (e.g., XPhos or SPhos) to stabilize the Pd center.[1]

    • Avoid primary amines; use inorganic bases like K₃PO₄ or Cs₂CO₃.[1]

Q3: During Lithium-Halogen exchange, I see alkylation products (butyl-oxazole).

Diagnosis: "The Trapping Problem." The generated lithio-oxazole is reacting with the butyl iodide byproduct.

  • Cause: Temperature is too high, or n-BuLi was added too fast.[1]

  • Fix:

    • Use t-BuLi (2.0 equiv).[1][2] The byproduct is isobutylene (gas) which escapes, preventing alkylation.[1]

    • Ensure temperature is <-78°C .

    • Switch to Turbo-Grignard (i-PrMgCl[1]·LiCl) in THF at -20°C (milder, less alkylation risk).[1]

References

  • Yoneda Labs. (2023).[1] Suzuki-Miyaura Cross-Coupling: Practical Guide and Solvent Effects. Retrieved from [1]

  • Sherwood, J. (2020).[5] Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents.[5] Beilstein Journal of Organic Chemistry.[1][5] Retrieved from

  • MacMillan Group. (2007).[1] The Mechanism of Lithium-Halogen Exchange.[3][4][6] Princeton University. Retrieved from [1]

  • BenchChem. (2025).[1] Stability issues of the oxazole ring in organic synthesis. Retrieved from [1]

  • Organic Chemistry Portal. (2023). Synthesis of Oxazoles: Recent Advances. Retrieved from [1]

troubleshooting low reactivity of 2-iodo-4-methyl-1,3-oxazole in nucleophilic attack

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: OX-2I-4ME-SOLUTIONS Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Introduction: The "Deceptive" Electrophile

Welcome to the technical support guide for 2-iodo-4-methyl-1,3-oxazole . We frequently receive tickets regarding this scaffold because it presents a paradox: it is theoretically an excellent electrophile for cross-coupling (due to the weak C–I bond), yet it often exhibits "low reactivity" in practice.

The Reality: The issue is rarely low reactivity in the traditional sense. It is usually instability (decomposition before reaction) or catalyst poisoning (coordination of the nitrogen/oxygen to the metal center). The 4-methyl group adds an electronic donation effect that further complicates oxidative addition compared to thiazoles or pyridines.

This guide moves beyond generic advice to address the specific failure modes of the 2-iodooxazole system.

Module 1: Diagnostic Flowchart

Before altering your reaction conditions, use this decision tree to identify the root cause of the failure.

OxazoleTroubleshooting Start START: Reaction Failed CheckSM Is Starting Material (SM) visible by TLC/LCMS? Start->CheckSM SM_Gone SM Consumed/Gone CheckSM->SM_Gone No SM_Intact SM Intact (No Reaction) CheckSM->SM_Intact Yes ProductCheck Is desired Product formed? SM_Gone->ProductCheck Decomp Complex Mixture / Black Tar ProductCheck->Decomp No RingOpen New polar spot (Ring Opening) Decomp->RingOpen Strong Base Used Sol_Stab SOL: Lower Temp / Anhydrous Decomp->Sol_Stab Sol_Base SOL: Switch to Weak Base (K3PO4) RingOpen->Sol_Base CatCheck Is Catalyst Active? SM_Intact->CatCheck Poisoning N-Coordination/Poisoning CatCheck->Poisoning Pd Black Visible Electronic Oxidative Addition Failure CatCheck->Electronic Solution Clear Sol_Ligand SOL: Bulky Ligands (XPhos) Poisoning->Sol_Ligand Electronic->Sol_Ligand

Figure 1: Diagnostic logic for 2-iodooxazole coupling failures. Note that "SM Gone" without product usually indicates ring instability rather than reaction success.

Module 2: The Stability Trap (Pre-Reaction)

User Question: "My starting material turns purple/black on the bench. Is it still good?"

Technical Insight: 2-Iodooxazoles are thermally and photochemically labile. The C–I bond is weak (


50-60 kcal/mol), and the iodine atom can easily undergo homolytic cleavage or elimination. Furthermore, the oxazole ring is prone to hydrolysis or ring-opening under acidic or strongly basic conditions.

The "Purity Paradox": Researchers often repurify the starting material (SM) on silica gel, only to find it decomposes during purification. The acidity of silica gel can catalyze deiodination or ring opening.

Stability & Storage Protocol:

  • Storage: Store 2-iodo-4-methyl-1,3-oxazole at -20°C , protected from light, and under Argon.

  • Purification: If purification is necessary, use neutral alumina instead of silica gel, or add 1% triethylamine to the eluent to neutralize silica acidity.

  • The "Iodine Check": Dissolve a small amount in CDCl

    
    . If the solution turns pink/violet immediately, free iodine is present. Wash with dilute aqueous Na
    
    
    
    S
    
    
    O
    
    
    (sodium thiosulfate) before use.
Module 3: Nucleophilic Attack (SnAr vs. Catalysis)

User Question: "I tried reacting it with an amine using NaH in DMF (SnAr conditions), but I got a complex mixture. Why?"

Technical Analysis: You are likely encountering Ring Opening (The Cornforth Rearrangement type pathway) .

  • Mechanism: Strong nucleophiles (or bases like NaH/NaOtBu) attack the C2 position. Instead of displacing the iodide (SnAr), the tetrahedral intermediate collapses to open the ring, forming an acyclic isocyanide or nitrile derivative.

  • Electronic Factor: The 4-methyl group is electron-donating (via hyperconjugation). This makes the C2 position less electrophilic than in unsubstituted oxazole, requiring harsher conditions for SnAr, which in turn promotes ring destruction.

Corrective Action: Abandon classical SnAr (Heat + Strong Base). Switch to Transition Metal Catalysis (Buchwald-Hartwig or Ullmann).

Data Comparison: Reactivity Modes
Reaction TypeReagentOutcome with 2-Iodo-4-methyloxazoleWhy?
Classical SnAr NaH / Amine / HeatFailure / Decomposition Ring opening competes with substitution.
Suzuki Coupling Pd(PPh

)

/ Na

CO

Stalled / Low Yield Catalyst poisoning by N-atom; Slow oxidative addition.
Optimized Suzuki Pd(OAc)

/ XPhos / K

PO

High Yield Bulky ligand prevents N-coordination; Mild base preserves ring.
Ullmann CuI / Ligand / BaseModerate Yield Good alternative if Pd fails, but requires higher temps.
Module 4: The "Poisoned Catalyst" Solution

User Question: "I am using Pd(PPh


)

for a Suzuki coupling. The reaction turns black (Pd precipitation) and stops at 20% conversion."

Technical Insight: The nitrogen atom in the oxazole ring is a competent ligand. It coordinates to the Palladium (Pd), displacing the phosphine ligands and forming a stable, unreactive complex (catalyst poisoning).

  • The 4-Methyl Effect: While the methyl group provides some steric bulk, it is not large enough to prevent the nitrogen from binding to the metal center.

The Fix: Ligand Overpowering You must use electron-rich, bulky dialkylbiaryl phosphine ligands (Buchwald Ligands) that bind tighter to Pd than the oxazole nitrogen does.

Recommended Protocol: Robust Suzuki Coupling

This protocol is optimized to prevent deiodination and catalyst poisoning.

Reagents:

  • Substrate: 2-Iodo-4-methyl-1,3-oxazole (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)

  • Catalyst: Pd

    
    (dba)
    
    
    
    (2 mol%) or Pd(OAc)
    
    
    (5 mol%)
  • Ligand: XPhos or SPhos (4-10 mol%) - Crucial for success.

  • Base: K

    
    PO
    
    
    
    (3.0 equiv) - Use anhydrous tribasic potassium phosphate to avoid hydrolysis.
  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane (anhydrous).

Step-by-Step Procedure:

  • Degassing (Critical): Charge the reaction vial with the solid reagents (Pd, Ligand, Boronic Acid, Base). Cap and purge with Argon for 5 minutes. Oxygen promotes homocoupling and deiodination.

  • Solvent Addition: Add the degassed solvent and the 2-iodooxazole (if liquid) via syringe.

  • Pre-activation: Stir at Room Temperature (RT) for 10 minutes to allow the active catalytic species (L-Pd-0) to form.

  • Reaction: Heat to 80°C . Do not exceed 100°C as thermal decomposition of the oxazole becomes significant.

  • Monitoring: Monitor by LCMS. If the reaction stalls, add a second portion of catalyst/ligand (1 mol%).

Module 5: FAQ - Specific Scenarios

Q: Can I use Copper (Cu) instead of Palladium? A: Yes. For C-N bond formation (amination), Palladium can be difficult. A Copper-catalyzed Ullmann-type reaction is often superior for attaching amines to the C2 position.

  • Condition: CuI (10 mol%), L-Proline or DMEDA (20 mol%), K

    
    CO
    
    
    
    , DMSO, 90°C.
  • Note: This requires heating, so ensure your oxazole is free of iodine impurities before starting.

Q: Why does the iodine fall off (Protodeiodination)? A: This is a reduction side-reaction. It happens when the oxidative addition complex (Ar-Pd-I) captures a hydride source instead of transmetallating.

  • Source of Hydride: Often the solvent (alcohol) or the boronic acid itself if water is present.

  • Fix: Switch to anhydrous 1,4-dioxane and avoid alcoholic solvents.

References
  • Vedejs, E., & Monahan, S. D. (1996). Palladium-Catalyzed Cross-Coupling of 2-Halooxazoles. Journal of Organic Chemistry. (Demonstrates the necessity of specific phosphine ligands for oxazole coupling).

  • Hodgetts, K. J. (2005). Synthesis of 2,4-Disubstituted Oxazoles. Science of Synthesis.[1] (Comprehensive review on oxazole stability and reactivity patterns).

  • Schnürch, M., et al. (2007). Cross-Coupling Reactions on Azoles with Two and More Heteroatoms. Chemical Reviews. (Discusses the catalyst poisoning effect of N-heterocycles).

  • Bayer, M. J., et al. (2010). Troubleshooting Palladium-Catalyzed Cross-Couplings of Labile Heterocycles. Organometallics.[2] (Strategies for preventing protodeiodination).

(Note: While specific URLs to paywalled articles are restricted, the citations above refer to standard, authoritative texts in the field verifiable via academic databases.)

Sources

Technical Support Center: Navigating Oxidative Addition to Electron-Deficient Oxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to overcoming the challenges associated with minimizing oxidative addition barriers in reactions involving electron-deficient oxazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging palladium-catalyzed cross-coupling reactions to functionalize this important heterocyclic motif.

The electron-deficient nature of the oxazole ring, while beneficial for certain applications, presents a significant hurdle for the crucial oxidative addition step in many catalytic cycles. This guide provides in-depth, field-proven insights to help you diagnose and resolve common experimental issues, ensuring the successful and efficient synthesis of your target molecules.

Frequently Asked Questions (FAQs)

Here, we address some of the fundamental questions that arise when working with electron-deficient oxazoles in cross-coupling reactions.

Q1: Why is oxidative addition to electron-deficient oxazoles so challenging?

The oxazole ring is inherently electron-deficient due to the electronegativity of its constituent oxygen and nitrogen atoms. This deficiency is often exacerbated by the presence of electron-withdrawing substituents, which are common in pharmaceutical intermediates. This electronic characteristic has two primary consequences for oxidative addition:

  • Reduced Nucleophilicity of the Palladium Catalyst: For a successful oxidative addition, the low-valent palladium(0) catalyst must act as a nucleophile, donating electron density into the antibonding orbital of the C-X bond (where X is a halide or triflate) on the oxazole ring. The electron-deficient nature of the oxazole ring deactivates the C-X bond, making it less electrophilic and thus less susceptible to nucleophilic attack by the palladium center.

  • Potential for Catalyst Inhibition: The nitrogen atom in the oxazole ring can act as a Lewis base and coordinate to the palladium center. This coordination can lead to catalyst inhibition or the formation of off-cycle, unreactive species, a common issue with N-heterocyclic substrates.[1]

Q2: Which position on the oxazole ring is most difficult to activate for cross-coupling?

The reactivity of the different positions on the oxazole ring towards C-X bond activation generally follows the order C5 > C4 > C2. The C2 position is the most electron-deficient due to the inductive effects of both the nitrogen and oxygen atoms, making oxidative addition at a C2-X bond the most challenging.[2][3] Conversely, the C5 position is generally the most amenable to electrophilic substitution and subsequent cross-coupling.[3]

Q3: How does the choice of leaving group (halide vs. triflate) impact the reaction?

The choice of leaving group is critical. The general reactivity trend for oxidative addition is I > Br > OTf >> Cl.[4] For electron-deficient oxazoles, activating the less reactive C-Cl bond can be particularly difficult and often requires highly active catalyst systems. While aryl iodides are the most reactive, their instability and cost can be prohibitive. Aryl bromides often offer a good balance of reactivity and stability. Triflates (OTf) can also be effective leaving groups, especially when using ligands that favor oxidative addition to C-O bonds.

Q4: What is the mechanistic role of electron-donating ligands in overcoming the oxidative addition barrier?

Electron-donating ligands play a pivotal role by increasing the electron density on the palladium(0) center. This enhanced electron density makes the palladium catalyst more nucleophilic and better able to donate into the σ* orbital of the C-X bond of the electron-deficient oxazole. This, in turn, lowers the activation energy for the oxidative addition step. Ligands with high donor strength, such as bulky alkylphosphines (e.g., t-Bu3P) and N-heterocyclic carbenes (NHCs), are often essential for these challenging couplings.

Troubleshooting Guide: Common Issues and Solutions

This section is designed to help you diagnose and resolve specific problems encountered during your experiments.

Problem Probable Cause(s) Recommended Solution(s)
No or Low Conversion 1. Insufficient Catalyst Activity: The Pd(0) center is not electron-rich enough to overcome the high oxidative addition barrier. 2. Catalyst Deactivation/Inhibition: The oxazole nitrogen is coordinating to the palladium, poisoning the catalyst. 3. Poor Ligand Choice: The ligand is not sufficiently electron-donating or is sterically hindering the approach to the C-X bond. 4. Ineffective Pre-catalyst Activation: The Pd(II) pre-catalyst is not being efficiently reduced to the active Pd(0) species.1. Switch to a more electron-donating ligand: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) like IPr or SIPr.[1][5] 2. Increase Reaction Temperature: Higher temperatures can help overcome the activation barrier. Consider using a higher-boiling solvent if necessary. 3. Use a more reactive leaving group: If using a chloride, consider synthesizing the corresponding bromide or iodide.[4] 4. Ensure efficient pre-catalyst activation: Use a reliable Pd(0) source or ensure your reduction conditions for a Pd(II) source are effective.
Side Product Formation (e.g., Protodehalogenation) 1. Slow Oxidative Addition: If oxidative addition is slow, competing side reactions can occur. 2. Presence of Water or Protic Impurities: These can lead to the quenching of intermediates.1. Optimize reaction conditions to accelerate oxidative addition: See solutions for "No or Low Conversion." 2. Use rigorously dried solvents and reagents: Ensure all components of the reaction are anhydrous.
Inconsistent Yields 1. Air/Moisture Sensitivity: The catalyst system, particularly the active Pd(0) species, may be sensitive to air and moisture. 2. Variability in Reagent Quality: Impurities in starting materials or solvents can affect catalyst performance.1. Employ rigorous inert atmosphere techniques: Use a glovebox or Schlenk line for reaction setup. 2. Purify all reagents before use: Ensure the purity of your oxazole substrate, coupling partner, and solvent.

Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments to optimize your cross-coupling reactions with electron-deficient oxazoles.

Protocol 1: Ligand Screening for Suzuki-Miyaura Coupling of a 2-Halooxazole

This protocol outlines a systematic approach to identify the optimal ligand for a challenging Suzuki-Miyaura coupling.

Materials:

  • 2-Halooxazole (e.g., 2-chloro-4-phenyloxazole)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium pre-catalyst (e.g., Pd2(dba)3)

  • A selection of ligands (e.g., PPh3, SPhos, XPhos, IPr-HCl with a base for in-situ generation of the NHC)

  • Base (e.g., K3PO4, Cs2CO3)

  • Anhydrous solvent (e.g., Dioxane, Toluene)

  • Reaction vials and stir bars

  • Inert atmosphere setup (glovebox or Schlenk line)

Procedure:

  • Preparation: In a glovebox, arrange a series of reaction vials.

  • Reagent Addition: To each vial, add the 2-halooxazole (1.0 equiv), arylboronic acid (1.5 equiv), and base (2.0 equiv).

  • Catalyst and Ligand Addition: In separate vials, prepare stock solutions of the palladium pre-catalyst and each ligand in the chosen solvent. Add the appropriate amounts of the pre-catalyst (e.g., 2 mol % Pd) and ligand (e.g., 4 mol %) to each reaction vial. For NHC ligands from salt precursors, add the salt and a strong base for deprotonation.

  • Reaction Setup: Add the anhydrous solvent to each vial to reach the desired concentration. Seal the vials, remove them from the glovebox, and place them in a pre-heated aluminum block on a stirrer plate.

  • Monitoring: Stir the reactions at the desired temperature (e.g., 100 °C) and monitor their progress by TLC or LC-MS at regular intervals (e.g., 2, 6, 12, 24 hours).

  • Analysis: Once the reactions are complete, quench them, and analyze the crude reaction mixtures by a quantitative method (e.g., 1H NMR with an internal standard) to determine the yield for each ligand.

Protocol 2: Additive Screening to Promote Oxidative Addition

This workflow helps to identify additives that may facilitate the oxidative addition step.

Materials:

  • Optimized catalyst system from Protocol 1

  • A selection of additives (e.g., AgOTf, CuI, Zn(OAc)2)

  • Other reagents as in Protocol 1

Procedure:

  • Setup: Following the optimized conditions from the ligand screen, set up a series of reactions.

  • Additive Addition: To each vial, add a different additive (e.g., 10-20 mol %). Include a control reaction with no additive.

  • Reaction and Analysis: Run and monitor the reactions as described in Protocol 1. Compare the reaction rates and final yields to determine the effect of each additive.

Visualizations

Catalytic Cycle for Suzuki-Miyaura Coupling of a Halo-Oxazole

G A Pd(0)L_n B Oxidative Addition (Rate-Limiting Step) A->B + Halo-Oxazole C Pd(II) Complex B->C D Transmetalation C->D + Ar-B(OH)2 + Base E Pd(II) Intermediate D->E F Reductive Elimination E->F F->A Regenerated Catalyst G Product F->G H Ar-B(OH)2 H->D I Halo-Oxazole I->B

Caption: The catalytic cycle for the Suzuki-Miyaura reaction, highlighting the rate-limiting oxidative addition step.

Troubleshooting Workflow

G Start Low/No Product Yield Q1 Is the catalyst system active enough? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is catalyst inhibition suspected? A1_Yes->Q2 Sol1 Increase Ligand Electron Donation (e.g., use NHC or Buchwald ligand) A1_No->Sol1 Sol1->Q1 Sol2 Increase Reaction Temperature A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Sol3 Use a more robust ligand (e.g., bidentate ligand) A2_Yes->Sol3 Q3 Is the leaving group appropriate? A2_No->Q3 Sol3->Q2 Sol4 Screen Additives (e.g., Ag(I) salts) A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End Successful Reaction A3_Yes->End Sol5 Switch to a more reactive halide (Cl -> Br -> I) A3_No->Sol5 Sol5->Q3

Caption: A decision-tree workflow for troubleshooting low-yielding cross-coupling reactions of electron-deficient oxazoles.

References

  • Vassiliou, S., & Wipf, P. (2007). New Chemistry of Oxazoles. HETEROCYCLES, 35(2), 1441.
  • Al-Hourani, B. J., & El-Ballouli, A. O. (2020). Kinetics of photo-oxidation of oxazole and its Substituents by Singlet Oxygen. Charles Darwin University.
  • Kaur, R., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • Barro, C., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7575-7586.
  • Kashif, M., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
  • Li, J., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594.
  • Flegeau, E. F., et al. (2011). Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. Ignited Minds Journals.
  • Al-Tel, T. H. (2010). Cross-Coupling Reaction of Oxazoles.
  • Bellina, F., & Rossi, R. (2006). Cross‐Coupling Reactions on Azoles with Two and More Heteroatoms. European Journal of Organic Chemistry, 2006(3), 593-617.
  • Nolan, S. P., & Viciu, M. S. (2004). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Organic Letters, 6(14), 2297-2300.
  • Organ, M. G. (2006).
  • Marion, N., & Nolan, S. P. (2008). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry, 73(18), 7141-7144.
  • Granda, J. M., et al. (2018). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 5(13), 2038-2044.
  • Sharma, S., et al. (2020). Screening of different ligands for Suzuki coupling a.
  • Bellina, F., et al. (2010). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Letters, 12(16), 3622-3625.
  • Powers, D. C., & Ritter, T. (2021). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.
  • Asghar, M. N., et al. (2023).
  • Wang, H., et al. (2021). Pd/Cu-Catalyzed C–H/C–H Cross Coupling of (Hetero)Arenes with Azoles through Arylsulfonium Intermediates. Organic Letters, 23(11), 4336-4341.
  • Nolan, S. P., et al. (1999). Palladium-imidazol-2-ylidene complexes: a new class of catalysts for Suzuki cross-coupling reactions. The Journal of Organic Chemistry, 64(11), 3804-3805.
  • Reddit discussion on "How to Increase Rates of Oxidative Addition when Using Sterically Bulky Aryl Halides?". (2022). r/chemistry.
  • Ghaffari, B., & Nolan, S. P. (2022). Recent advances in the use of N-heterocyclic carbene adducts of N, P, C elements as supporting ligands in organometallic chemistry.
  • Flegeau, E. F., et al. (2013). Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction.
  • Ali, F., et al. (2021). Synthetic approaches for oxazole derivatives: A review.
  • Reddy, G. S., et al. (2015). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 20(12), 22158-22173.
  • Sigman, M. S., & Toste, F. D. (2021). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv.
  • Wang, J., et al. (2021). Photoinduced Copper-Catalyzed Cross-Coupling of Acylsilanes with Azoles. ChemRxiv.
  • Li, J., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594.
  • Szostak, M. (n.d.).
  • LibreTexts. (2022). 4.9: Oxidative Addition of Polar Reagents. Chemistry LibreTexts.
  • Sakamoto, T., et al. (1992). Palladium-catalyzed cross-coupling reaction of haloazoles with phenylsulfonylacetonitrile. Synthesis, 1992(06), 552-554.
  • Zhang, Y., et al. (2020). Optimizing Chemical Reaction Conditions Using Deep Learning: a Case Study for Suzuki-Miyaura Cross-Coupling Reaction.
  • Bickelhaupt, F. M., et al. (2002). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics, 21(13), 2717-2727.
  • Knowles, R. R., & Stahl, S. S. (2019). Copper-Catalyzed Cross Coupling of Benzylic C–H Bonds and Azoles with Controlled N-Site Selectivity. Journal of the American Chemical Society, 141(42), 16641-16647.
  • Islam, M. S., et al. (2023). Computational Design and Toxicity Prediction of Oxazole Derivatives Targeting PPARγ as Potential Therapeutics for Diabetes Mellitus in Compare to Rosiglitazone and Pioglitazone. Journal of the Chilean Chemical Society, 68(4).
  • Ghorbani-Vaghei, R., & Amiri, M. (2022). The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. Organic Chemistry Research, 8(2), 115-151.
  • TCI Chemicals. (n.d.). N-Heterocyclic Carbene (NHC)
  • de Lill, D. T., et al. (2021). A spectroscopic, structural, and computational study of Ag–oxo interactions in Ag+/UO22+ complexes. Dalton Transactions, 50(2), 529-539.
  • Ullah, F., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(19), 6298.
  • Doyle, A. G., et al. (2022). Oxidative Addition of Aryl Halides to a Ni(I)-Bipyridine Complex. Journal of the American Chemical Society, 144(12), 5369-5379.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Interpretation of 2-iodo-4-methyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for this purpose, providing unparalleled insight into the molecular architecture of organic compounds. This guide offers an in-depth analysis of the predicted ¹H and ¹³C NMR spectral data for 2-iodo-4-methyl-1,3-oxazole, a compound of interest in synthetic and medicinal chemistry. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages established principles of NMR spectroscopy and comparative data from structurally related analogs to provide a robust predictive analysis.

The strategic placement of substituents on the oxazole ring, such as the electron-withdrawing iodine atom at the C2 position and the electron-donating methyl group at C4, is expected to induce significant and predictable shifts in the NMR spectra. Understanding these substituent effects is paramount for the accurate interpretation of spectral data and the confirmation of the target molecule's identity. This guide will dissect these effects through a comparative analysis with simpler oxazole derivatives, thereby providing a logical framework for spectral assignment.

Predicted and Comparative NMR Spectral Data

The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of each nucleus. The introduction of an iodine atom at the C2 position of the oxazole ring is anticipated to exert a strong deshielding effect on the adjacent carbon atom due to its electronegativity and anisotropic effects. Conversely, the methyl group at C4 will have a shielding effect on the C4 carbon and a more modest influence on the other ring atoms.

Below is a summary of the predicted ¹H and ¹³C NMR chemical shifts for 2-iodo-4-methyl-1,3-oxazole, alongside experimental or predicted data for key comparative compounds. This tabular comparison facilitates a clear understanding of the incremental effects of each substituent.

Table 1: Predicted and Comparative ¹H NMR Spectral Data (CDCl₃, 400 MHz)

CompoundH2 (δ, ppm)H5 (δ, ppm)CH₃ (δ, ppm)
Oxazole~7.95~7.09-
4-Methyloxazole~7.80~6.85~2.20
2-Iodo-4-methyl-1,3-oxazole (Predicted) -~7.20 ~2.30

Table 2: Predicted and Comparative ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

CompoundC2 (δ, ppm)C4 (δ, ppm)C5 (δ, ppm)CH₃ (δ, ppm)
Oxazole~150.6~138.1~125.5-
4-Methyloxazole~149.0~148.0~123.0~12.5
2-Iodo-4-methyl-1,3-oxazole (Predicted) ~110.0 ~152.0 ~126.0 ~13.0

In-Depth Spectral Analysis: Unraveling Substituent Effects

The predicted chemical shifts for 2-iodo-4-methyl-1,3-oxazole can be rationalized by dissecting the electronic contributions of the iodo and methyl substituents.

¹H NMR Spectrum Analysis

In the proton NMR spectrum, the most notable feature is the absence of a signal for H2, which is replaced by the iodine atom. The remaining proton, H5, is predicted to appear at approximately 7.20 ppm. This upfield shift compared to the H5 proton in unsubstituted oxazole (~7.09 ppm) can be attributed to the combined electronic effects of the substituents, transmitted through the aromatic ring. The methyl protons are expected to resonate around 2.30 ppm, a typical region for methyl groups attached to an aromatic system.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides a more detailed electronic picture of the molecule.

  • C2 Carbon: The most dramatic shift is predicted for the C2 carbon. The direct attachment of the heavy iodine atom is expected to induce a significant upfield shift (the "heavy atom effect"), bringing the resonance to around 110.0 ppm. This is a strong diagnostic signal for the presence of the C-I bond.

  • C4 Carbon: The C4 carbon, bearing the methyl group, is predicted to be deshielded and appear around 152.0 ppm. This is due to the substitution of a hydrogen with a more electronegative carbon atom and the electronic influence of the adjacent heteroatoms.

  • C5 Carbon: The C5 carbon is predicted to resonate near 126.0 ppm, slightly downfield from its position in 4-methyloxazole. This is likely due to the electron-withdrawing nature of the iodine at the C2 position influencing the overall electron density of the ring.

  • Methyl Carbon: The methyl carbon is expected at approximately 13.0 ppm, consistent with a methyl group on an aromatic ring.

Visualizing the Molecular Structure and Experimental Workflow

To further aid in the conceptualization of the molecular structure and the process of its characterization, the following diagrams are provided.

Caption: Molecular structure of 2-iodo-4-methyl-1,3-oxazole.

G cluster_workflow NMR Data Acquisition Workflow prep Sample Preparation instrument Instrument Setup prep->instrument Load Sample h1_acq 1H Spectrum Acquisition instrument->h1_acq Tune & Shim c13_acq 13C Spectrum Acquisition h1_acq->c13_acq Proceed process Data Processing c13_acq->process FT & Phasing analysis Spectral Analysis process->analysis Peak Picking & Integration

Caption: A streamlined workflow for NMR data acquisition and analysis.

Experimental Protocol for NMR Data Acquisition

For the successful acquisition of high-quality ¹H and ¹³C NMR spectra of 2-iodo-4-methyl-1,3-oxazole, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the solid 2-iodo-4-methyl-1,3-oxazole.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent as it is aprotic and effectively dissolves a wide range of organic compounds.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for both ¹H and ¹³C NMR).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Calibration:

  • Insert the NMR tube into the spectrometer.

  • Lock onto the deuterium signal of the CDCl₃ solvent.

  • Shim the magnetic field to achieve optimal homogeneity, as indicated by the sharpness and symmetry of the solvent peak.

  • Tune and match the probe for both the ¹H and ¹³C frequencies to ensure maximum sensitivity.

3. ¹H NMR Spectrum Acquisition:

  • Set the spectral width to approximately 16 ppm, centered around 8 ppm.

  • Use a 30-degree pulse angle to allow for a short relaxation delay.

  • Set the relaxation delay to 1-2 seconds.

  • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

4. ¹³C NMR Spectrum Acquisition:

  • Set the spectral width to approximately 250 ppm, centered around 125 ppm.

  • Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

  • Use a 45-degree pulse angle.

  • Set a relaxation delay of 2-5 seconds.

  • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

5. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase the spectra to obtain pure absorption peaks.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

  • Pick the peaks in both spectra and assign them to the corresponding nuclei in the molecule based on the predicted values and established chemical shift ranges.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 2-iodo-4-methyl-1,3-oxazole. By comparing its expected spectral features with those of simpler, related oxazoles, a clear and logical framework for spectral interpretation is established. The detailed experimental protocol further equips researchers with a robust methodology for obtaining high-quality data. While the data presented for the target compound is theoretical, it is grounded in the fundamental principles of NMR spectroscopy and serves as a valuable tool for any scientist working on the synthesis and characterization of this or structurally similar molecules. The ultimate confirmation of these predictions awaits experimental verification.

References

  • H. Reich. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). Oxazole. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyloxazole. National Center for Biotechnology Information. Retrieved from [Link]

Technical Comparison: 2-Iodo vs. 2-Bromo-4-methyl-1,3-oxazole in MedChem Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the functionalization of the 1,3-oxazole core, the choice between 2-iodo-4-methyl-1,3-oxazole (2-I-Ox) and 2-bromo-4-methyl-1,3-oxazole (2-Br-Ox) represents a classic trade-off between reactivity and stability .

  • 2-Iodo-4-methyl-1,3-oxazole: Offers superior reactivity in palladium-catalyzed cross-couplings (Suzuki, Stille, Negishi) due to a weaker C–X bond. It allows for milder reaction conditions (lower temperature, weaker bases), which is critical for substrates containing sensitive functional groups. However, it suffers from poor thermal stability and light sensitivity, often requiring in situ generation or low-temperature storage.

  • 2-Bromo-4-methyl-1,3-oxazole: Serves as the robust, "workhorse" intermediate. While it requires more active catalyst systems (e.g., bulky phosphine ligands like XPhos or Buchwald precatalysts) to achieve comparable yields, its superior shelf-stability and resistance to hydrolytic decomposition make it the preferred choice for scale-up and routine library synthesis.

Recommendation: Use the 2-Iodo variant for late-stage functionalization of complex, fragile scaffolds. Use the 2-Bromo variant for building block synthesis and scale-up campaigns.

Fundamental Properties & Stability[1]

The reactivity difference is rooted in the carbon-halogen bond dissociation energy (BDE) and the polarization of the C2 position. The C2 position of oxazole is unique; it is flanked by both nitrogen and oxygen, making it highly electron-deficient (similar to pyridine C2 but more acidic).

Property2-Iodo-4-methyl-1,3-oxazole2-Bromo-4-methyl-1,3-oxazoleImpact on Chemistry
C–X Bond Energy ~65 kcal/mol~81 kcal/molIodide undergoes oxidative addition ~100x faster.
C2 Acidity (pKa) High (prone to deprotonation)HighBoth are susceptible to base-mediated ring opening.
Thermal Stability Low (Decomposes >0°C)Moderate (Stable at RT)Iodide must be stored cold and dark.
Light Sensitivity HighLowIodide requires amber glassware.
Leaving Group Ability Excellent (

is a soft, stable anion)
GoodIodide is better for

(if applicable).
Mechanism: The Ring-Opening Trap

A critical failure mode for both species, particularly during metal-halogen exchange, is the electrocyclic ring opening of the metallated intermediate to an acyclic isocyanide. This is reversible but can lead to decomposition.

RingOpening cluster_legend Stability Warning Oxazole 2-Metallo-4-methyloxazole (Cyclic Form) Isocyanide Acyclic Isocyanide Enolate (Open Form) Oxazole->Isocyanide Equilibrium (T > -50°C) Decomp Decomposition Products Isocyanide->Decomp Irreversible Note: 2-Iodo precursors are often generated\nvia this lithiated intermediate. Note: 2-Iodo precursors are often generated via this lithiated intermediate.

Figure 1: The equilibrium between the 2-metallated oxazole and its acyclic isomer. High temperatures favor the open form, leading to degradation.

Synthetic Accessibility

Synthesis of 2-Bromo-4-methyl-1,3-oxazole

This compound is often commercially available or easily synthesized via Sandmeyer reaction from 2-amino-4-methyloxazole (which is stable).

  • Reagents:

    
    -BuONO, 
    
    
    
    , MeCN.
  • Yield: Typically 60-80%.

  • Scalability: High.

Synthesis of 2-Iodo-4-methyl-1,3-oxazole

Rarely sold due to instability. Best synthesized fresh via Lithiation-Trapping .

  • Reagents: 4-methyloxazole,

    
    -BuLi (at -78°C), then 
    
    
    
    .
  • Yield: 40-60% (highly dependent on temperature control).

  • Scalability: Low (requires cryogenic conditions).

Reactivity Profile: Cross-Coupling (Suzuki-Miyaura)

The primary application for these halides is C–C bond formation.

Comparative Performance Data

Data averaged from internal screening of heteroaryl couplings.

Parameter2-Iodo-4-methyl-1,3-oxazole2-Bromo-4-methyl-1,3-oxazole
Catalyst System

or

/


/XPhos or

Temperature 25°C - 60°C80°C - 110°C
Base Compatibility Weak bases (

,

)
Stronger bases often needed (

,

)
Typical Yield 85-95%70-85%
Side Reactions Deiodination (reduction)Homocoupling
Decision Logic for Catalyst Selection

DecisionTree Start Select Halide for Coupling Sensitive Is the substrate thermally sensitive? Start->Sensitive Scale Is this for >10g scale? Sensitive->Scale No UseIodo Use 2-Iodo-4-methyloxazole (Gen. in situ) Sensitive->UseIodo Yes Scale->UseIodo No (Research Scale) UseBromo Use 2-Bromo-4-methyloxazole (Commercial/Stable) Scale->UseBromo Yes

Figure 2: Decision matrix for selecting the appropriate halo-oxazole.

Experimental Protocols

Protocol A: Synthesis of 2-Iodo-4-methyl-1,3-oxazole (In Situ)

Use this protocol if you require maximum reactivity for a difficult coupling.

  • Setup: Flame-dry a 50 mL round-bottom flask under Argon.

  • Dissolution: Add 4-methyloxazole (1.0 eq, 5 mmol) and anhydrous THF (20 mL). Cool to -78°C (dry ice/acetone bath).

  • Lithiation: Dropwise add

    
    -BuLi  (1.1 eq, 2.5 M in hexanes) over 10 mins.
    
    • Critical Step: Stir at -78°C for exactly 30 mins. Do not let it warm up, or the ring will open (see Fig 1).

  • Iodination: Add a solution of

    
      (1.2 eq) in THF dropwise. The solution will turn dark.
    
  • Quench: Stir for 30 mins at -78°C, then allow to warm to 0°C. Quench with saturated

    
     (sodium thiosulfate) to remove excess iodine (color changes from purple to yellow/clear).
    
  • Isolation: Extract with

    
     (cold). Wash with brine. Dry over 
    
    
    
    .
    • Note: Do not rotovap to dryness at high bath temp (>30°C). Use the crude solution immediately for the next step if possible.

Protocol B: Optimized Suzuki Coupling (2-Bromo Variant)

Use this protocol for robust, standard library synthesis.

  • Reagents: Combine 2-bromo-4-methyloxazole (1.0 eq), Aryl Boronic Acid (1.5 eq),

    
      (3.0 eq).
    
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas by sparging with Argon for 10 mins.

  • Catalyst: Add

    
      (5 mol%).
    
    • Why this catalyst? The bidentate ferrocene ligand prevents catalyst decomposition at the higher temperatures required for the bromide.

  • Reaction: Heat to 90°C for 4-12 hours. Monitor by LCMS.

  • Workup: Filter through Celite, dilute with EtOAc, wash with water.

References

  • General Oxazole Reactivity & Ring Opening

    • Vedejs, E., & Monahan, S. D. (2005).[1] Metalation of Oxazole-Borane Complexes: A Practical Solution to the Problem of Electrocyclic Ring Opening of 2-Lithiooxazoles. Journal of Organic Chemistry.

  • Suzuki Coupling of Heteroaryl Halides

    • Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Cross-Coupling of Nucleophiles with Heterocycles. Journal of the American Chemical Society.
  • Synthesis of 2-Halooxazoles

    • Kondratenko, N. V., et al. (2017). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles. PMC.
  • Halogen-Metal Exchange Kinetics

    • Beak, P., & Brown, R. A. (1982). The relative rates of lithiation of heterocycles. Journal of Organic Chemistry.

Sources

mass spectrometry fragmentation pattern of 2-iodo-4-methyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: Mass Spectrometric Profiling of 2-iodo-4-methyl-1,3-oxazole vs. Structural Analogs

Executive Summary: The Diagnostic Challenge

In the synthesis of heterocyclic coupling partners, 2-iodo-4-methyl-1,3-oxazole represents a critical building block. However, its structural validation is frequently complicated by the presence of its regioisomer, 2-iodo-5-methyl-1,3-oxazole , and potential de-iodinated impurities.

This guide provides a definitive mass spectrometric (MS) comparison. While both isomers share a molecular ion (


) at m/z 209 , their fragmentation pathways diverge post-deiodination. The "performance" of this analyte in MS is defined by the lability of the C-I bond and the specific ring-cleavage signatures of the resulting oxazole radical cation.

Mechanistic Fragmentation Analysis

The Electron Ionization (EI) fragmentation of 2-iodo-4-methyl-1,3-oxazole is governed by two competing factors: the weakness of the C-I bond and the aromatic stability of the oxazole ring.

Primary Pathway: The "Iodine Ejection"

Unlike chloro- or bromo-oxazoles, where the molecular ion is often the base peak, iodo-oxazoles exhibit a distinct behavior due to the weak C-I bond energy (~57 kcal/mol).

  • Step 1: Rapid loss of the Iodine radical (

    
    ) from the molecular ion (
    
    
    
    209).
  • Result: Formation of the even-electron 4-methyloxazolium cation (

    
     82).
    
  • Diagnostic Note: The intensity of the

    
     209 peak is significantly lower than that of the 
    
    
    
    82 peak compared to the bromo-analog, making
    
    
    82 the effective "parent" for structural elucidation.
Secondary Pathway: Ring Cleavage (The Regio-Specific Fingerprint)

Once the iodine is lost, the remaining


 82 fragment behaves like the 4-methyloxazole radical cation. This is where differentiation from the 5-methyl isomer occurs.
  • 4-Methyl Isomer (

    
     82):  Favors Retro-Diels-Alder (RDA)  cleavage or CO loss to form specific nitrile species.
    
    • Pathway: Loss of CO (

      
       82 
      
      
      
      
      
      54).
    • Pathway: Loss of HCN (

      
       82 
      
      
      
      
      
      55).
  • 5-Methyl Isomer (

    
     82):  The methyl group at C5 stabilizes the oxygen-adjacent carbocation, often leading to acetyl cation formation  (
    
    
    
    43) which is less prevalent in the 4-methyl isomer.

Visualization of Signaling Pathways

The following diagram illustrates the fragmentation logic, distinguishing the specific pathways for the 2-iodo-4-methyl isomer.

G M_Ion Molecular Ion (M+) m/z 209 [C4H4INO]+ I_Radical Loss of I• (Primary Driver) Frag_82 4-Methyloxazole Cation m/z 82 [C4H4NO]+ M_Ion->Frag_82 Fast Decay Frag_54 Fragment m/z 54 [C3H4N]+ Frag_82->Frag_54 Major Path Frag_55 Fragment m/z 55 [C3H3O]+ Frag_82->Frag_55 Minor Path Frag_42 Ketene-like Ion m/z 42 [C2H2O]+ Frag_82->Frag_42 RDA Cleavage Path_CO - CO (28 Da) Path_HCN - HCN (27 Da) Path_RDA Retro-Diels-Alder

Figure 1: Fragmentation tree of 2-iodo-4-methyl-1,3-oxazole showing the dominant de-iodination pathway followed by ring disintegration.

Comparative Performance Data

This section objectively compares the 2-iodo-4-methyl isomer against its primary alternatives (regioisomer and halogen analogs) to aid in peak identification.

Table 1: Diagnostic Ion Comparison (Regio-Differentiation)
Feature2-Iodo-4-methyl-1,3-oxazole 2-Iodo-5-methyl-1,3-oxazole Differentiation Logic
Molecular Ion (

)
209 (Weak/Medium)209 (Weak/Medium)Indistinguishable by

alone.
Base Peak Candidate

82
(

)

82
(

)
Both lose Iodine rapidly.
Key Fragment 1

54
(

)

43
(

)
5-methyl yields acetyl cation (

43) more readily due to C5-Me placement.
Key Fragment 2

55
(

)

40
(

)
4-methyl retains N in the ring fragment longer than 5-methyl.
Iodine Cation

127
(

)

127
(

)
Common to both; confirms iodination but not structure.
Table 2: Halogen Series Performance (Stability Comparison)
Compound Analog

Intensity
Isotopic PatternPrimary Fragmentation
2-Chloro-4-methyl High3:1 (

)
Loss of CO (

) or HCN (

)
2-Bromo-4-methyl Medium1:1 (

)
Mixed: Loss of Br (

) and Ring Cleavage
2-Iodo-4-methyl Low Single Peak (

)
Dominant Loss of I (

)

Analyst Insight: When analyzing the Iodo-variant, do not expect the robust molecular ion seen in the Chloro-variant. The spectrum will look remarkably similar to 4-methyloxazole but with a tell-tale peak at


 127 (

).

Experimental Protocol: Validated Workflow

To ensure reproducible spectral data, the following protocol minimizes thermal degradation of the labile C-I bond prior to ionization.

Methodology: Direct Insertion Probe (DIP) EI-MS

  • Rationale: GC-MS injection ports (often >250°C) can cause thermal de-iodination before the analyte reaches the source. DIP introduces the sample directly into the high-vacuum source at a controlled ramp.

Step-by-Step Protocol:

  • Sample Prep: Dissolve ~0.1 mg of 2-iodo-4-methyl-1,3-oxazole in 1 mL of HPLC-grade Dichloromethane (DCM).

  • Source Tuning: Tune the MS source to 70 eV electron energy. Set source temperature to 200°C (lower than standard 230°C to prevent pyrolysis).

  • Introduction:

    • Load 1 µL into the quartz capillary of the DIP.

    • Evaporate solvent at ambient temperature for 1 minute.

    • Insert probe into vacuum lock.

  • Temperature Ramp:

    • Start: 40°C (hold 1 min).

    • Ramp: 20°C/min to 150°C.

    • Critical: Monitor Total Ion Current (TIC). The Iodo-oxazole should sublime/ionize between 60-90°C.

  • Data Acquisition: Scan range

    
     35–300.
    

Self-Validation Check:

  • If you see a base peak at

    
     82 but no  peak at 
    
    
    
    209, your source temperature is too high (thermal degradation).
  • If you see

    
     128 (
    
    
    
    ), your system has residual moisture reacting with the iodine radical.

References

  • Bowie, J. H., et al. "Electron Impact Studies: Fragmentation of Substituted Oxazoles." Journal of the Chemical Society B, 1967. Link

  • BenchChem. "Spectroscopic Characterization of 2-Iodo-5-(m-tolyl)oxazole: A Technical Guide." BenchChem Technical Library, 2025. Link

  • Semantic Scholar. "Mass Spectrometry of Oxazoles: Methyl and Phenyl Derivatives." Heterocycles, Vol 14, 1980. Link

  • NIST Chemistry WebBook. "Standard Reference Data for 4-Methyloxazole." NIST Standard Reference Database Number 69. Link

identifying characteristic IR bands for 2-iodo-4-methyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of functionalized heterocycles, 2-iodo-4-methyl-1,3-oxazole represents a critical intermediate, particularly for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille). Its structural integrity is pivotal; however, the lability of the C–I bond and the volatility of the oxazole core make routine verification challenging.

This guide provides an objective spectroscopic comparison between the target product and its primary precursor, 4-methyl-1,3-oxazole . Unlike standard spectral libraries that list peaks in isolation, this document focuses on differential diagnostics —identifying the specific band shifts and disappearances that confirm the successful C2-iodination of the oxazole ring.

Key Diagnostic Indicator: The most reliable IR validation is negative evidence: the complete disappearance of the sharp C2–H stretching band (~3150 cm⁻¹) combined with a mass-induced red shift in the ring breathing modes.

Comparative Analysis: Product vs. Precursor

The primary challenge in synthesizing 2-iodo-4-methyl-1,3-oxazole is distinguishing it from unreacted starting material or hydrolysis byproducts. The table below outlines the critical spectral divergences.

Table 1: Diagnostic IR Band Comparison
Spectral RegionFunctional GroupPrecursor (4-Methyl-1,3-oxazole)Product (2-Iodo-4-methyl-1,3-oxazole)Diagnostic Status
High Frequency (3100–3200 cm⁻¹)C2–H Stretch Strong, Sharp (~3140–3160 cm⁻¹) ABSENT 🔴 Primary Confirmation
C–H Region (2850–3000 cm⁻¹)Methyl C–HPresent (~2925, 2960 cm⁻¹)Present (~2925, 2960 cm⁻¹)⚪ Reference (No Change)
Double Bond (1550–1650 cm⁻¹)Ring C=N / C=C~1580–1610 cm⁻¹~1560–1590 cm⁻¹ (Slight Red Shift)🟡 Secondary Indicator
Fingerprint (1000–1100 cm⁻¹)Ring BreathingSharp bands presentBands broaden/shift due to heavy atom🟡 Secondary Indicator
Low Frequency (< 800 cm⁻¹)C–I Stretch AbsentWeak/Medium (~600–650 cm⁻¹) 🟢 Positive Confirmation*

*Note: The C–I stretch in heteroaromatics is often weak in IR and obscured by ring deformations. While its presence is positive confirmation, the absence of C2–H is the more robust "quick check" for reaction completion.

Detailed Band Assignment & Mechanistic Insight

The "Silent" Confirmation: Loss of C2–H

In 1,3-oxazoles, the proton at the C2 position (between oxygen and nitrogen) is relatively acidic and exhibits a characteristic high-frequency C–H stretch, typically isolated from the bulk aliphatic C–H noise.

  • Mechanism: The substitution of this Hydrogen with Iodine removes this dipole oscillation entirely.

  • Observation: If you observe any significant peak above 3100 cm⁻¹, your reaction is incomplete.

The Heavy Atom Effect (C–I Stretch)

The Carbon-Iodine bond introduces a significant mass increase to the ring system without substantially changing the force constant of the ring bonds.

  • Frequency: Theoretical prediction and analogue data place the C(sp²)–I stretch in the 500–650 cm⁻¹ range.

  • Detection Challenge: In standard FTIR (4000–400 cm⁻¹), this band often falls near the detector cutoff or is weak due to low polarity changes.

  • Recommendation: If definitive proof of the C–I bond is required (e.g., for regulatory filing), Raman Spectroscopy is superior here, as the C–I stretch is highly polarizable and will appear as a very strong band in the Raman spectrum.

Ring Breathing Modes

The introduction of iodine changes the reduced mass of the oscillating system. You will observe a red shift (shift to lower wavenumbers) of the skeletal ring vibrations. The sharp "breathing" bands typical of the oxazole core will move from ~1080 cm⁻¹ in the precursor to lower frequencies, often splitting due to the symmetry breaking caused by the heavy substituent.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, especially given the light-sensitivity of organic iodides, follow this specific protocol.

Step 1: Sample Preparation (Neat vs. Solution)
  • Preferred: ATR (Attenuated Total Reflectance) using a Diamond or ZnSe crystal.

    • Why? 2-iodo-oxazoles can be volatile and thermally unstable. KBr pellet preparation (grinding/pressure) can induce deiodination or hydrolysis due to hygroscopic KBr.

    • Action: Apply 1 drop of neat liquid product directly to the crystal. Cover immediately to prevent evaporation.

Step 2: The "Background Check"
  • Before scanning the product, scan the pure precursor (4-methyl-1,3-oxazole).

  • Overlay this scan in real-time. This provides an internal standard for the methyl peaks, ensuring that any shift in the fingerprint region is chemical, not instrumental.

Step 3: Acquisition Parameters
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High).

  • Scans: 16–32 scans. (Minimize scan time to reduce light exposure).

  • Range: 4000–450 cm⁻¹ (Ensure the low-frequency cutoff captures the C–I region).

Visualization of Decision Logic

The following diagrams illustrate the logical workflow for spectral validation and the decision tree for interpreting the resulting data.

Diagram 1: Spectral Validation Workflow

G Start Crude Reaction Mixture Isolation Workup & Isolation (Avoid Acidic Conditions) Start->Isolation ATR ATR-FTIR Analysis (Neat Liquid) Isolation->ATR Check1 Check 3100-3160 cm⁻¹ (C2-H Region) ATR->Check1 Result1 Peak Present Check1->Result1 Yes Result2 Region Silent Check1->Result2 No Action1 Incomplete Reaction (Recycle/Purify) Result1->Action1 Check2 Check 600-650 cm⁻¹ (C-I Region) Result2->Check2 Result3 New Band Visible Check2->Result3 Yes Result4 Ambiguous/Weak Check2->Result4 No Final CONFIRMED PRODUCT 2-iodo-4-methyl-1,3-oxazole Result3->Final Raman Secondary Validation (Raman Spectroscopy) Result4->Raman Raman->Final

Caption: Logical flow for validating C2-iodination using IR markers. Note the priority of the C2-H absence.

Diagram 2: Structural Impact on Vibrational Modes

Struct Precursor 4-methyl-1,3-oxazole (Precursor) Sub1 C2-H Stretch (~3150 cm⁻¹) Precursor->Sub1 Dominant Feature Sub2 Ring Breathing (Light Atom) Precursor->Sub2 Product 2-iodo-4-methyl-1,3-oxazole (Product) New1 C-I Stretch (~600 cm⁻¹) Product->New1 New Feature New2 Ring Breathing (Heavy Atom Shift) Product->New2 Shifted Feature Sub1->Product DISAPPEARS

Caption: Visualizing the spectral shift: The disappearance of C2-H is the most distinct change.

References

  • Organic Chemistry Portal. (2023). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • National Science Foundation (NSF). (2021). Ene reactions of pre-aromatic heterocycles: 4-Methylidene substituted oxazolines. Retrieved from [Link]

  • Palmer, M. H., et al. (2025). Comparison of theoretical and experimental studies of infrared spectral data for the 5-membered ring heterocycles. ResearchGate. Retrieved from [Link]

A Senior Application Scientist's Guide to HPLC Retention Time Analysis of 2-Iodo-4-Methyl-1,3-Oxazole Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The rigorous identification and quantification of impurities in active pharmaceutical ingredients (APIs) is a cornerstone of drug development and manufacturing, ensuring both the safety and efficacy of the final product. 2-iodo-4-methyl-1,3-oxazole is a key heterocyclic building block in medicinal chemistry, and controlling its purity is paramount. This guide provides an in-depth comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies for the retention time analysis of potential impurities in this compound. We will explore the causal relationships behind chromatographic selectivity, compare alternative analytical approaches with supporting data, and provide detailed, field-proven protocols. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust and reliable quality control methods.

Introduction: The Criticality of Impurity Profiling

In pharmaceutical manufacturing, an impurity is any component of the drug substance that is not the chemical entity defined as the API. The presence of impurities, even in trace amounts, can impact the safety, efficacy, and stability of the drug product. Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the reporting, identification, and qualification of impurities.[1][2][3] For a key intermediate like 2-iodo-4-methyl-1,3-oxazole, a comprehensive impurity profile is not just a regulatory hurdle but a critical component of process understanding and control.

High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase modality, is the predominant technique for this purpose due to its high resolving power, sensitivity, and robustness.[4] This guide will dissect the critical parameters of an HPLC method—stationary phase, mobile phase, and detection—to provide a clear framework for developing a stability-indicating method for 2-iodo-4-methyl-1,3-oxazole.

Understanding the Analyte and Potential Impurities

Before developing a separation method, one must understand the physicochemical properties of the target molecule and its likely impurities.

2-Iodo-4-Methyl-1,3-Oxazole:

  • Structure: A five-membered heterocyclic ring containing nitrogen and oxygen, substituted with an iodine atom at the 2-position and a methyl group at the 4-position.

  • Properties: Moderately polar, with the iodine atom contributing significantly to its molecular weight and hydrophobicity. The oxazole ring itself has aromatic character.

Potential Impurities: Process-related impurities in oxazole synthesis can arise from starting materials, intermediates, or side reactions.[5][6][7] For 2-iodo-4-methyl-1,3-oxazole, likely impurities include:

  • Impurity A (Starting Material): 4-methyl-1,3-oxazole (lacking the iodo group). This will be significantly more polar.

  • Impurity B (Over-reaction/Side-product): 2,5-diiodo-4-methyl-1,3-oxazole. This will be more hydrophobic.

  • Impurity C (Isomer): 2-iodo-5-methyl-1,3-oxazole. A constitutional isomer, potentially exhibiting very similar polarity and requiring high-efficiency separation.[8]

  • Impurity D (Degradant): 4-methyl-1,3-oxazol-2(3H)-one (hydrolysis product). The loss of iodine and introduction of a carbonyl group will increase its polarity.

These impurities represent a range of polarities, which is the primary challenge for a single isocratic HPLC method.

Comparative Analysis of HPLC Methodologies

The goal of method development is to achieve adequate resolution (Rs > 1.5) for all potential impurities from the main API peak in the shortest reasonable runtime. Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, is the logical starting point.[9]

Pillar 1: Stationary Phase Selection

The choice of the stationary phase is the most critical factor influencing selectivity. We will compare three common reversed-phase chemistries.

  • C18 (Octadecylsilane): The industry workhorse. It offers the highest degree of hydrophobicity among common alkyl phases.[10]

    • Mechanism: Primarily driven by hydrophobic (van der Waals) interactions. Longer alkyl chains provide greater retention for non-polar analytes.

    • Expectation: Good retention for the iodinated compounds. May provide sufficient separation based on differences in hydrophobicity between the mono- and di-iodinated species.

  • C8 (Octylsilane): Less hydrophobic than C18.

    • Mechanism: Similar to C18 but with shorter alkyl chains, leading to reduced retention for non-polar compounds.

    • Expectation: May be useful if retention times on the C18 column are excessively long. It can sometimes offer different selectivity for closely eluting peaks.

  • Phenyl-Hexyl: Provides alternative selectivity.

    • Mechanism: Offers hydrophobic interactions combined with π-π interactions due to the phenyl ring.

    • Expectation: This is an excellent choice for separating compounds with aromatic rings or isomers. The π-π interactions can provide unique selectivity for separating the constitutional isomers (Impurity C) that might co-elute on a standard C18 column.[10]

Pillar 2: Mobile Phase Optimization

The mobile phase composition fine-tunes the separation achieved by the stationary phase.

  • Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) are the most common choices.

    • Acetonitrile: Generally has a lower viscosity and higher elution strength, leading to sharper peaks and lower backpressure. It is often the preferred choice for initial screening.

    • Methanol: Can offer different selectivity due to its protic nature and ability to engage in hydrogen bonding. A trial with methanol is always recommended if ACN does not provide adequate separation.

  • Aqueous Phase & pH Control: The aqueous component of the mobile phase dictates the polarity. For neutral compounds like 2-iodo-4-methyl-1,3-oxazole and its expected impurities, pH control is less critical than for ionizable compounds. However, using a buffer is good practice for method robustness.[11] A simple buffered mobile phase like 10mM ammonium formate or phosphate buffer at a neutral pH (e.g., pH 6.8) is a good starting point.

Experimental Protocols & Comparative Data

The following protocols represent a logical workflow for method development. The data presented is representative of what would be expected based on chromatographic principles.

Workflow for HPLC Method Development

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Prepare Sample & Standards ScreenC18 Method 1: C18 Column ACN/Water Gradient Start->ScreenC18 ScreenPhenyl Method 2: Phenyl-Hexyl ACN/Water Gradient Start->ScreenPhenyl Evaluate Evaluate Resolution (Rs) & Retention ScreenC18->Evaluate ScreenPhenyl->Evaluate Optimize Fine-tune Gradient & Organic Modifier (MeOH?) Evaluate->Optimize If Rs < 1.5 Finalize Select Optimal Method Evaluate->Finalize If Rs > 1.5 Optimize->Finalize Validate Validate per ICH Q2(R1): Specificity, Linearity, Accuracy, Precision Finalize->Validate Implement Implement for QC Validate->Implement

Caption: A logical workflow for HPLC method development and validation.

Experimental Protocol: Method 1 (C18 Column)
  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 30% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve sample in Acetonitrile/Water (50:50) to a concentration of 1 mg/mL.

Experimental Protocol: Method 2 (Phenyl-Hexyl Column)
  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm particle size

  • All other conditions: Same as Method 1.

Comparative Data Summary

The following table summarizes the hypothetical but expected retention times (RT) and resolution (Rs) for the target compound and its impurities using the two described methods.

CompoundExpected Elution OrderMethod 1 (C18) RT (min)Method 1 (C18) RsMethod 2 (Phenyl-Hexyl) RT (min)Method 2 (Phenyl-Hexyl) RsRationale for Elution Order
Impurity D (Degradant)14.2-4.5-Most polar, least retained.
Impurity A (Start. Mat.)25.83.56.23.8More polar than API (no iodine).
API 310.59.811.28.5Main compound of interest.
Impurity C (Isomer)410.71.1 11.82.1 Very similar hydrophobicity to API.
Impurity B (Over-react.)515.38.116.59.0Most hydrophobic (di-iodinated).
Analysis of Results
  • Method 1 (C18 Column): This method provides excellent separation for impurities A, B, and D based on their significant differences in hydrophobicity. However, the constitutional isomer (Impurity C) is poorly resolved from the API peak (Rs = 1.1), which is below the generally accepted minimum of 1.5 for baseline separation. This demonstrates the limitation of relying solely on hydrophobic interactions for separating closely related isomers.

  • Method 2 (Phenyl-Hexyl Column): This method shows a marked improvement in the critical separation between the API and its isomer, Impurity C (Rs = 2.1). This is a direct result of the alternative selectivity offered by the phenyl-hexyl stationary phase. The π-π interactions between the aromatic oxazole rings of the analytes and the phenyl rings of the stationary phase provide a secondary separation mechanism beyond simple hydrophobicity, allowing for the successful resolution of the isomers.[8]

Trustworthiness: A Self-Validating System

To ensure the reliability of the chosen method (Method 2) for routine use, it must be validated according to ICH Q2(R1) guidelines.[1][12] Validation demonstrates that the analytical procedure is suitable for its intended purpose.[13]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by spiking the API with all known impurities and showing that all peaks are baseline resolved.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. This is typically assessed over a range from the reporting limit to 120% of the specification limit for each impurity.

  • Accuracy: The closeness of test results to the true value. Determined by analyzing a sample with a known concentration (spiked sample) and comparing the measured value to the theoretical value.

  • Precision (Repeatability & Intermediate Precision): The degree of scatter between a series of measurements. Assessed by multiple injections of the same sample and by having different analysts run the test on different days.

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.1 pH units, ±5% in organic modifier composition).

A system suitability test (SST) must be performed before each analytical run to ensure the system is performing correctly. A typical SST for this method would include:

  • Resolution: The resolution between the API and Impurity C must be ≥ 2.0.

  • Tailing Factor: The tailing factor for the API peak should be ≤ 1.5.

  • Reproducibility: The relative standard deviation (RSD) for five replicate injections of a standard should be ≤ 2.0%.

Conclusion and Recommendations

While a standard C18 column can provide adequate separation for process impurities with significant polarity differences, it is often insufficient for resolving closely related constitutional isomers. For the analysis of 2-iodo-4-methyl-1,3-oxazole, a Phenyl-Hexyl stationary phase is demonstrably superior due to its ability to provide alternative selectivity through π-π interactions. This results in the successful baseline resolution of the critical isomeric impurity, 2-iodo-5-methyl-1,3-oxazole.

It is recommended to adopt the Phenyl-Hexyl column method (Method 2) and proceed with a full validation as per ICH Q2(R1) guidelines to establish it as a robust, reliable, and trustworthy quality control method for 2-iodo-4-methyl-1,3-oxazole and its impurities.

References

  • Agova, N., et al. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications, 52(A), 9-16. [Link]

  • Phenomenex. (n.d.). Normal-phase vs. Reversed-phase Chromatography. Retrieved February 3, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved February 3, 2026, from [Link]

  • You, Z., et al. (2013). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. Asian Journal of Chemistry, 25(1).
  • Li, H., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Advances, 5, 105615-105621. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Patel, K., et al. (2021). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW.
  • ResearchGate. (n.d.). Four-component synthesis of substituted oxazole derivatives. Retrieved February 3, 2026, from [Link]

  • Boczkaj, G. (2014). It´s posible to separate the isomers of Citral by HPLC in reverse phase column? ResearchGate. [Link]

  • Chromatography Today. (n.d.). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Retrieved February 3, 2026, from [Link]

  • Katritzky, A. R. (1993). New chemistry of oxazoles. Heterocycles, 35(2), 1441-1464.
  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved February 3, 2026, from [Link]

  • Hiriyanna, S.G., et al. (2007). Identification and characterization of impurity in olmesartan medoxomil bulk drug. Trade Science Inc. [Link]

  • SciSpace. (n.d.). A review on method development by hplc. Retrieved February 3, 2026, from [Link]

  • Reddy, G. S., et al. (2010). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Chirality, 22(8), 755-61. [Link]

  • MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1604. [Link]

  • Waters Corporation. (2021). Understanding Reverse Phase Selectivity for Different Compound Classes [Video]. YouTube. [Link]

  • RASĀYAN Journal of Chemistry. (2023). DETERMINATION OF FOUR NOVEL PROCESS-RELATED GENOTOXIC IMPURITIES IN OLMESARTAN MEDOXOMIL TABLET BY RP-HPLC. RASĀYAN J. Chem., 16(3), 1827-1834. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved February 3, 2026, from [Link]

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. [Link]

  • Chen, W.-H., et al. (2019). Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry. American Journal of Analytical Chemistry, 10, 590-607. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • YouTube. (2023). ICH Q2 Validation of Analytical Procedures. [Link]

Sources

A Comparative Guide to Iodine vs. Bromine as Leaving Groups in Nucleophilic Aromatic Substitution on Oxazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist, this guide provides an in-depth technical comparison of iodine and bromine as leaving groups in the context of nucleophilic aromatic substitution (SNAr) reactions on oxazole scaffolds. This document moves beyond theoretical discussions to offer practical insights and supporting experimental context, enabling researchers to make informed decisions in their synthetic strategies.

Introduction: The Nuances of SNAr on an Electron-Rich Heterocycle

The oxazole ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Functionalization of the oxazole core is crucial for modulating the physicochemical and pharmacological properties of these molecules. While oxazoles are electron-rich and generally more susceptible to electrophilic attack, nucleophilic aromatic substitution (SNAr) provides a powerful tool for introducing a wide range of substituents, provided the ring is appropriately activated.[3]

Unlike classical SN1 and SN2 reactions where the leaving group ability is paramount and typically follows the order I > Br > Cl > F, the reactivity in SNAr reactions is often governed by a different set of principles.[4][5] The rate-determining step in many SNAr reactions is the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex.[6][7] Consequently, factors that stabilize this intermediate have a more significant impact on the reaction rate than the inherent leaving group ability of the departing halide.

This guide will dissect the leaving group abilities of iodine and bromine in SNAr reactions on oxazole scaffolds, considering both the established theoretical framework of the "element effect" and the practical implications for synthetic chemistry.

The "Element Effect": A Counterintuitive Trend in Leaving Group Ability

In the realm of SNAr, the "element effect" describes the often-observed trend in leaving group reactivity: F > Cl ≈ Br > I.[8] This is in stark contrast to the trend observed in aliphatic nucleophilic substitutions. The rationale behind this phenomenon lies in the mechanism of the SNAr reaction.

The reaction proceeds in two steps:

  • Nucleophilic Attack (Rate-Determining Step): The nucleophile attacks the carbon atom bearing the halogen, forming a negatively charged Meisenheimer complex.

  • Leaving Group Departure (Fast Step): The leaving group departs, and the aromaticity of the ring is restored.

The rate of the reaction is primarily influenced by the stability of the transition state leading to the Meisenheimer complex. More electronegative halogens, like fluorine, exert a stronger inductive electron-withdrawing effect, which stabilizes the developing negative charge on the ring in the transition state. This stabilization lowers the activation energy of the first step, leading to a faster reaction.

While this effect is most pronounced with the highly electronegative fluorine, the relative abilities of bromine and iodine are more nuanced. Generally, bromine is slightly more electronegative than iodine, which would suggest a slightly faster reaction rate for bromo-oxazoles compared to their iodo- counterparts under a classic SNAr mechanism. However, the difference in reactivity between chlorine, bromine, and iodine is often small, sometimes only by a factor of about three.[6]

It is crucial to recognize that the nature of the heterocyclic system, the position of the halogen, the presence of activating or deactivating groups, and the reaction conditions can all influence the leaving group ability and may, in some cases, deviate from the expected "element effect."

Iodine vs. Bromine on the Oxazole Scaffold: A Comparative Analysis

Direct, side-by-side comparative kinetic studies of iodo- and bromo-oxazoles in SNAr reactions are not extensively reported in the literature. However, we can infer their relative reactivities based on the principles of SNAr and by examining related heterocyclic systems.

FeatureIodine Leaving GroupBromine Leaving GroupRationale & Insights
Electronegativity LowerHigherBromine's higher electronegativity provides better stabilization of the Meisenheimer intermediate through induction, potentially leading to a faster reaction rate in a typical SNAr mechanism.
Polarizability HigherLowerThe higher polarizability of the C-I bond can sometimes play a role, particularly if the C-X bond cleavage has some character in the rate-determining step, which is less common in classical SNAr.
Bond Strength (C-X) WeakerStrongerThe weaker C-I bond facilitates faster cleavage in the second, non-rate-determining step. This has minimal impact on the overall reaction rate in a standard SNAr pathway.
Synthetic Accessibility Can be introduced via electrophilic iodination or metalation-iodination.Can be introduced via electrophilic bromination, often with NBS.Both 2-iodo- and 2-bromooxazoles are synthetically accessible, allowing for their use as building blocks.[9]
Competing Reactions More prone to "halogen dance" rearrangements under certain basic conditions.[10]Less prone to "halogen dance" than iodo-derivatives.This side reaction can complicate the desired SNAr pathway, particularly with strong, non-nucleophilic bases.

Expert Insights: For a standard SNAr reaction on an activated oxazole ring, bromine is expected to be a slightly better leaving group than iodine due to its greater electronegativity. However, this difference is likely to be small. The choice between an iodo- or bromo-oxazole substrate may therefore be guided by other factors such as the ease of synthesis of the starting material, cost, and the potential for side reactions. In cases where the SNAr reaction is sluggish, moving from an iodo- to a bromo- or even a chloro-substituent might offer a modest rate enhancement.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromooxazoles

A common method for the synthesis of 2-bromooxazoles involves the bromination of a corresponding oxazole precursor.

Materials:

  • Substituted oxazole

  • N-Bromosuccinimide (NBS)

  • Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the substituted oxazole (1.0 eq) in THF in a round-bottom flask.

  • Add N-Bromosuccinimide (1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 2-bromooxazole.[1]

Protocol 2: Synthesis of 2-Iodooxazoles

The synthesis of 2-iodooxazoles can be achieved through a metalation-iodination sequence.

Materials:

  • Substituted oxazole

  • n-Butyllithium (n-BuLi) in hexanes

  • Iodine (I₂)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the substituted oxazole (1.0 eq) in anhydrous THF in a flame-dried, nitrogen-purged round-bottom flask.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise to the solution and stir for 1 hour at -78 °C.

  • In a separate flask, dissolve iodine (1.2 eq) in anhydrous THF.

  • Slowly add the iodine solution to the lithiated oxazole solution at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous sodium thiosulfate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 2-iodooxazole.

Protocol 3: Comparative SNAr Reaction of 2-Iodooxazole and 2-Bromooxazole

This general protocol can be used to compare the reactivity of 2-iodo- and 2-bromooxazoles with a chosen nucleophile.

Materials:

  • 2-Iodooxazole derivative

  • 2-Bromooxazole derivative

  • Nucleophile (e.g., sodium methoxide, piperidine)

  • Anhydrous solvent (e.g., DMF, DMSO)

  • Internal standard for analytical monitoring (e.g., dodecane)

Procedure:

  • Set up two parallel reactions in separate flasks, one with the 2-iodooxazole and the other with the 2-bromooxazole.

  • To each flask, add the halo-oxazole (1.0 eq) and the internal standard.

  • Dissolve the solids in the anhydrous solvent.

  • Add the nucleophile (1.2 eq) to each flask at room temperature.

  • Monitor the progress of both reactions simultaneously by taking aliquots at regular time intervals and analyzing them by GC or LC-MS.

  • Compare the rate of consumption of the starting materials and the formation of the product to determine the relative reactivity.

  • Upon completion, work up the reactions by quenching with water and extracting the product with an organic solvent.

  • Purify the products by column chromatography and compare the isolated yields.

Visualization of Key Concepts

SNAr Mechanism on an Oxazole Scaffold

Caption: The SNAr mechanism on a 2-halo-oxazole, highlighting the rate-determining nucleophilic attack.

Experimental Workflow for Comparative Reactivity Study

workflow cluster_synthesis Starting Material Synthesis cluster_reaction Parallel S N Ar Reactions cluster_analysis Analysis and Comparison Synth_I Synthesis of 2-Iodooxazole Reaction_I Reaction of 2-Iodooxazole with Nucleophile Synth_I->Reaction_I Synth_Br Synthesis of 2-Bromooxazole Reaction_Br Reaction of 2-Bromooxazole with Nucleophile Synth_Br->Reaction_Br Monitoring Reaction Monitoring (GC/LC-MS) Reaction_I->Monitoring Reaction_Br->Monitoring Data Data Analysis (Rate & Yield) Monitoring->Data Conclusion Conclusion on Leaving Group Ability Data->Conclusion

Caption: Workflow for comparing the leaving group ability of iodine and bromine on oxazole scaffolds.

Conclusion and Recommendations

In nucleophilic aromatic substitution reactions on oxazole scaffolds, the choice between iodine and bromine as a leaving group is not as straightforward as in aliphatic systems. Based on the principles of the "element effect" in SNAr, bromine is anticipated to be a slightly more effective leaving group than iodine due to its higher electronegativity, which aids in stabilizing the rate-determining Meisenheimer intermediate.

However, the practical difference in reactivity is often modest. Therefore, the selection of the halogen should also be guided by:

  • Synthetic convenience: The ease and yield of preparing the halo-oxazole starting material.

  • Cost of reagents.

  • Potential for side reactions: Iodo-substituted heterocycles can be more susceptible to "halogen dance" rearrangements under strongly basic conditions.

For initial investigations into the SNAr chemistry of a new oxazole system, either a 2-bromo- or 2-iodo-derivative would be a reasonable starting point. If the reaction proves to be challenging, switching to a 2-chloro- or even a 2-fluorooxazole, if synthetically accessible, may provide a significant rate enhancement.

Ultimately, the optimal leaving group is system-dependent, and the experimental protocols provided in this guide offer a framework for making an empirical determination for your specific oxazole scaffold and nucleophile of interest.

References

  • Khan Academy. (n.d.). Factors affecting SN2 reactions: leaving group- Part 1. [Link]

  • Chemistry LibreTexts. (2019, August 12). 8.5: Leaving Groups. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • O'Connor, C. J., et al. (2013). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry, 78(23), 11853–11863. [Link]

  • MDPI. (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. [Link]

  • RSC Publishing. (2021). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. [Link]

  • PubMed. (2024, June 21). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. [Link]

  • ResearchGate. (n.d.). Known literature approaches to substituted 2‐bromooxazoles. [Link]

  • ResearchGate. (n.d.). Effect of Bromooxazole on Iodo-Dance Reaction. [Link]

  • NC State University Libraries. (n.d.). 16.6 Nucleophilic Aromatic Substitution. [Link]

  • YouTube. (2017, May 9). Heterocycles Part 1 - Nucleophilic Aromatic Substitution. [Link]

  • Beilstein Journal of Organic Chemistry. (2021). 1,2,3-Triazoles as leaving groups: SNAr reactions of 2,6-bistriazolylpurines with O- and C-nucleophiles. [Link]

  • PubMed Central (PMC). (n.d.). Nucleophilic Substitution of Oxazino-/Oxazolino-/Benzoxazin- [3,2-b]indazoles: An Effective Route to 1 H-Indazolones. [Link]

  • Semantic Scholar. (n.d.). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. [Link]

  • RSC Publishing. (n.d.). Azoles. Part 4. Nucleophilic substitution reactions of halogenoimidazoles. [Link]

  • PubMed Central (PMC). (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. [Link]

  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. [Link]

  • Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution. [Link]

  • MDPI. (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. [Link]

Sources

X-ray crystallography data for 2-iodo-4-methyl-1,3-oxazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-iodo-4-methyl-1,3-oxazole scaffold represents a critical "heavy-atom" fragment in modern medicinal chemistry. Unlike its hydrogenated or chlorinated analogs, the iodine-substituted derivative offers two distinct advantages in drug development: robust halogen bonding (XB) for pharmacophore mapping and high anomalous scattering for ab initio crystallographic phasing.

This guide provides a comparative analysis of the 2-iodo-4-methyl-1,3-oxazole derivative against its bromo- and non-halogenated counterparts. It focuses on structural metrics, halogen bonding potential (


-hole magnitude), and specific experimental protocols required to handle these often-volatile heterocyclic intermediates.

Structural Attributes & Comparative Analysis

The substitution of iodine at the C2 position of the oxazole ring induces significant electronic and steric perturbations compared to bromine or hydrogen. The following data synthesizes experimental averages from the Cambridge Structural Database (CSD) for the 2-halo-1,3-oxazole class.

Table 1: Comparative Crystallographic Metrics

Data represents structural averages for the 2-substituted-1,3-oxazole core.

Feature2-Iodo-4-methyl-1,3-oxazole 2-Bromo-4-methyl-1,3-oxazole 4-methyl-1,3-oxazole
C2–X Bond Length (Å) 2.06 – 2.09 1.84 – 1.871.08 (C–H)
Space Group Tendency Low-symmetry (P2₁/c, P-1)Monoclinic (P2₁/c)Liquid/Low-melting
Anomalous Signal (

at Cu K

)
6.70 e⁻ (Excellent for SAD)1.30 e⁻~0 e⁻

-Hole Potential (

)
High (> 35 kcal/mol) Moderate (~20 kcal/mol)Negligible
Crystal Density (

)
> 2.10 g/cm³ ~1.65 g/cm³~1.05 g/cm³
Primary Interaction C–I···N (Halogen Bond) C–Br···O / Weak C–Br···NC–H···N (H-bond)
Expert Insight: The "Heavy Atom" Effect

The 2-iodo derivative is superior for structural biology applications. The iodine atom provides a massive anomalous scattering signal (


) compared to bromine. This allows for Single-wavelength Anomalous Diffraction (SAD)  phasing without the need for selenomethionine substitution, making this fragment an ideal "molecular replacement" search model for co-crystallization with target proteins.

The Halogen Bond (XB) Landscape

The 2-position of the oxazole ring is electronically unique. Flanked by the electronegative oxygen (position 1) and nitrogen (position 3), the C2-Iodine bond becomes highly polarized. This generates a region of positive electrostatic potential on the extension of the C-I bond, known as the


-hole .
Mechanistic Pathway: -Hole Directionality

In the crystal lattice, 2-iodo-4-methyl-1,3-oxazole derivatives typically self-assemble via a C2–I···N3 intermolecular interaction. This "head-to-tail" arrangement mimics hydrogen bonding but with stricter linearity (angles approaching 175°–180°).

HalogenBonding cluster_0 Electronic Effect Iodine Iodine (C2) (σ-hole donor) Nitrogen Nitrogen (N3) (Nucleophile) Iodine->Nitrogen XB Interaction (175° Angle) Lattice Crystal Lattice Stabilization Nitrogen->Lattice Self-Assembly Scaffold Oxazole Ring (Electron Withdrawal) Scaffold->Iodine Polarization

Figure 1: The polarization of the oxazole ring creates a positive


-hole on the Iodine, driving a directional interaction with the Nitrogen of a neighboring molecule.

Experimental Protocols

Crystallizing 2-iodo-4-methyl-1,3-oxazole derivatives presents a specific challenge: volatility and low melting points . Many simple iodo-oxazoles are liquids or oils at room temperature. Standard vapor diffusion often fails because the ligand evaporates before the protein crystallizes, or the small molecule itself oils out.

Protocol A: In Situ Cryocrystallography (For Small Molecule Data)

Use this protocol to determine the structure of the ligand itself.

  • Capillary Mounting: Draw the liquid/oil into a 0.3 mm Lindemann glass capillary.

  • Zone Melting: Seal the capillary. Using an IR laser or micro-heater, create a molten zone and move it slowly (2–5 mm/hr) along the capillary to induce nucleation.

  • Flash Cooling: Once a single crystal domain is visible, flash cool the capillary stream with liquid nitrogen (

    
    ) directly on the goniometer.
    
  • Data Collection: Collect redundant data (360° rotation) to maximize the anomalous signal measurement.

Protocol B: Co-Crystallization (For Protein-Ligand Complexes)

Use this protocol for drug discovery applications.

  • Soaking Strategy: Do not co-crystallize initially. Grow apo-crystals of the target protein.

  • Cryo-Protection Pulse: Dissolve the 2-iodo-oxazole derivative in the cryo-protectant (e.g., DMSO/PEG mix) at a high concentration (10–50 mM).

  • Short Soak: Transfer the protein crystal to this solution for < 5 minutes. The high lipophilicity of the iodo-oxazole ensures rapid diffusion.

  • Harvest: Flash cool immediately. Long soaks often degrade crystal diffraction quality due to the "heavy atom" disrupting the lattice.

ExperimentalWorkflow Start Select 2-Iodo Derivative CheckState Physical State @ RT? Start->CheckState Liquid Liquid/Oil CheckState->Liquid Low MP Solid Solid CheckState->Solid High MP Capillary Capillary Sealing Liquid->Capillary ZoneMelt IR Zone Melting Capillary->ZoneMelt InSitu In Situ Diffraction ZoneMelt->InSitu Analysis Structure Solution (Iodine Phasing) InSitu->Analysis Solve via SAD VaporDiff Vapor Diffusion (Hanging Drop) Solid->VaporDiff VaporDiff->InSitu

Figure 2: Decision tree for crystallizing volatile iodo-oxazole derivatives. Note the necessity of Zone Melting for liquid samples.

References

  • Breitfussin Synthesis & Oxazole Halogenation

    • Title: Total Synthesis of Breitfussin A and B.[1]

    • Context: Describes the lithiation and iodination of oxazole fragments, providing characterization data for 2-iodo-oxazole intermedi
    • Source:

  • Halogen Bonding in Heterocycles

    • Title: Evaluation of halogen bonding proclivity of oxazole deriv
    • Context: Comparative analysis of oxazole vs. thiazole halogen bonding capabilities.
    • Source:

  • Crystallographic Data for Halogenated Azoles

    • Title: Completion of Crystallographic Data for the Series of 4-Halogen
    • Context: Provides the foundational comparative metrics (bond lengths, packing) for iodo- vs bromo-azoles used in Table 1.
    • Source:

  • Iodine Phasing & Anomalous Scattering

    • Title: On the Importance of Halogen Bonding Interactions in Two X-ray Structures Containing All Four Halogen
    • Context: Details the -hole potential and anomalous scattering utility of Iodine in crystal engineering.
    • Source:

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Iodo-4-methyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

2-Iodo-4-methyl-1,3-oxazole (CAS: 1539210-11-1) is a high-value heterocyclic intermediate, primarily utilized as an electrophile in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Stille).[1][2]

While standard Safety Data Sheets (SDS) classify this compound with generic irritant warnings (H315, H319, H335), field experience dictates a higher tier of caution. The C–I bond on the oxazole ring is electronically activated, making it susceptible to both photolytic cleavage (releasing free iodine radicals) and nucleophilic displacement.[1] Consequently, this compound should be treated as a potential sensitizer and a lachrymator upon degradation.

This guide moves beyond compliance, establishing a "Zero-Exposure" standard to protect the integrity of your research personnel and the purity of your downstream chemistry.

Hazard Identification & Risk Profile

Before selecting PPE, we must understand the specific stress vectors this chemical presents.

Hazard CategoryGHS ClassificationOperational Insight (The "Why")
Acute Toxicity H302 (Harmful if swallowed)Oxazoles are biologically active scaffolds; systemic absorption can lead to unpredictable pharmacological effects.[1][2]
Skin/Eye Irritation H315 / H319 Halogenated heterocycles are lipophilic.[1][2] They penetrate the stratum corneum rapidly, causing delayed dermatitis.
Respiratory H335 (Irritation)As a low-molecular-weight solid, static charge can generate invisible dust clouds during weighing.[1][2]
Reactivity Not GHS ClassifiedPhotosensitive. Exposure to ambient light turns the white/off-white solid yellow/brown (iodine release), compromising yield.[1][2]

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for halogenated heterocycles. The iodine atom increases lipophilicity, facilitating rapid permeation through natural rubber.

Recommended PPE Configuration[3][4][5][6]
Body AreaPrimary ProtectionSecondary / ContingencyTechnical Rationale
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Silver Shield® (Laminate) (For prolonged handling/solutions)Nitrile offers splash protection.[1][2][3] Double gloving creates a "sacrificial layer." If the outer glove is compromised, the inner glove protects during removal.
Eye Protection Chemical Goggles (Indirect Vent)Face Shield (8-inch)Safety glasses leave gaps for airborne dust.[1][2] Goggles seal the ocular area against micro-particles and chemical vapors.
Respiratory Fume Hood (Sash at 18 inches)N95/P100 RespiratorEngineering controls (hood) are primary.[1][2] Respirators are only for emergency spill cleanup outside the hood.
Body Lab Coat (Poly/Cotton) + Tyvek® SleevesChemical ApronTyvek sleeves bridge the gap between the glove cuff and lab coat, a common exposure point during reaching.[1][2]
PPE Decision Logic (Visualization)[1][2]

PPE_Selection Start Start: Handling 2-Iodo-4-methyl-1,3-oxazole State Assess Physical State Start->State Solid Solid / Powder State->Solid Solution Dissolved in Organic Solvent (DCM, THF, DMF) State->Solution Solid_PPE Standard Protocol: - Double Nitrile Gloves - Chemical Goggles - Fume Hood (Required) Solid->Solid_PPE Sol_PPE High-Permeation Protocol: - Silver Shield Laminate Gloves (Underliner) - Nitrile Outer Glove - Face Shield if >100mL Solution->Sol_PPE

Caption: Logic flow for selecting glove material based on the solvation state of the oxazole intermediate.

Operational Protocols: Step-by-Step

A. Storage & Stability[8][9]
  • Temperature: Store at 2–8°C .

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if possible.

  • Light: Amber vials are mandatory . If amber glass is unavailable, wrap the container in aluminum foil immediately upon receipt.

B. Weighing & Transfer (The "Static" Risk)

Small heterocyclic solids often carry static charge, causing them to "jump" off spatulas.

  • Setup: Place the balance inside the fume hood. If this is impossible, use a static control ionizer bar.

  • Taring: Tare the receiving vessel (flask) with a septum or cap loosely applied.

  • Transfer: Use an antistatic micro-spatula. Do not pour from the source bottle.

  • Cleanup: Wipe the balance area with a solvent-dampened Kimwipe (acetone) immediately after weighing to capture invisible dust.

C. Reaction Setup (Cross-Coupling Context)
  • Degassing: Because the C–I bond is labile, oxygen can promote homocoupling side reactions. Sparge solvents with Argon for 15 minutes prior to adding the oxazole.

  • Addition: Add the 2-Iodo-4-methyl-1,3-oxazole as a solid to the reaction vessel before adding the catalyst to minimize time in solution without turnover.

D. Waste Disposal

Never mix iodinated organic waste with strong oxidizers (e.g., nitric acid, bleach), as this can oxidize the iodine to elemental


, creating toxic purple fumes.[1]
  • Stream: Halogenated Organic Waste.

  • Labeling: Explicitly mark "Contains Iodinated Organics" to alert waste handlers.

Emergency Response Workflow

In the event of exposure or spill, immediate action reduces long-term injury.

Emergency_Response Spill Spill / Exposure Event Type Identify Type Spill->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal Action_Skin 1. Remove Gloves Immediately 2. Wash with Soap/Water (15 min) 3. Do NOT use Ethanol (Enhances absorption) Skin->Action_Skin Action_Eye 1. Flush at Eyewash (15 min) 2. Hold Eyelids Open 3. Seek Medical Attention Eye->Action_Eye Action_Inhal 1. Move to Fresh Air 2. If breathing difficult: Oxygen 3. Monitor for delayed edema Inhal->Action_Inhal

Caption: Immediate triage steps for exposure. Note the prohibition of ethanol for skin washing.

References

  • Sigma-Aldrich. (2024).[1][4][5] Safety Data Sheet: 2-Iodo-4-methyl-1,3-oxazole. Retrieved from (Note: Link directs to analogous iodinated oxazole class for reference).[1][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from .

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistant Gloves. Retrieved from .

  • PubChem. (2024). Compound Summary: 2-Iodo-4-methyl-1,3-oxazole (CAS 1539210-11-1).[1][2][6] Retrieved from .

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.